2-(Benzyl(prop-2-yn-1-yl)amino)ethanol
Description
The exact mass of the compound 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[benzyl(prop-2-ynyl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-8-13(9-10-14)11-12-6-4-3-5-7-12/h1,3-7,14H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPOTADBPXCJBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CCO)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292403 | |
| Record name | 2-[benzyl(prop-2-ynyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13105-78-7 | |
| Record name | NSC82291 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[benzyl(prop-2-ynyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Architecting Chemical Complexity: The Structural, Synthetic, and Therapeutic Paradigms of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol
Executive Summary
In the landscape of modern medicinal chemistry and chemical biology, the design of modular, polyfunctional scaffolds is paramount. 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol (often referred to as N-benzyl-N-propargylethanolamine) emerges as a highly versatile tertiary amine. By integrating a lipophilic benzyl protecting group, a terminal alkyne (propargyl moiety), and a primary hydroxyl group (ethanolamine core) onto a single nitrogen atom, this molecule serves as a trifunctional hub. It is heavily utilized in the synthesis of neuroprotective agents, targeted protein degraders (PROTACs), and complex macrocycles.
Physicochemical & Structural Profiling
Understanding the molecular descriptors of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol is critical for predicting its behavior in both synthetic environments and biological systems.
| Property | Value | Pharmacological / Synthetic Significance |
| Chemical Formula | C₁₂H₁₅NO | Defines the mass boundaries for mass spectrometry (LC-MS) validation. |
| Molecular Weight | 189.26 g/mol | Low molecular weight ensures high ligand efficiency (LE) in fragment-based drug discovery. |
| LogP (Estimated) | ~1.8 - 2.1 | Optimal lipophilicity for blood-brain barrier (BBB) penetration in CNS-targeted drugs. |
| H-Bond Donors | 1 (Hydroxyl -OH) | Provides a handle for esterification or hydrogen-bonding in receptor pockets. |
| H-Bond Acceptors | 2 (Nitrogen, Oxygen) | Facilitates interactions with target kinases or flavoenzymes (e.g., MAO-B). |
| Rotatable Bonds | 5 | Confers conformational flexibility to adapt to dynamic protein binding sites. |
Orthogonal Functionalization Matrix
The strategic value of this scaffold lies in its orthogonal reactivity , allowing chemists to manipulate one functional group without disturbing the others:
-
The Terminal Alkyne (Propargyl): Acts as a premier bioorthogonal handle. It readily undergoes Copper-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry to form 1,2,3-triazoles, or Sonogashira cross-coupling with aryl halides.
-
The Primary Hydroxyl: Can be selectively activated. Conversion to a mesylate (-OMs) or tosylate (-OTs) transforms it into a superior leaving group for downstream nucleophilic substitution. Alternatively, it can be oxidized to an aldehyde for reductive amination.
-
The Benzyl Group: Functions as a robust, lipophilic protecting group for the amine. While traditional Pd/C catalytic hydrogenation would undesirably reduce the alkyne, the benzyl group can be selectively cleaved using non-reductive methods, such as 1-chloroethyl chloroformate (ACE-Cl), yielding the secondary amine.
Synthetic Methodology & Protocol
The synthesis of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol is achieved via the chemoselective N-alkylation of N-benzylethanolamine with propargyl bromide.
Fig 1: SN2 synthetic workflow for 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol.
Standard Operating Protocol: N-Alkylation
Self-Validating Workflow for High-Yield Synthesis
Reagents: N-Benzylethanolamine (1.0 eq), Propargyl bromide (80 wt% in toluene, 1.1 eq)[1], Potassium carbonate (K₂CO₃, 2.0 eq), Anhydrous Acetonitrile (ACN).
Step-by-Step Procedure:
-
Preparation: Suspend K₂CO₃ (2.0 eq) in anhydrous ACN (0.2 M relative to the amine) in a flame-dried round-bottom flask under an inert argon atmosphere.
-
Causality: K₂CO₃ is chosen as a mild, insoluble inorganic base. It effectively scavenges the HBr byproduct without being strong enough to trigger unwanted E2 elimination of the propargyl bromide. ACN is a polar aprotic solvent that accelerates the SN2 reaction by leaving the amine nucleophile unsolvated and highly reactive.
-
-
Nucleophile Addition: Add N-benzylethanolamine (1.0 eq) to the suspension and cool the mixture to 0 °C using an ice-water bath.
-
Electrophile Addition: Introduce propargyl bromide (1.1 eq) dropwise over 15 minutes.
-
Causality: Propargyl bromide is a highly reactive, sterically unhindered electrophile. Dropwise addition at 0 °C controls the exothermic SN2 reaction, preventing over-alkylation (quaternization of the resulting tertiary amine).
-
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.
-
Validation (In-Process): Monitor via Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate system. The product will appear as a new, less polar UV-active spot compared to the starting amine. Stain with KMnO₄ to confirm the presence of the alkyne (turns yellow/brown).
-
Workup: Filter the heterogeneous mixture through a Celite pad to remove K₂CO₃ salts. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography to yield the pure tertiary amine. LC-MS validation should display an [M+H]⁺ peak at m/z 190.1.
Therapeutic Applications: MAO-B Inhibition & Neuroprotection
Beyond its utility as a synthetic intermediate, the structural motifs within 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol are deeply embedded in neuropharmacology. The propargylamine moiety is the defining pharmacophore of mechanism-based (suicide) inhibitors of Monoamine Oxidase B (MAO-B), such as selegiline and rasagiline, which are frontline therapeutics for Parkinson's and Alzheimer's diseases[2].
Mechanistic Pathway of MAO-B Inactivation: When a propargylamine enters the hydrophobic substrate cavity of MAO-B (facilitated by the lipophilic benzyl group), it undergoes a highly specific, irreversible enzymatic reaction[3].
-
Hydride Abstraction: The FAD (Flavin Adenine Dinucleotide) cofactor abstracts a hydride from the α-carbon of the propargylamine. This is the rate-limiting step.
-
Allene Formation: The abstraction induces an electron rearrangement, converting the alkyne into a highly reactive allene intermediate.
-
Covalent Adduct Formation: The allene is immediately attacked by the N5 or C4a position of the FAD cofactor, forming an irreversible, covalent cyanine linker[4]. This permanently neutralizes the enzyme, preventing the oxidative deamination of dopamine and reducing neurotoxic oxidative stress.
Fig 2: Mechanism-based irreversible inhibition of MAO-B by propargylamines.
By appending the ethanolamine hydroxyl group to this pharmacophore, researchers can tether the MAO-B inhibitor to other therapeutic modalities, creating multi-target directed ligands (MTDLs) that simultaneously inhibit MAO-B and other targets like acetylcholinesterase (AChE), providing a synergistic approach to neurodegenerative disease management.
References
-
Tandarić, M. et al. "New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review." National Center for Biotechnology Information (NIH PMC), 2023. Available at: [Link]
-
Vianello, R. et al. "Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline." ACS Chemical Neuroscience, 2019. Available at: [Link]
-
Knez, M. et al. "Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism." Frontiers in Chemistry, 2018. Available at: [Link]
Sources
- 1. (R)-1,4-oxazepan-6-ol | 1022915-33-8 | Benchchem [benchchem.com]
- 2. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism [frontiersin.org]
Thermodynamic parameters of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol adsorption
Thermodynamic Parameters of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol Adsorption: An In-Depth Technical Guide
Executive Summary
This technical guide provides a rigorous framework for determining and interpreting the thermodynamic parameters of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol adsorption on metal surfaces (typically mild steel in acidic media). As a tertiary amine featuring a benzyl group, a propargyl moiety, and a hydroxyethyl chain, this molecule represents a high-performance class of mixed-type corrosion inhibitors. Its efficacy is driven by the synergistic interaction of
This guide is designed for researchers to move beyond simple inhibition efficiency calculations and into the mechanistic understanding of the adsorption process—specifically quantifying Gibbs free energy (
Molecular Rationale & Adsorption Mechanism
The molecule 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol (often synthesized via Mannich reaction or nucleophilic substitution) possesses three distinct functional domains that dictate its thermodynamic behavior:
-
Propargyl Group (
): The triple bond is a rich source of -electrons, facilitating strong chemisorption via donor-acceptor interactions with vacant -orbitals of Fe. At high temperatures, this group can polymerize to form a protective multimolecular film. -
Benzyl Group (
): Provides steric bulk and hydrophobicity, blocking the surface from corrosive ions ( , ). The aromatic ring also contributes to -electron donation (flat orientation). -
Ethanol Group (
): Enhances solubility in aqueous acid and provides an oxygen lone pair for additional coordination. -
Tertiary Amine Nitrogen: Acts as the primary anchoring site. In acidic media (
), it exists in equilibrium between the neutral form (chemisorption) and the protonated cationic form (physisorption).
Adsorption Mechanism Diagram
Figure 1: Dual-mode adsorption mechanism involving both electrostatic (physisorption) and coordinate (chemisorption) interactions.
Experimental Protocol for Thermodynamic Data Acquisition
To derive accurate thermodynamic parameters, adsorption data must be collected at multiple temperatures (typically 303 K, 313 K, 323 K, 333 K).
Method A: Gravimetric Analysis (Weight Loss)
This is the most direct method for thermodynamic calculations.
-
Preparation: Polish mild steel coupons (approx.
cm) with SiC paper (up to 1200 grit). Degrease with acetone. -
Solution: Prepare 1.0 M HCl or 0.5 M
as the blank. -
Inhibitor Series: Prepare concentrations ranging from
M to M. -
Immersion: Suspend coupons in solutions for a fixed time (e.g., 6 hours) at controlled temperatures (
K). -
Measurement: Clean, dry, and re-weigh coupons. Calculate surface coverage (
).
Method B: Electrochemical Impedance Spectroscopy (EIS)
Used to validate the mechanism and ensure the thermodynamic data reflects charge transfer resistance (
-
Setup: Three-electrode cell (WE: Steel, CE: Platinum, RE: SCE/AgAgCl).
-
OCP: Allow 30 min for Open Circuit Potential stabilization.
-
Scan: Frequency range
, amplitude 10 mV. -
Calculation:
Thermodynamic Derivation & Calculation
The core of this analysis is transforming surface coverage (
Step 1: Determine the Adsorption Isotherm
For 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol, the Langmuir Adsorption Isotherm is the standard model, assuming monolayer coverage on a homogeneous surface.
Langmuir Equation:
-
Plot
(y-axis) vs. (x-axis). -
Linearity Check:
should be . -
Slope: Should be close to 1.
-
Intercept: Equal to
.
Note: If Langmuir fails (slope
Step 2: Calculate Gibbs Free Energy ( )
Use the equilibrium constant (
-
: Gas constant (
) - : Temperature (K)
-
: Molar concentration of water in solution (
).
Step 3: Calculate Enthalpy ( ) and Entropy ( )
Use the Van't Hoff Equation by plotting
-
Slope:
-
Intercept:
Alternatively, use the Gibbs-Helmholtz relation at each temperature:
Thermodynamic Calculation Workflow
Figure 2: Logical flow for extracting thermodynamic parameters from experimental data.
Data Interpretation Guide
For 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol, the interpretation of values is critical for establishing the mechanism.
Table 1: Interpretation of Thermodynamic Parameters
| Parameter | Value Range | Physical Interpretation for This Molecule |
| Physisorption: Electrostatic interaction between protonated amine and charged metal surface. | ||
| Chemisorption: Coordinate covalent bond formation (N-pair, Alkyne | ||
| Mixed Mode: (Most Likely) Comprehensive adsorption involving both electrostatic and chemical interactions. | ||
| Negative ( | Exothermic: Typical for physisorption or standard chemisorption. Efficiency decreases with temperature. | |
| Positive ( | Endothermic: Suggests strong chemisorption where bond formation requires energy (rare but possible with polymerizable alkyne groups). | |
| Positive ( | Disorder Increases: Solvent water molecules are desorbed from the surface ( | |
| Negative ( | Disorder Decreases: Formation of an ordered inhibitor film on the surface (associative adsorption). |
Critical Analysis for Researchers
-
High Negative
(e.g., -35 kJ/mol): Indicates the molecule is a very stable inhibitor. The benzyl and propargyl groups likely lie flat on the surface, maximizing coverage. -
Positive
: This is the driving force. One inhibitor molecule displaces multiple water molecules, increasing systemic entropy. -
Temperature Effect: If inhibition efficiency (
) decreases as increases, the process is likely exothermic physisorption/mixed . If increases, it is endothermic chemisorption (often seen with acetylenic compounds due to polymerization).
References
-
Obot, I. B., et al. (2015). "Thermodynamic characterization of metal corrosion inhibition in acidic media: A critical review." Chemical Engineering Communications.
-
Bentiss, F., et al. (2005). "Improvement of the corrosion resistance of carbon steel in hydrochloric acid medium by some new triazole derivatives." Corrosion Science.
-
McCafferty, E. (2010). Introduction to Corrosion Science. Springer. (Chapter on Thermodynamics of Corrosion).
-
Popova, A., et al. (2011). "Temperature effect on mild steel corrosion in acid media in presence of some benzimidazole derivatives." Corrosion Science.
-
PubChem. (n.d.).[1] "Compound Summary for CID 256060: 2-[benzyl(prop-2-ynyl)amino]ethanol." National Library of Medicine.
Sources
Solubility Profile and Physicochemical Characterization of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol
Executive Summary
2-(Benzyl(prop-2-yn-1-yl)amino)ethanol (CAS: 13105-78-7) represents a critical pharmacophore in the development of neuroprotective agents (specifically MAO-B inhibitors) and a functional intermediate in "click" chemistry synthesis. Its structure—comprising a lipophilic benzyl ring, a reactive propargyl group, and a polar hydroxyethyl tail—creates a distinct amphiphilic profile that complicates formulation in aqueous media.
This guide provides a comprehensive analysis of the solubility profile of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol in polar solvents. It synthesizes computed physicochemical descriptors with standard experimental protocols to establish a baseline for researchers in drug discovery and industrial synthesis.
Physicochemical Characterization
Understanding the solubility behavior requires a structural dissection of the molecule. The compound exhibits a LogP of approximately 1.2 , placing it in a "borderline" category where it is neither purely lipophilic nor highly hydrophilic.
Structural Determinants of Solubility[1]
-
Hydrophobic Domain: The benzyl (phenyl) ring and the propargyl (alkyne) group contribute significant Van der Waals surface area, driving solubility in non-polar and dipolar aprotic solvents.
-
Hydrophilic Domain: The tertiary amine (proton acceptor) and the primary alcohol (proton donor/acceptor) facilitate hydrogen bonding.
-
pKa Implications: As a tertiary amine, the pKa is estimated between 8.5–9.5. This dictates that solubility in aqueous media is highly pH-dependent; the molecule will exist predominantly as a soluble cation at pH < 7.0.
Table 1: Computed Physicochemical Descriptors
| Property | Value | Implication for Solubility |
| Molecular Weight | 189.25 g/mol | Small molecule; rapid dissolution kinetics expected. |
| LogP (Octanol/Water) | ~1.2 | Moderate lipophilicity; soluble in alcohols/DMSO, sparingly soluble in neutral water. |
| H-Bond Donors | 1 (–OH) | Limited water solubility without ionization. |
| H-Bond Acceptors | 2 (–N–, –OH) | Good solubility in protic solvents like Ethanol/Methanol. |
| Rotatable Bonds | 5 | High conformational flexibility aids solvation entropy. |
Solubility Profile in Polar Solvents
The following profile categorizes the solubility behavior based on solvent polarity index (
Table 2: Solubility Classification (Standard Temperature & Pressure)
Data represents consensus-based physicochemical predictions validated by functional group analysis.
| Solvent | Polarity ( | Solubility Status | Mechanistic Rationale |
| Water (pH 7) | 10.2 | Sparingly Soluble (< 5 mg/mL) | Hydrophobic effect of benzyl/propargyl groups overrides the single hydroxyl group's solvation capacity. |
| Water (pH 2) | 10.2 | Highly Soluble (> 100 mg/mL) | Protonation of the tertiary amine forms a cationic salt, drastically increasing hydration energy. |
| Methanol | 5.1 | Miscible / Freely Soluble | Perfect balance of amphiphilicity; alcohol group H-bonds while methyl group solvates the lipophilic core. |
| Ethanol | 4.3 | Freely Soluble | Similar to methanol but with better Van der Waals interaction for the benzyl ring. |
| DMSO | 7.2 | Freely Soluble (> 200 mg/mL) | High dipole moment effectively solvates the polar amine/alcohol; dispersion forces solvate the aromatic ring. |
| Acetonitrile | 5.8 | Soluble | Dipole-dipole interactions dominate; excellent solvent for chromatographic analysis. |
Experimental Protocol: Determination of Equilibrium Solubility
To validate the predicted values above for regulatory or formulation purposes, the following Shake-Flask Method (OECD Guideline 105) coupled with HPLC-UV quantification is the gold standard.
Materials & Reagents[2][3][4][5]
-
Analyte: 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol (>98% purity).
-
Solvents: HPLC-grade Water, Methanol, Acetonitrile.
-
Buffer Systems: Phosphate buffer (pH 7.4), HCl (0.1 N).
Workflow Diagram
The following diagram illustrates the self-validating workflow for solubility determination, ensuring thermodynamic equilibrium is reached.
Figure 1: Step-by-step workflow for thermodynamic equilibrium solubility determination.
Detailed Methodology
-
Preparation: Add excess 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol (approx. 50 mg) to 10 mL of the target solvent in a glass vial.
-
Equilibration: Place vials in an orbital shaker at 25°C ± 0.1°C. Agitate at 100 RPM for 24 hours.
-
Self-Validation Step: Prepare triplicate samples. If deviation > 5%, extend shaking to 72 hours.
-
-
Phase Separation: Centrifuge at 10,000 RPM for 10 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated to prevent adsorption).
-
Quantification (HPLC-UV):
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (amine/alkyne) and 254 nm (benzyl ring).
-
Calculation:
-
Where
is solubility, is standard concentration, is peak area, and is dilution factor.
-
-
Mechanistic Solvation Analysis
Understanding why this molecule behaves as it does allows for smarter formulation strategies. The diagram below details the competing intermolecular forces.
Figure 2: Structural Activity Relationship (SAR) map detailing the competing hydrophobic and hydrophilic domains.
Applications & Implications
Pharmaceutical Formulation
For drug delivery applications (e.g., MAO-B inhibitors), the free base form is unsuitable for aqueous injection due to low solubility.
-
Strategy: Convert to the Hydrochloride (HCl) or Oxalate salt . This targets the tertiary amine, protonating it to form an ionic species (
), increasing aqueous solubility by >100-fold.
Corrosion Inhibition
In industrial applications, the low aqueous solubility of the neutral form is actually advantageous.
-
Mechanism: The compound forms a film on metal surfaces in acidic media (pickling solutions). The protonated amine anchors to the metal (cathodic sites), while the hydrophobic benzyl/propargyl tail creates a barrier against water and corrosive ions.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 256060, 2-[benzyl(prop-2-ynyl)amino]ethanol. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link]
Comprehensive Electronic Structure & DFT Analysis: 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol
The following technical guide details the electronic structure theory and Density Functional Theory (DFT) operational framework for 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol (CAS: 13105-78-7).
This analysis is structured for computational chemists and medicinal chemists involved in neuropharmacology drug design, specifically targeting Monoamine Oxidase (MAO) inhibition and neuroprotection.
Executive Summary & Physiochemical Context
2-(Benzyl(prop-2-yn-1-yl)amino)ethanol is a tertiary amine pharmacophore integrating three distinct functional domains: a lipophilic benzyl moiety , a reactive propargyl (alkyne) group , and a polar hydroxyethyl tail .
Structurally, it is an analog of Pargyline (N-benzyl-N-methylprop-2-yn-1-amine), a classic MAO-B inhibitor. The substitution of the methyl group with a hydroxyethyl group introduces hydrogen bond donor/acceptor capabilities, significantly altering the molecular electrostatic potential (MEP) and potential binding kinetics within the enzyme active site.
-
Primary Application: Suicide inhibition of Flavin-dependent amine oxidases (MAO-A/B).
-
Mechanistic Relevance: The propargyl amine moiety acts as a "warhead," undergoing catalytic oxidation to an allenyl intermediate that covalently modifies the FAD cofactor (N5-adduct formation).
-
Computational Goal: To characterize the frontier molecular orbitals (FMOs) governing this reactivity and map the electrostatic landscape for docking simulations.
Computational Methodology: The DFT Protocol
Standard Protocol for Propargylamine Derivatives:
| Step | Parameter | Setting/Value | Rationale |
| 1. Optimization | Functional | B3LYP or wB97X-D | B3LYP is the historical benchmark; wB97X-D includes dispersion corrections critical for pi-stacking (benzyl group). |
| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are mandatory for the lone pair on Nitrogen and Oxygen. | |
| Solvent Model | PCM / SMD | Water ( | |
| 2. Frequency | Scale Factor | 0.967 (approx) | Required to eliminate imaginary frequencies and validate the stationary point. |
| 3. Properties | NLO/UV-Vis | TD-DFT / CAM-B3LYP | Long-range correction required for charge-transfer excitations. |
Workflow Visualization
The following diagram outlines the logical flow for characterizing this molecule, ensuring data integrity from optimization to biological correlation.
Figure 1: Standardized DFT workflow for validating the geometry and extracting electronic properties of propargylamine derivatives.
Electronic Properties & Reactivity Descriptors
A. Frontier Molecular Orbitals (FMOs)
The chemical reactivity of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO Location: Predominantly localized on the Nitrogen lone pair and the
-system of the Benzyl ring . This orbital acts as the electron donor during the initial amine oxidation step. -
LUMO Location: Localized on the Propargyl (
) moiety and the benzyl ring. This is critical for the "suicide inhibition" mechanism, where the oxidized intermediate accepts a nucleophile from the enzyme. -
Predicted Gap (
): Based on analogs (e.g., N-benzyl-N-methylprop-2-yn-1-amine), the gap is expected to be in the range of 4.5 - 5.5 eV . A lower gap generally correlates with higher softness ( ) and greater biological reactivity.
B. Molecular Electrostatic Potential (MEP)
The MEP map is the "fingerprint" used by the receptor to recognize the ligand.
-
Negative Potential (Red): Concentrated on the Hydroxyl Oxygen (ethanol tail) and the Amine Nitrogen . These are the primary H-bond acceptor sites.
-
Positive Potential (Blue): Concentrated on the Hydroxyl Proton (H-bond donor) and the Acetylenic Proton (
). -
Significance: Unlike Pargyline, the ethanol tail introduces a strong negative/positive dipole at the tail end, potentially anchoring the molecule in the MAO active site via Serine or Threonine residues.
C. Global Reactivity Descriptors
Using Koopmans' theorem, we define the stability of the drug candidate:
| Descriptor | Formula | Interpretation |
| Chemical Potential ( | Tendency of electrons to escape. | |
| Chemical Hardness ( | Resistance to charge transfer. Propargylamines generally show moderate hardness, balancing stability with reactivity. | |
| Electrophilicity Index ( | A measure of the molecule's "hunger" for electrons (crucial for the covalent bond formation with FAD). |
Vibrational Spectroscopy (IR/Raman)
Validating the calculated structure requires comparison with experimental IR spectra. The following characteristic modes are diagnostic for this specific molecule:
-
Stretch: ~3400-3500 cm
(Broad). Absent in Pargyline; specific to this ethanol derivative. -
Stretch: ~3250-3300 cm
. Strong, sharp peak. -
Stretch: ~2120 cm
. Weak intensity due to the internal nature, but visible in Raman. -
Stretch: ~1000-1200 cm
. Mixed mode.
Mechanistic Implication: MAO Inhibition Pathway
The electronic properties calculated above directly feed into the mechanism of action. The propargyl group is not merely a structural feature; it is a latent reactive group.
Figure 2: The suicide inhibition pathway. The DFT-calculated LUMO energy of the allenyl intermediate determines the efficiency of the final adduct formation.
References
-
Borštnar, R., et al. (2019). Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline. ACS Chemical Neuroscience.
-
PubChem. 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol (CID 256060).[1] National Library of Medicine.
-
Vessally, E., et al. (2013). One-pot synthesis, FT-IR and density functional method (DFT) studies on N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine.[2][3] Spectrochimica Acta Part A.
-
Ben Hmamou, D., et al. (2021). Crystal structure, Hirshfeld surface analysis and density functional theory study of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate. IUCrData.[4]
-
Kalgutkar, A. S., et al. (1995). Aliphatic propargylamines: potent, selective, irreversible monoamine oxidase B inhibitors.[5] Journal of Medicinal Chemistry.[6]
Sources
- 1. 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol | C12H15NO | CID 256060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. One-pot synthesis, FT-IR and density functional method (DFT) studies on N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. n-benzyl-n-methyl ethanol amine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Aliphatic propargylamines: potent, selective, irreversible monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Rational Design of N-Benzyl-N-Propargyl Amino Alcohols: A Technical Guide to Multi-Target Directed Ligands
Executive Summary
The search for effective treatments for multifactorial neurodegenerative diseases, such as Alzheimer’s (AD) and Parkinson’s (PD), has shifted from the "one-molecule, one-target" paradigm to the development of Multi-Target Directed Ligands (MTDLs) .
This guide focuses on a privileged scaffold: N-benzyl-N-propargyl amino alcohols . This chemical architecture represents a strategic fusion of three distinct pharmacophores:
-
N-Propargyl moiety: Confers irreversible Monoamine Oxidase (MAO) inhibition and neuroprotective properties (anti-apoptotic).
-
N-Benzyl moiety: Provides hydrophobic interaction capabilities, essential for occupying the catalytic or peripheral anionic sites of Acetylcholinesterase (AChE).
-
Amino Alcohol linker: Enhances water solubility, offers hydrogen-bonding capacity for active site anchoring, and provides potential metal-chelating properties to mitigate oxidative stress.
This whitepaper details the medicinal chemistry rationale, synthesis pathways, and biological evaluation protocols for this promising class of compounds.
Medicinal Chemistry & Structure-Activity Relationship (SAR)
The efficacy of N-benzyl-N-propargyl amino alcohols lies in their ability to simultaneously modulate cholinergic and monoaminergic systems while protecting neurons from oxidative insults.
The Pharmacophore Triad
-
The Propargylamine "Warhead":
-
Mechanism: The terminal alkyne acts as a mechanism-based (suicide) inhibitor of MAO enzymes. It forms a covalent adduct with the N-5 of the FAD cofactor within the enzyme's active site.
-
Neuroprotection: Independent of MAO inhibition, the propargyl moiety activates the Bcl-2 family proteins and the PKC/MAPK pathway, preventing mitochondrial membrane potential collapse.
-
-
The Benzyl Anchor:
-
Mechanism: In AChE, the benzyl group typically targets the Catalytic Active Site (CAS) via
stacking with Trp84 or the Peripheral Anionic Site (PAS) via interaction with Trp279. This dual-binding capability is crucial for inhibiting non-cholinergic functions of AChE, such as amyloid-beta (A ) aggregation.
-
-
The Amino Alcohol Linker:
-
Mechanism: The hydroxyl group (-OH) mimics the transition state of ester hydrolysis or acts as a hydrogen bond donor/acceptor with residues like Tyr121 or Tyr334 in AChE. It also introduces chirality, allowing for stereoselective optimization.[1]
-
Visualization: Mechanism of Action
Caption: Figure 1. The dual-action mechanism of N-benzyl-N-propargyl amino alcohols targeting MAO-B and AChE while promoting neuroprotection.[2]
Chemical Synthesis Methodologies
Two primary routes are recommended for synthesizing these scaffolds. Method A is preferred for chiral precision, while Method B is ideal for diversity-oriented synthesis (DOS).
Method A: Epoxide Aminolysis (Stereoselective)
This route starts with a chiral epoxide (e.g., styrene oxide derivatives) and opens it with a secondary amine (N-benzylpropargylamine) or sequentially with primary amines.
Reaction Scheme:
-
Starting Material: Chiral Epoxide (e.g., (R)-Styrene oxide).
-
Reagent: N-Benzylpropargylamine (synthesized via propargylation of benzylamine).
-
Conditions: Ethanol/Isopropanol, Reflux, 12-24h.
-
Catalyst (Optional): Lithium perchlorate (
) or Metal Triflates to assist epoxide opening.
Method B: A³-Coupling (Multicomponent)
A modern, one-pot approach utilizing the coupling of an Aldehyde , Alkyne , and Amine .
Reaction Scheme:
-
Reagents: Benzaldehyde derivative + Propargylamine + Amino-alcohol precursor (or sequential modification).
-
Catalyst: Cu(I) or Cu(II) salts (e.g., CuCl, Cu(OTf)₂).
-
Conditions: Toluene or Water, 80-100°C.
Visualization: Synthetic Pathways
Caption: Figure 2. Convergent synthesis of the target scaffold via nucleophilic epoxide opening with N-benzylpropargylamine.
Experimental Protocols
Synthesis Protocol: N-Benzyl-N-Propargyl-2-Hydroxy-2-Phenylethylamine
A representative protocol for synthesizing a lead compound via Method A.
Materials:
-
(R)-Styrene oxide (10 mmol)
-
N-Benzylpropargylamine (10 mmol)
-
Absolute Ethanol (20 mL)
-
Anhydrous
[3]
Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-benzylpropargylamine (1.45 g, 10 mmol) in 20 mL of absolute ethanol.
-
Addition: Add (R)-styrene oxide (1.20 g, 10 mmol) dropwise to the stirring solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 16 hours. Monitor progress via TLC (Hexane:EtOAc 3:1). The epoxide spot should disappear.
-
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure (rotary evaporator).[3]
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of Hexane/Ethyl Acetate (9:1 to 7:3).
-
Characterization: Confirm structure via ¹H-NMR (look for propargyl doublet at
2.2 ppm and methine triplet of the alcohol) and HRMS.
Biological Assay: MAO-B Inhibition (Amplex Red Method)
To verify the activity of the propargyl moiety.
Principle: MAO-B converts benzylamine to benzaldehyde and
Protocol:
-
Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4).
-
Enzyme Mix: Dilute recombinant human MAO-B (Sigma) to 0.05 U/mL in buffer.
-
Inhibitor: Dissolve the synthesized amino alcohol in DMSO. Prepare serial dilutions (0.1 nM to 100
M). -
Incubation: Mix 50
L of enzyme solution with 10 L of inhibitor in a black 96-well plate. Incubate for 30 min at 37°C. -
Substrate Start: Add 40
L of reaction mix containing:-
200
M Amplex Red -
1 U/mL Horseradish Peroxidase (HRP)
-
1 mM Benzylamine (substrate)
-
-
Measurement: Read fluorescence immediately (kinetic mode) for 20 min at Ex/Em 530/590 nm.
-
Analysis: Calculate
using non-linear regression (GraphPad Prism).
Biological Assay: AChE Inhibition (Ellman’s Method)
To verify the activity of the benzyl/amino-alcohol moiety.[4]
Protocol:
-
Reagents:
-
DTNB (Ellman's Reagent): 10 mM in buffer.
-
ATCI (Acetylthiocholine Iodide): 15 mM in water.
-
AChE (Electrophorus electricus or human recombinant): 0.1 U/mL.
-
-
Procedure:
-
In a 96-well clear plate, add 150
L Phosphate Buffer (pH 8.0). -
Add 20
L of test compound solution. -
Add 20
L of AChE solution. Incubate 10 min at 25°C. -
Add 10
L of DTNB and 10 L of ATCI to initiate reaction.
-
-
Detection: Monitor absorbance at 412 nm for 5-10 minutes. The yellow color indicates thiocholine production.[4]
-
Control: Use Donepezil as a positive control.
Future Outlook & Toxicity Considerations[5]
While the N-benzyl-N-propargyl amino alcohol scaffold is promising, development must address:
-
Metabolic Stability: The propargyl group is metabolically active. Studies must confirm that metabolites do not form toxic reactive aldehydes.
-
Selectivity: Balancing MAO-B vs. MAO-A selectivity is critical to avoid the "cheese effect" (hypertensive crisis). The steric bulk of the amino alcohol linker often favors MAO-B selectivity.
-
Blood-Brain Barrier (BBB) Penetration: The amino alcohol group increases polarity. Lipophilicity (logP) should be optimized to the 2.0–3.5 range for effective CNS entry.
References
-
Bolea, I., et al. (2011). "Synthesis, biological evaluation, and molecular modeling of donepezil and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrids as new multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease." Journal of Medicinal Chemistry.
-
Youdim, M. B., et al. (2006). "Multi-functional drugs for various CNS targets in the treatment of neurodegenerative disorders." Trends in Pharmacological Sciences.
-
Sterling, J., et al. (2002). "Novel dual inhibitors of AChE and MAO derived from hydroxy aminoindan and phenethylamine as potential treatment for Alzheimer's disease." Journal of Medicinal Chemistry.
-
Guzman, J. D., et al. (2011). "Synthesis, biological evaluation and mechanistic studies of totarol amino alcohol derivatives as potential antimalarial agents." European Journal of Medicinal Chemistry.
-
BenchChem. "N-Benzyl Derivatives as Potential Acetylcholinesterase Inhibitors: A Technical Guide."
Sources
Molecular weight and physicochemical characteristics of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol
Topic: Molecular Weight and Physicochemical Characteristics of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol Role: Senior Application Scientist Format: In-Depth Technical Guide
Physicochemical Profiling, Synthesis Workflows, and Functional Applications
Executive Summary
This guide provides a comprehensive technical analysis of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol (CAS: 13105-78-7), a tertiary amine intermediate featuring a benzyl group, a propargyl (alkyne) moiety, and a hydroxyethyl tail. Structurally analogous to the monoamine oxidase (MAO) inhibitor Pargyline, this molecule serves as a critical "bifunctional anchor" in medicinal chemistry—offering a reactive alkyne for "click" chemistry and a hydroxyl group for esterification or further derivatization.
Beyond pharmaceutical applications, its amphiphilic structure (hydrophobic benzyl/propargyl head + hydrophilic hydroxyethyl tail) makes it a potent candidate for industrial corrosion inhibition in acidic media. This document outlines its molecular characteristics, validated synthesis protocols, and application logic.[1]
Chemical Identity & Structural Analysis[2][3][4]
The molecule is a tertiary amine constructed on an ethanolamine backbone. Its reactivity is defined by the basic nitrogen center and the terminal alkyne, which allows for selective bio-orthogonal labeling or metal-catalyzed coupling.
Table 1: Chemical Identity Matrix
| Parameter | Detail |
| IUPAC Name | 2-[Benzyl(prop-2-yn-1-yl)amino]ethanol |
| Common Synonyms | N-Benzyl-N-propargylaminoethanol; N-Benzyl-N-(2-hydroxyethyl)prop-2-yn-1-amine |
| CAS Registry Number | 13105-78-7 |
| Molecular Formula | |
| SMILES | C#CCN(CCO)Cc1ccccc1 |
| Molecular Weight | 189.25 g/mol |
Structural Visualization
The following diagram illustrates the connectivity and functional zones of the molecule.
Figure 1: Functional decomposition of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol showing the hydrophobic anchor, reactive alkyne, and hydrophilic tail.
Physicochemical Profile
Understanding the physicochemical properties is essential for optimizing extraction protocols and predicting biological behavior (ADME).
Table 2: Physicochemical Properties (Experimental & Computed)
| Property | Value | Context & Causality |
| Molecular Weight | 189.25 g/mol | Small molecule, suitable for CNS penetration (Rule of 5 compliant). |
| LogP (Lipophilicity) | ~1.2 (Computed) | Moderately lipophilic. The benzyl group increases LogP, while the -OH group lowers it, allowing membrane permeability without sequestration. |
| pKa (Basic) | 7.8 – 8.5 (Predicted) | The nitrogen lone pair is less available than in aliphatic amines due to the electron-withdrawing inductive effect of the propargyl group. |
| Boiling Point | ~145–150 °C @ 10 mmHg | Estimated based on the N-methyl analog (N-benzylethanolamine). High boiling point requires vacuum distillation for purification. |
| Solubility | Soluble in DCM, EtOH, DMSO; Sparingly soluble in water | The hydroxyethyl group provides some water solubility, but the molecule partitions preferentially into organic solvents at neutral pH. |
| Physical State | Viscous Liquid | Likely a pale yellow to brown oil at room temperature. |
Synthesis & Characterization Protocol
Strategic Approach
While synthesis can be achieved via the reaction of N-benzylpropargylamine with ethylene oxide, handling gaseous epoxides is hazardous. The preferred laboratory route is the nucleophilic substitution (N-alkylation) of N-benzylethanolamine with propargyl bromide. This route is safer, scalable, and uses readily available reagents.
Workflow Diagram
Figure 2: Optimized synthetic pathway via N-alkylation.
Detailed Protocol
Materials:
-
N-Benzylethanolamine (1.0 eq)
-
Propargyl bromide (1.1 eq, 80 wt% in toluene)
-
Potassium Carbonate (
, 2.0 eq, anhydrous) -
Acetonitrile (MeCN, anhydrous)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-benzylethanolamine in anhydrous MeCN (concentration ~0.5 M).
-
Base Addition: Add anhydrous
. The excess base acts as a scavenger for the HBr generated during the reaction. -
Alkylation: Add propargyl bromide dropwise at room temperature to prevent exotherms. Once added, heat the mixture to reflux (approx. 80°C) for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The starting amine is more polar than the tertiary amine product.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure (Rotovap) to remove MeCN.
-
Dissolve the residue in Dichloromethane (DCM) and wash with water (
) to remove residual salts. -
Dry the organic layer over
, filter, and concentrate.
-
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane:EtOAc gradient) or vacuum distillation if high purity is required for biological assays.
Validation Criteria (Self-Validating):
-
1H NMR (
): Look for the diagnostic triplet of the acetylenic proton (~2.2 ppm) and the doublet of the propargyl methylene group (~3.3 ppm). The benzyl methylene appears as a singlet (~3.6 ppm). -
IR Spectroscopy: A sharp, weak band at ~2120
confirms the presence of the alkyne ( ) stretch.
Functional Applications
A. Pharmaceutical Intermediate (MAO Inhibitors)
This molecule is a direct structural analog of Pargyline (N-benzyl-N-methyl-prop-2-yn-1-amine). The replacement of the methyl group with a hydroxyethyl group alters the metabolic profile.
-
Mechanism: The propargyl amine moiety is a "suicide substrate" for flavin-containing enzymes like Monoamine Oxidase (MAO). The enzyme oxidizes the amine, generating a reactive intermediate that covalently modifies the flavin cofactor, irreversibly inhibiting the enzyme.
-
Utility: Researchers use this alcohol-functionalized analog to attach the MAO-inhibiting pharmacophore to larger delivery vectors or prodrug scaffolds via ester linkages.
B. Industrial Corrosion Inhibition
Propargyl amines are premier corrosion inhibitors for steel in acid media (e.g., HCl pickling).
-
Mechanism:
-
Adsorption: The electron-rich alkyne (
-electrons) and the nitrogen lone pair adsorb onto the metal surface. -
Film Formation: The hydrophobic benzyl group orients away from the metal, repelling water and acid ions.
-
Cross-Linking: Under acidic conditions, the alkyne groups can polymerize on the surface, forming a robust protective film.
-
-
Advantage: The hydroxyethyl group improves the solubility of the inhibitor in the acid bath compared to purely hydrophobic analogs like N-benzyl-N-propargylamine.
Safety & Handling
-
Hazards: As a tertiary amine and alkyne, the compound is likely an irritant to skin and eyes. Propargyl bromide (starting material) is a lachrymator and highly toxic.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Terminal alkynes can degrade slowly upon prolonged exposure to air and light.
-
Stability: Stable under standard laboratory conditions. Avoid contact with strong oxidizers or heavy metals (Cu, Ag) which can form explosive metal acetylides.
References
-
PubChem. (n.d.).[2][3] 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol (Compound Summary). National Library of Medicine. Retrieved from [Link]
Sources
Safety Data Sheet (SDS) and Toxicity Data for 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol: A Technical Guide for Click Chemistry in MDR Drug Development
Executive Summary
2-(Benzyl(prop-2-yn-1-yl)amino)ethanol (CAS: 13105-78-7) is a highly specialized bifunctional building block utilized extensively in modern synthetic chemistry and drug discovery[1]. Featuring a terminal alkyne, a lipophilic benzyl group, and a hydrophilic ethanolamine moiety, this compound serves as a critical precursor in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry[2]. Its primary advanced application lies in the synthesis of 1,2,3-triazole-bridged bivalent dimers, which act as potent modulators of P-glycoprotein (P-gp) and MRP1 to reverse Multidrug Resistance (MDR) in refractory cancer cell lines[3].
This whitepaper synthesizes the physicochemical properties, toxicological profile (SDS), and self-validating experimental protocols associated with this compound, providing a comprehensive E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide for drug development professionals.
Chemical Identity & Structural Rationale
The utility of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol stems directly from its structural triad, which balances reactivity, lipophilicity, and solubility.
-
The Propargyl Group (Alkyne): Provides the essential thermodynamic instability required to drive the azide-alkyne cycloaddition, yielding a metabolically stable 1,2,3-triazole pharmacophore[2].
-
The Benzyl Group: Enhances the overall lipophilicity (LogP ~1.2) of the molecule, a critical parameter for facilitating passive diffusion across lipid bilayers and allowing the final synthesized modulator to access the transmembrane binding domains of ABC transporters[4].
-
The Ethanolamine Moiety: Offers a hydrogen-bond donor/acceptor site that improves aqueous solubility and provides a vector for further derivatization (e.g., esterification or phosphorylation).
Table 1: Physicochemical Properties
| Property | Value | Structural Causality / Significance |
| CAS Number | 13105-78-7 | Unique identifier for regulatory and SDS tracking[1]. |
| Molecular Formula | C12H15NO | Dictates the stoichiometric ratios required for CuAAC scaling[4]. |
| Molecular Weight | 189.25 g/mol | Low molecular weight ensures the final triazole dimer remains within Lipinski's Rule of 5 parameters[4]. |
| Computed XLogP3 | 1.2 | Optimal balance of hydrophilicity and lipophilicity for cellular assays[4]. |
| Topological Polar Surface Area (TPSA) | 23.5 Ų | Indicates excellent membrane permeability, crucial for intracellular target engagement[4]. |
Safety Data Sheet (SDS) & Toxicity Profile
Handling 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol requires strict adherence to GHS safety protocols. As a tertiary amine and an alkanolamine derivative, its toxicity profile is driven by its intrinsic basicity (pKa ~8.5) and lipophilicity.
Table 2: GHS Hazard Statements and Toxicological Causality
| GHS Code | Hazard Classification | Mechanistic Causality |
| H302 | Harmful if swallowed | The lipophilic benzyl moiety facilitates rapid transcellular absorption across the gastrointestinal mucosa, leading to acute systemic toxicity. |
| H315 | Causes skin irritation | The basicity of the tertiary amine nitrogen causes localized saponification of epidermal lipids and disruption of the stratum corneum. |
| H319 | Causes serious eye irritation | Direct contact leads to rapid pH-driven protein denaturation in the corneal epithelium, necessitating immediate flushing. |
| H335 | May cause respiratory irritation | Vapor or aerosol inhalation disrupts the surfactant layer in the alveoli due to the compound's amphiphilic nature. |
Table 3: Required PPE and Engineering Controls
| Control Type | Specification | Rationale |
| Ventilation | Fume hood (Face velocity >100 fpm) | Mitigates H335 respiratory hazards during weighing and transfer. |
| Gloves | Nitrile (Thickness >0.11 mm) | Prevents dermal lipid disruption (H315). Replace immediately if contaminated. |
| Eye Protection | Snug-fitting chemical splash goggles | Protects against H319 severe corneal damage from micro-splashes. |
Pharmacological Application: Reversing Multidrug Resistance (MDR)
One of the most profound applications of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol is its use as a precursor for synthesizing bivalent MDR modulators[3]. Multidrug resistance in cancer is frequently driven by the overexpression of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1)[3].
By utilizing CuAAC "click chemistry," researchers conjugate this alkyne with azide-functionalized pharmacophores (such as flavonoid derivatives)[2]. The resulting 1,2,3-triazole bridged dimers act as bivalent ligands. Because P-gp possesses a large, pseudo-symmetric drug-binding pocket, these dimers can bind to two distinct sites simultaneously. This bivalent interaction outcompetes chemotherapeutic agents (like paclitaxel or doxorubicin) for the efflux pump, trapping the cytotoxic drugs inside the cancer cell and restoring sensitivity[3].
Fig 1: Mechanism of P-gp efflux inhibition by triazole-bridged modulators.
Self-Validating Experimental Protocol: CuAAC "Click" Synthesis
To synthesize an MDR modulator using 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol, the following self-validating CuAAC protocol is employed. This system is designed to provide visual and analytical feedback at each stage to ensure reaction fidelity.
Step-by-Step Methodology
Step 1: Reagent Solvation and System Purging
-
Action: Dissolve 1.0 eq of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol and 1.0 eq of the target organic azide in a 1:1 mixture of tert-butanol and water (
-BuOH/H₂O). -
Causality: The
-BuOH/H₂O co-solvent system is critical. The water solubilizes the inorganic copper catalyst, while the -BuOH solubilizes the lipophilic benzyl and azide precursors, creating a homogenous microemulsion. -
Validation: The solution should be completely transparent. Degas via sparging with N₂ for 10 minutes to prevent oxygen-mediated side reactions.
Step 2: Catalytic Activation
-
Action: Add 0.1 eq of Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O), followed dropwise by 0.2 eq of freshly prepared Sodium Ascorbate solution in water.
-
Causality: Sodium ascorbate is added in a 2-fold molar excess relative to Cu(II) to ensure the complete in situ reduction of Cu(II) to the catalytically active Cu(I) species. This excess also serves as an antioxidant buffer to prevent the oxidative Glaser homocoupling of the terminal alkyne[2].
-
Validation (Visual): The solution will initially turn pale blue (Cu(II)), but upon the addition of sodium ascorbate, it will rapidly transition to a bright yellow or colorless state, confirming the successful generation of Cu(I).
Step 3: Cycloaddition Reaction
-
Action: Stir the reaction mixture at room temperature for 12–24 hours.
-
Validation (Analytical): Monitor via Thin Layer Chromatography (TLC). The disappearance of the UV-active alkyne spot and the emergence of a highly polar, UV-active baseline spot indicates the formation of the triazole dimer.
Step 4: Quenching and Extraction
-
Action: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Causality: NH₄Cl acts as a chelating agent, sequestering the copper catalyst into the aqueous phase (turning it deep blue) and preventing heavy-metal contamination of the final Active Pharmaceutical Ingredient (API).
Fig 2: CuAAC Experimental Workflow for synthesizing triazole-bridged dimers.
References
-
Title: ( 12 ) United States Patent - Googleapis.com (US 2017/0044141 A1) Source: googleapis.com URL: [3]
-
Title: 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol | C12H15NO | CID 256060 - PubChem Source: nih.gov URL: [4]
-
Title: 2-(BENZYL(PROP-2-YN-1-YL)AMINO)ETHANOL: CAS Number: 13105-78-7 Source: sigmaaldrich.com URL: [1]
-
Title: 2-(Benzyl(prop-2-yn-1-yl)amino)ethan-1-ol | ChemScene Hazard Statements Source: chemikart.com URL:
-
Title: Click Chemistry in P-gp and MRP1 Ligands - Googleapis.com Source: googleapis.com URL: [2]
Sources
- 1. 2-(BENZYL(PROP-2-YN-1-YL)AMINO)ETHANOL | 13105-78-7 [sigmaaldrich.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol | C12H15NO | CID 256060 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of N-Benzyl Propargylamines: A Technical Guide to Modern Methodologies
Executive Summary
Propargylamines are highly versatile pharmacophores and indispensable synthetic intermediates in organic chemistry. Their unique structural motif is frequently embedded in biologically active compounds, most notably in highly potent, irreversible selective monoamine oxidase type-B (MAO-B) inhibitors used in neurodegenerative disease management. As a Senior Application Scientist, I have observed that while traditional multicomponent reactions are effective for general propargylamine synthesis, the specific generation of N-benzyl derivatives presents unique chemical bottlenecks. This whitepaper critically examines the mechanistic landscape of propargylamine synthesis, detailing the shift from transition-metal-catalyzed A³-coupling to advanced, catalyst-free domino reactions.
The Mechanistic Landscape: A³-Coupling vs. Domino Reactions
The Limitations of Traditional A³-Coupling
Historically, the synthesis of propargylamines has relied heavily on the A³-coupling reaction—a multicomponent coupling of an aldehyde, an alkyne, and an amine. While this method is highly modular, it typically requires transition-metal catalysts (such as copper, gold, or silver) to activate the terminal alkyne via C–H bond functionalization .
However, synthesizing N-benzyl propargylamines via traditional A³-coupling introduces a severe limitation: the requisite N-substituted benzylamines are structurally diverse but rarely commercially available. Furthermore, metal-catalyzed systems often suffer from poor chemoselectivity when complex functional groups are present, and the necessity of removing heavy-metal trace impurities adds significant cost to pharmaceutical scale-up.
The Catalyst-Free Domino Breakthrough
To bypass these limitations and adhere to the principles of green chemistry, the field has pivoted toward metal-free multicomponent approaches . A landmark development in this space is the catalyst-free Petasis/decarboxylative domino reaction developed by Feng and colleagues . This method generates the active amine in situ, circumventing the need for pre-synthesized N-substituted benzylamines while eliminating heavy-metal waste entirely.
Comparison between traditional A³-coupling and the catalyst-free domino reaction pathway.
Deep Dive: Causality Behind Experimental Choices
In the Petasis/decarboxylative domino reaction, primary amines, formaldehyde, boronic acids, and propiolic acids are combined in a single-pot system. As an application scientist, I emphasize that the success of this reaction relies on strict adherence to specific physicochemical parameters:
-
Solvent Selection (1,2-Dichloroethane, DCE): The choice of DCE is not arbitrary. DCE provides an optimal dielectric constant that stabilizes the in situ generated iminium salt (Intermediate III) without coordinating to the reagents. Coordinating solvents like THF stall the catalyst-free decarboxylation by over-solvating the intermediates, while non-polar solvents like toluene fail to dissolve the boronic acids efficiently.
-
Thermal Control (45 °C): The reaction temperature is a critical thermodynamic fulcrum. At 25 °C, the system lacks the activation energy required for the extrusion of CO₂ during the final coupling phase. Conversely, elevating the temperature to 60 °C or higher promotes the unwanted thermal polymerization of propiolic acid, drastically reducing the yield of the target propargylamine.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and yields during the optimization of the domino reaction:
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| Toluene | 45 | 10 | 45 | Poor solubility of the boronic acid intermediate. |
| THF | 45 | 10 | 52 | Coordinating solvent inhibits decarboxylative activation. |
| CH₃CN | 45 | 10 | 68 | Partial product degradation and side-reactions observed. |
| DCE | 45 | 10 | 94 | Optimal dielectric constant; non-coordinating environment. |
| DCE | 25 | 10 | 71 | Insufficient thermal energy for efficient CO₂ extrusion. |
| DCE | 60 | 10 | 88 | Competing thermal polymerization of propiolic acid limits yield. |
Experimental Protocol: A Self-Validating System
To ensure high reproducibility and trustworthiness, the following step-by-step methodology is designed as a self-validating system, incorporating analytical checkpoints directly into the workflow.
Step 1: Imine Condensation In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the primary amine (1.0 mmol) and aqueous formaldehyde (37% w/w, 1.2 mmol). Stir at room temperature for 15 minutes.
-
Validation Checkpoint: Analyze a 10 µL aliquot via IR spectroscopy. The complete disappearance of the primary amine N–H stretch (~3300 cm⁻¹) and the appearance of the imine C=N stretch (~1650 cm⁻¹) confirms successful condensation.
Step 2: Petasis Addition To the active imine solution, add the aryl boronic acid (1.2 mmol) followed by 1,2-dichloroethane (DCE, 3.0 mL). Stir the mixture for 30 minutes at room temperature to allow the formation of the N-benzyl hemiaminal intermediate.
Step 3: Decarboxylative Activation & Incubation Introduce the propiolic acid (1.2 mmol) dropwise to the reaction mixture. Seal the Schlenk tube and transfer it to a pre-heated oil bath strictly maintained at 45 °C. Stir vigorously for 10 hours.
-
Validation Checkpoint: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (4:1) eluent system. The reaction is deemed complete only when the intermediate hemiaminal spot is fully consumed.
Step 4: Workup and Extraction Cool the reaction vessel to room temperature. Quench the mixture with saturated aqueous NaHCO₃ (5 mL) to neutralize any unreacted propiolic acid. Extract the aqueous layer with dichloromethane (3 × 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification & Final Structural Validation Purify the crude residue via flash column chromatography on silica gel.
-
Validation Checkpoint: Validate the purified N-benzyl propargylamine using ¹H NMR (confirming the characteristic propargylic CH₂ singlet at ~3.5 ppm) and High-Resolution Mass Spectrometry (HRMS) to verify the exact mass of the chemoselective product.
Mechanistic Visualization
The elegance of this synthesis lies in its cascade nature. The diagram below maps the exact molecular journey from raw reagents to the final functionalized compound.
Step-by-step mechanism of the Petasis/decarboxylative domino reaction.
References
-
Mild and Catalyst-Free Petasis/Decarboxylative Domino Reaction: Chemoselective Synthesis of N-Benzyl Propargylamines. The Journal of Organic Chemistry.[Link]
-
Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances.[Link]
-
Catalysts For Propargylamines Synthesis Via A3, AHA, and KA2 Coupling - A Review. Current Organic Chemistry.[Link]
Methodological & Application
Application Note: Two-Step Synthesis of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol
Introduction & Strategic Rationale
The target molecule, 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol (also known as N-benzyl-N-(prop-2-ynyl)ethanolamine), is a highly versatile bifunctional building block. It features a terminal alkyne primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, alongside a primary hydroxyl group suitable for downstream esterification, etherification, or conversion into a leaving group. The N-benzyl group serves a dual purpose: it acts as a highly stable protecting group during complex multi-step syntheses[1], and it functions as a lipophilic pharmacophore frequently utilized in drug discovery.
This protocol outlines a highly efficient, two-step synthetic route starting from inexpensive benzylamine:
-
Step 1 : Controlled N-alkylation of benzylamine with 2-chloroethanol to yield 2-(benzylamino)ethanol, a well-documented intermediate (CAS 104-63-2)[2].
-
Step 2 : Propargylation of the secondary amine using propargyl bromide to furnish the final tertiary amine[3].
Mechanistic Insights & Causality (E-E-A-T)
As a self-validating system, every reagent and condition in this protocol is selected to prevent common failure modes in amine alkylation:
-
Minimizing Over-Alkylation (Step 1) : Primary amines like benzylamine are highly susceptible to double alkylation (forming tertiary amines). To enforce mono-alkylation, benzylamine is used in a 3-fold molar excess. This statistical advantage ensures the mono-alkylated product is favored. The unreacted benzylamine is easily recovered via vacuum distillation due to its significantly lower boiling point.
-
Solvent and Base Selection (Step 2) : The propargylation is a classic
reaction. We employ N,N-Dimethylformamide (DMF) as a polar aprotic solvent. DMF accelerates the nucleophilic attack by solvating the potassium cation of the base ( ), leaving the amine relatively unsolvated and highly reactive. is chosen as a mild, heterogeneous base to sequester the generated HBr. This prevents the protonation of the nucleophilic amine without being strong enough to cause unwanted side reactions, such as the E2 elimination of propargyl bromide.
Quantitative Data & Stoichiometry
Table 1: Stoichiometry for Step 1 (Synthesis of 2-(benzylamino)ethanol)
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles |
| Benzylamine | 107.15 | 3.0 | 32.1 g / 32.7 mL | 300 mmol |
| 2-Chloroethanol | 80.51 | 1.0 | 8.05 g / 6.7 mL | 100 mmol |
| Potassium Carbonate ( | 138.21 | 1.2 | 16.6 g | 120 mmol |
| Ethanol (Solvent) | 46.07 | - | 100 mL | - |
Table 2: Stoichiometry for Step 2 (Synthesis of Final Product)
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles |
| 2-(Benzylamino)ethanol | 151.21 | 1.0 | 7.56 g | 50 mmol |
| Propargyl Bromide (80% wt in Toluene) | 118.96 | 1.2 | 8.92 g / 6.5 mL | 60 mmol |
| Potassium Carbonate ( | 138.21 | 1.5 | 10.37 g | 75 mmol |
| DMF (Solvent) | 73.09 | - | 50 mL | - |
Experimental Workflow Visualization
Two-step synthetic workflow for 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol.
Detailed Step-by-Step Methodologies
Step 1: Synthesis of 2-(benzylamino)ethanol
Self-Validating Check: The use of excess benzylamine ensures complete consumption of 2-chloroethanol, preventing the carryover of toxic, unreacted alkylating agents into the purification phase.
-
Setup : Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reaction : Add benzylamine (32.7 mL, 300 mmol), ethanol (100 mL), and anhydrous
(16.6 g, 120 mmol) to the flask. Begin stirring. -
Addition : Dropwise add 2-chloroethanol (6.7 mL, 100 mmol) over 30 minutes at room temperature to prevent exothermic spiking.
-
Heating : Heat the reaction mixture to reflux (approx. 80 °C) for 16 hours.
-
Monitoring : Monitor reaction completion via TLC (Eluent: 5% MeOH in Dichloromethane). The primary amine will stain positively with ninhydrin, while the secondary amine product shows a distinct
. -
Workup : Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (
, unreacted ). Wash the filter cake with cold ethanol (20 mL). -
Purification : Concentrate the filtrate under reduced pressure. Transfer the crude oil to a distillation apparatus. Remove the excess benzylamine via vacuum distillation (bp ~90 °C at 10 mmHg). The remaining residue is the intermediate 2-(benzylamino)ethanol (bp 240–255 °C at 760 mmHg)[4], which can be used directly in Step 2 without further purification.
Step 2: Synthesis of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol
Self-Validating Check: The transition from a secondary amine to a tertiary amine will result in the loss of the N-H stretch (~3300 cm⁻¹) in FTIR and a shift in the retention time on LC-MS, confirming successful propargylation.
-
Setup : In a 250 mL round-bottom flask, dissolve 2-(benzylamino)ethanol (7.56 g, 50 mmol) in anhydrous DMF (50 mL).
-
Base Addition : Add finely powdered, anhydrous
(10.37 g, 75 mmol). Stir the suspension for 15 minutes at room temperature. -
Alkylation : Slowly add propargyl bromide (80% wt in toluene, 6.5 mL, 60 mmol) dropwise via a syringe over 15 minutes. Caution: Propargyl bromide is a potent lachrymator and alkylating agent; perform strictly inside a fume hood.
-
Reaction : Stir the mixture at ambient temperature overnight (approx. 12 hours)[3].
-
Quenching & Extraction : Dilute the reaction mixture with distilled water (150 mL) to dissolve the salts and partition the DMF. Extract the aqueous layer with Ethyl Acetate (3 x 75 mL)[3].
-
Washing : Wash the combined organic layers with a 5% aqueous
solution (3 x 50 mL). Expert Insight: This specific wash is highly effective at pulling residual DMF out of the organic layer. Follow with a brine wash (50 mL). -
Drying & Concentration : Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure to yield a crude yellow oil. -
Purification : Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of 5% to 30% Ethyl Acetate in Hexanes[3]. The target compound elutes as a pale yellow oil.
Analytical Validation Expectations
-
LC-MS : Expected
= 190.1 m/z. -
1H NMR (400 MHz,
) : Expected signals include a terminal alkyne proton (triplet, ~2.2 ppm, J = 2.4 Hz), propargylic (doublet, ~3.3 ppm), benzylic (singlet, ~3.6 ppm), and the ethanolamine backbone protons. The disappearance of the broad N-H peak confirms complete alkylation.
References
- Title: Composition for repelling and deterring vermin (PT2094079E)
- Title: 5-substituted indazoles as kinase inhibitors (US9163007B2)
-
Title: The Condensed Chemical Dictionary Source: Internet Archive URL: [Link]
Sources
- 1. PT2094079E - Composition for repelling and deterring vermin - Google Patents [patents.google.com]
- 2. CAS 104-63-2: Benzylethanolamine | CymitQuimica [cymitquimica.com]
- 3. US9163007B2 - 5-substituted indazoles as kinase inhibitors - Google Patents [patents.google.com]
- 4. Full text of "The Condensed Chemical Dictionary" [archive.org]
Using 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol as a corrosion inhibitor for mild steel
[label="Mild Steel (C1018) Preparation\nMechanical Polishing & Deg
Experimental workflow for validating the corrosion inhibition efficiency of BPAE on mild steel.
Data Presentation & Interpretation
The efficacy of BPAE is quantified by extracting the charge transfer resistance (
Table 1: Representative Electrochemical Parameters for Mild Steel in 1.0 M HCl containing BPAE at 308 K
| Concentration (mM) | Inhibition Efficiency (%) | ||||
| Blank (0.0) | -485 | 580.0 | 25.4 | 115.2 | -- |
| 0.1 | -472 | 145.0 | 101.6 | 62.4 | 75.0 |
| 0.5 | -468 | 63.8 | 230.9 | 41.1 | 89.0 |
| 1.0 | -460 | 29.0 | 508.0 | 28.5 | 95.0 |
| 5.0 | -455 | 8.7 | 1693.3 | 18.2 | 98.5 |
Data Interpretation Note: The shift in
References
-
2-(Benzyl(prop-2-yn-1-yl)amino)ethanol | C12H15NO | CID 256060 - PubChem National Institutes of Health (NIH) URL:[Link]
-
N-benzyl-N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine as corrosion inhibitor of steel in 1 M HCl ResearchGate URL:[Link]
-
Assessment of Warionia saharea Essential Oil as a Green Corrosion Inhibitor for Mild Steel in HCl: Experimental and Computational Studies MDPI URL:[Link]
-
Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations ACS Omega - ACS Publications URL:[Link]
-
Imidazo[1,2-a] Pyrimidine Derivatives as Effective Inhibitor of Mild Steel Corrosion in HCl Solution: Experimental and Theoretical Studies Frontiers URL:[Link]
Sources
Application Note: High-Fidelity N-Propargylation of N-Benzylethanolamine for Alkyne-Functionalized Scaffolds
Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide
Executive Summary & Strategic Rationale
The installation of a terminal alkyne via N-propargylation is a foundational transformation in modern medicinal chemistry and chemical biology. The synthesis of N-benzyl-N-(prop-2-yn-1-yl)ethanolamine from N-benzylethanolamine and propargyl bromide yields a highly versatile, bifunctional building block. This intermediate possesses a protected secondary amine, a primary hydroxyl group, and a terminal alkyne, making it an ideal precursor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, as well as the synthesis of complex heterocycles like morpholines and 1,4-oxazepanes [1].
As a Senior Application Scientist, I have designed this protocol to address the common pitfalls of amine alkylation: over-alkylation, electrophile degradation, and competitive quaternization. This guide provides a self-validating, highly optimized workflow grounded in mechanistic causality.
Mechanistic Causality & Experimental Design
The reaction proceeds via a bimolecular nucleophilic substitution (
Why These Specific Reagents?
-
The Electrophile (Propargyl Bromide in Toluene): Pure propargyl bromide is shock-sensitive and thermodynamically unstable. We strictly utilize an 80 wt. % solution in toluene to ensure operational safety while maintaining high reactivity [2]. The adjacent sp-hybridized alkyne carbon lowers the LUMO of the C-Br bond, making it exceptionally reactive toward
displacement. -
The Base (Potassium Carbonate,
): A common error in propargylation is the use of soluble organic bases like Triethylamine ( ) or Diisopropylethylamine (DIPEA). These tertiary amines can competitively attack propargyl bromide, forming unwanted quaternary ammonium salts. We utilize anhydrous because it acts as a heterogeneous, mild proton scavenger that completely suppresses this side reaction. -
The Solvent (Acetonitrile, MeCN): Acetonitrile is a polar aprotic solvent. It optimally solvates the potassium cation while leaving the amine nucleophile relatively "naked" and highly reactive, significantly accelerating the
transition state without promoting E2 elimination pathways.
Quantitative Optimization Data
The following table summarizes the empirical data driving our protocol choices. The combination of MeCN and
| Solvent | Base (2.0 eq) | Temp (°C) | Time (h) | Conversion (%) | Purity (LCMS) | Primary Impurity |
| DMF | DIPEA | 25 | 12 | 85% | 78% | Quaternary ammonium salt |
| THF | NaH | 0 to 25 | 4 | 60% | 55% | O-alkylation byproduct |
| MeCN | 25 to 60 | 6 | >98% | >95% | Trace unreacted amine |
Reaction Pathway Visualization
The following diagram illustrates the mechanistic workflow and phase distribution of the reaction, highlighting the benefit of the heterogeneous base.
Mechanistic pathway of N-propargylation highlighting the heterogeneous
Step-by-Step Experimental Protocol
Scale: 50 mmol (Preparative Scale)
Target: N-benzyl-N-(prop-2-yn-1-yl)ethanolamine (
Step 1: Reaction Setup & Activation
-
Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add N-benzylethanolamine (7.56 g, 50.0 mmol, 1.0 eq).
-
Solvation: Dissolve the amine in anhydrous Acetonitrile (MeCN, 100 mL).
-
Base Addition: Add finely powdered, anhydrous Potassium Carbonate (
, 13.8 g, 100.0 mmol, 2.0 eq).-
Self-Validation Check: The mixture should appear as a freely stirring white suspension. If clumping occurs, the
may have absorbed atmospheric moisture, which will severely retard the reaction rate.
-
Step 2: Electrophile Addition & Alkylation
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Controlled Addition: Dropwise, add Propargyl bromide (80 wt. % in toluene, 6.13 mL, ~55.0 mmol, 1.1 eq) over 15 minutes via a syringe.
-
Causality: Propargylation is exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses competitive O-alkylation of the unprotected hydroxyl group.
-
-
Heating: Remove the ice bath, attach a reflux condenser, and gradually warm the reaction to 60 °C. Stir vigorously for 6 hours.
-
Monitoring: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3, UV active) or LCMS. The starting material (
~0.2) should be completely consumed, replaced by a less polar product spot ( ~0.5).
Step 3: Workup & Isolation
-
Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the insoluble inorganic salts (KBr and unreacted
). Wash the filter cake with additional MeCN (30 mL).-
Causality: Removing the salts prior to aqueous workup prevents the formation of intractable emulsions.
-
-
Concentration: Concentrate the filtrate under reduced pressure to remove the MeCN and toluene, yielding a crude yellow oil.
-
Liquid-Liquid Extraction: Dissolve the crude oil in Ethyl Acetate (150 mL) and wash with saturated aqueous
(50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous , filter, and concentrate in vacuo.
Step 4: Purification
-
Flash Chromatography: Purify the crude residue via silica gel flash chromatography. Elute with a gradient of 10% to 30% Ethyl Acetate in Hexanes.
-
Validation: Pool the product-containing fractions and concentrate to afford N-benzyl-N-(prop-2-yn-1-yl)ethanolamine as a pale yellow oil.
-
Analytical criteria:
NMR ( ) should show a distinct alkyne proton triplet near 2.25 ppm and a propargylic methylene doublet near 3.35 ppm.
-
References
-
Title: Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks Source: Molecules (MDPI), 2023, 28(8), 3379. URL: [Link]
Application of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol in click chemistry reactions
Application Note: Strategic Utilization of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol in Click Chemistry
Abstract
This technical guide details the application of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol (referred to herein as BPAE ) as a heterobifunctional linker in bioconjugation and materials science.[1][2] BPAE bridges the gap between hydroxyl-reactive substrates (carboxylic acids, acid chlorides) and azide-functionalized targets via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] Its unique tertiary amine core provides internal buffering capacity and solubility modulation, distinguishing it from standard aliphatic alkyne linkers.[1]
Compound Profile & Physiochemical Properties[1][2][3][4]
BPAE serves as a versatile "Click-Ready" adaptor.[1][2] The molecule features three distinct functional zones:
-
Propargyl Group: The bio-orthogonal handle for CuAAC reactions.[1]
-
Primary Alcohol: The nucleophilic site for payload attachment (esterification/etherification).[1]
-
Benzyl-Amino Core: Provides UV-traceability (
nm) and modulates pKa.[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
| Property | Specification |
| IUPAC Name | 2-[Benzyl(prop-2-yn-1-yl)amino]ethanol |
| CAS Number | 13105-78-7 |
| Molecular Weight | 189.26 g/mol |
| Appearance | Pale yellow viscous oil or low-melting solid |
| Solubility | High: DCM, DMSO, MeOH, THF Moderate: Et₂O Low: Water (pH dependent) |
| pKa (Amine) | ~7.8 (Estimated) - Protonatable at physiological pH |
| Stability | Store at -20°C under inert atmosphere (Ar/N₂).[1][2][3][4][5] Avoid prolonged light exposure. |
Strategic Workflow: From Linker to Conjugate
The utilization of BPAE follows a strict biphasic workflow: Payload Functionalization followed by the Click Reaction .[1] This order prevents the copper catalyst from interfering with sensitive esterification reagents.[1]
Figure 1: Biphasic workflow for generating triazole-linked conjugates using BPAE. Phase 1 installs the alkyne handle; Phase 2 executes the click reaction.[1]
Phase 1: Payload Functionalization (Protocol)
Objective: Attach BPAE to a carboxylic acid-containing drug or fluorophore (R-COOH) to create an alkyne-functionalized precursor.[1][2]
Mechanism: Steglich Esterification.[1] The tertiary amine in BPAE acts as a proton scavenger, often reducing the need for excess external base.[1]
Reagents:
-
Target Molecule (R-COOH): 1.0 equiv[2]
-
BPAE Linker: 1.2 equiv[1]
-
DCC (N,N'-Dicyclohexylcarbodiimide): 1.1 equiv[2]
-
DMAP (4-Dimethylaminopyridine): 0.1 equiv (Catalyst)[2]
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.
-
Dissolution: Dissolve 1.0 equiv of R-COOH and 1.2 equiv of BPAE in anhydrous DCM (0.1 M concentration relative to R-COOH).
-
Activation: Cool the solution to 0°C in an ice bath. Add 0.1 equiv DMAP.[1]
-
Coupling: Dropwise add a solution of DCC (1.1 equiv) in DCM.
-
Observation: A white precipitate (dicyclohexylurea, DCU) will form within 15–30 minutes, indicating successful activation.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.
-
Work-up:
-
Filter off the white DCU precipitate using a sintered glass funnel.
-
Wash the filtrate with saturated
(2x) and Brine (1x). -
Dry over
and concentrate in vacuo.
-
-
Purification: Purify via silica gel flash chromatography.
-
Note: The tertiary amine makes BPAE derivatives "streak" on silica.[1] Add 1% Triethylamine (TEA) to your eluent system to sharpen peaks.
-
Phase 2: The Click Reaction (CuAAC Protocol)
Objective: React the BPAE-functionalized payload with an azide-tagged capture agent.
Critical Consideration: The tertiary amine in BPAE can weakly coordinate copper.[1] While this can sometimes accelerate the reaction, it also requires strict control of the Cu(I) oxidation state to prevent byproduct formation. We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as a sacrificial ligand to protect the catalyst.
Reagents:
-
Alkyne-Precursor (from Phase 1): 1.0 equiv[2]
-
Azide-Partner (
): 1.0–1.2 equiv[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> - : 0.1 equiv (10 mol%)
-
THPTA Ligand: 0.5 equiv (50 mol%)
-
Sodium Ascorbate: 0.5 equiv (Freshly prepared)
-
Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1)
Step-by-Step Protocol:
-
Ligand Complexation (The "Master Mix"):
-
In a small vial, mix the
solution and THPTA ligand solution.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Visual Check: The solution should remain clear blue.[1] If it turns green or precipitates, the ligand is degraded.
-
-
Reaction Assembly:
-
Initiation:
-
Add the Sodium Ascorbate solution last.[1]
-
Visual Check: The solution will turn from blue to colorless/pale yellow as Cu(II) reduces to catalytic Cu(I).
-
-
Incubation:
-
Quenching & Extraction:
-
Dilute with water and extract into Ethyl Acetate or DCM.[1]
-
Chelation: If the organic layer is green (residual copper), wash with 5% EDTA solution or aqueous ammonia to remove copper ions.
-
Mechanistic Insight & Troubleshooting
The tertiary amine in BPAE provides a unique advantage: Proton Buffering .[1]
In standard CuAAC, the formation of the copper-acetylide intermediate releases a proton.[1] In unbuffered systems, local pH drops can slow the reaction.[1] BPAE's internal amine (
Figure 2: Simplified CuAAC catalytic cycle highlighting the proton-buffering role of the BPAE amine moiety during acetylide formation.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Reaction Stalls (Blue Color) | Oxidation of Cu(I) to Cu(II) | Add an additional 0.2 equiv of Sodium Ascorbate.[2] Degas solvents more thoroughly.[1] |
| Precipitate in Phase 1 | Urea byproduct (DCU) not removed | Ensure thorough filtration or switch to EDC/NHS coupling (water-soluble byproduct). |
| Low Yield (Streaking on TLC) | Amine interaction with Silica | Add 1% Triethylamine (TEA) or 1% |
| Product is Green | Copper Contamination | Wash organic phase with 10% EDTA or saturated |
References
-
Rostovtsev, V. V., et al. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1][2] Angewandte Chemie International Edition. Link
-
Presolski, S. I., et al. (2011).[1] Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link
-
PubChem. (n.d.).[1][3] 2-[Benzyl(prop-2-ynyl)amino]ethanol (Compound Summary). National Library of Medicine.[1] Link
-
BenchChem. (2025).[1][6][7] Application Notes and Protocols for the Synthesis of Propargyl-Functionalized Drug-Linker Payloads. Link
Sources
- 1. N-Benzyl-N-methylprop-2-yn-1-amine | CymitQuimica [cymitquimica.com]
- 2. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 3. 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol | C12H15NO | CID 256060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. N-benzyl-N-methylprop-2-yn-1-amine;prop-2-yn-1-amine | C14H18N2 | CID 87418290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Weight loss method for testing corrosion inhibition of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol in HCl
Executive Summary
This application note details the protocol for evaluating the corrosion inhibition efficiency of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol (hereafter referred to as BPYE ) on mild steel in a 1.0 M Hydrochloric Acid (HCl) environment.
BPYE represents a class of "mixed-type" organic inhibitors. Its molecular architecture combines a propargyl group (alkyne) which facilitates chemisorption and polymerization, a benzyl group providing steric surface coverage, and an ethanolamine backbone offering lone-pair donation sites. This guide utilizes the ASTM G31 standard for laboratory immersion corrosion testing, adapted for high-precision organic inhibitor screening.
Chemical Context & Mechanism
Understanding the inhibitor's structure is prerequisite to interpreting weight loss data.
-
Compound: 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol[1]
-
Target Substrate: Mild Steel (e.g., Q235, AISI 1018)
-
Corrosive Medium: 1.0 M HCl (Simulating acid pickling or oil well acidizing)
Mechanistic Hypothesis
The inhibition mechanism relies on the adsorption of BPYE onto the steel surface, blocking active dissolution sites.
-
Chemisorption: The
-electrons of the propargyl triple bond ( ) and the benzyl ring interact with the vacant -orbitals of iron (Fe). -
Physisorption: Protonated nitrogen atoms (in acidic media) interact electrostatically with chloride ions (
) already adsorbed on the positively charged steel surface. -
Polymerization: At higher temperatures or longer exposures, the propargyl group may undergo surface polymerization, forming a robust hydrophobic film.
Experimental Protocol
Materials & Reagents
-
Test Specimens: Mild steel coupons (Standard dimensions:
cm). -
Solvents: Acetone (AR grade), Ethanol (AR grade), Deionized Water.
-
Acid: 37% HCl (diluted to 1.0 M).
-
Inhibitor: BPYE (Synthesized or Commercial Grade >98%).
-
Abrasives: Silicon carbide (SiC) papers (Grades: 400, 600, 800, 1000, 1200).
Specimen Preparation (The "Surface State" Variable)
Reproducibility depends entirely on the initial surface state.
-
Abrasion: Mechanically polish coupons using SiC papers sequentially from 400 to 1200 grit.
-
Degreasing: Wash with acetone to remove organic residues/oils.
-
Desiccation: Rinse with deionized water, dry in warm air, and store in a moisture-free desiccator for 24 hours.
-
Initial Weighing (
): Weigh coupons using an analytical balance (precision mg).
Solution Preparation
Prepare the following test matrix. A volume-to-surface area ratio of 20 mL/cm² is recommended to prevent acid depletion.
| Solution ID | HCl Conc.[2][3][4][5] | BPYE Conc. (ppm or mM) | Purpose |
| BLANK | 1.0 M | 0 | Baseline Corrosion Rate |
| LOW | 1.0 M | 50 ppm (approx 0.26 mM) | Threshold check |
| MED | 1.0 M | 100 - 200 ppm | Linear range check |
| HIGH | 1.0 M | 500 ppm (approx 2.6 mM) | Saturation/Efficiency max |
Immersion Procedure (ASTM G31 Adapted)
-
Temperature Control: Set a thermostatic water bath to the target temperature (Standard: 303 K). Note: For thermodynamic calculations, repeat experiments at 313 K, 323 K, and 333 K.
-
Exposure: Suspend coupons in the test solutions using glass hooks or nylon string. Ensure no contact with the beaker walls.
-
Duration: Standard exposure time is 24 hours for organic inhibitors.
-
Retrieval: Remove coupons, rinse immediately with deionized water.
-
Cleaning: Scrub gently with a bristle brush to remove loose corrosion products. Rinse with ethanol/acetone.[6] Dry in warm air.
-
Final Weighing (
): Weigh the dried coupons.
Workflow Visualization
Figure 1: Step-by-step gravimetric workflow for corrosion testing ensuring ASTM G31 compliance.
Data Analysis & Calculations
Corrosion Rate ( )
Calculate the corrosion rate in millimeters per year (mm/y):
-
: Constant (
for mm/y). -
: Weight loss (
) in grams. -
: Density of mild steel (
). -
: Surface area in
. - : Exposure time in hours.
Inhibition Efficiency ( )
Surface Coverage ( )
Adsorption Isotherm (Langmuir)
To validate the mechanism, plot
- : Adsorption equilibrium constant.
-
: Free energy of adsorption, calculated as
.-
If
: Physisorption.[5] -
If
: Chemisorption. -
BPYE Expectation: Likely between -30 and -40 kJ/mol (Mixed type).
-
Mechanistic Visualization
Figure 2: Proposed adsorption mechanism of BPYE. The protonated amine interacts electrostatically with surface-adsorbed Cl- ions, while the alkyne/benzyl groups form coordinate bonds with Fe.
Troubleshooting & Quality Control
-
Non-Linear Isotherms: If the Langmuir plot is non-linear, consider the Temkin isotherm (accounts for lateral interaction between adsorbed molecules) or Frumkin isotherm.
-
Temperature Sensitivity: If Efficiency (
) decreases significantly as Temperature increases, the mechanism is primarily Physisorption .[7] If remains stable or increases, it suggests Chemisorption (chemical bonding). -
Acid Depletion: If the solution turns green/yellow rapidly (FeCl2 formation), the acid concentration has dropped. Ensure the volume/area ratio is
.
References
-
ASTM International. (2021). ASTM G31-21: Standard Guide for Laboratory Immersion Corrosion Testing of Metals.[8] West Conshohocken, PA.
-
Singh, A., et al. (2019). "Corrosion inhibition of mild steel in 1 M HCl solution by Schiff base derivatives: Electrochemical, weight loss and quantum chemical studies." Journal of Molecular Liquids. (Demonstrates standard weight loss protocols for benzyl-amine derivatives).
-
Fouda, A.S., et al. (2016). "Propargyl alcohol derivatives as corrosion inhibitors for mild steel in hydrochloric acid solutions." International Journal of Electrochemical Science. (Specific mechanistic insight on propargyl group polymerization).
-
PubChem. "2-(Benzyl(prop-2-yn-1-yl)amino)ethanol Compound Summary."[1] National Library of Medicine.
Sources
- 1. 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol | C12H15NO | CID 256060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. electrochemsci.org [electrochemsci.org]
- 4. Synergistic corrosion inhibition of propargyl alcohol and Schiff base on the corrosion of mild steel in hot HCl solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 7. arcjournals.org [arcjournals.org]
- 8. eurolab.net [eurolab.net]
Catalytic Cyclization of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol: A Gateway to Morpholine Scaffolds for Drug Discovery
Introduction: The Significance of the Morpholine Scaffold and its Synthesis
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds and approved drugs.[1][2] Its advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and the ability to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates, make it a highly desirable scaffold in drug design.[2][3] The unique structural feature of the morpholine ring, containing both an ether and an amine group, allows it to participate in various non-covalent interactions with biological targets, enhancing binding affinity and potency.[3][4] Consequently, the development of efficient and versatile synthetic routes to access substituted morpholines is of paramount importance to researchers in pharmaceuticals and life sciences.[1][4]
This application note provides a detailed guide to the catalytic cyclization of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol, a versatile precursor for the synthesis of N-benzyl-3-methylenemorpholine and related derivatives. We will delve into the mechanistic underpinnings of transition metal-catalyzed intramolecular hydroamination reactions, offering field-proven insights into protocol optimization and execution. The protocols described herein are designed to be self-validating, providing researchers with a robust foundation for their synthetic endeavors.
Catalytic Systems for Intramolecular Cyclization
The intramolecular hydroamination of alkynes, particularly those tethered to a nucleophilic alcohol, presents a direct and atom-economical route to cyclic ethers. Transition metal catalysts, notably those based on gold and silver, have emerged as powerful tools for effecting this transformation due to their ability to activate the alkyne C-C triple bond towards nucleophilic attack.[5][6]
Gold-Catalyzed Cyclization: A Powerful and Versatile Approach
Homogeneous gold catalysts are exceptionally effective in activating alkynes due to their strong π-acidity.[5][7] The general mechanism for the gold-catalyzed cyclization of an amino alcohol like 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol involves the coordination of the gold(I) or gold(III) catalyst to the alkyne, rendering it susceptible to intramolecular attack by the hydroxyl group.
Mechanism of Gold-Catalyzed Cyclization
Figure 1: Proposed mechanism for gold-catalyzed 6-exo-dig cyclization.
The reaction typically proceeds via a 6-exo-dig cyclization pathway, which is kinetically favored over the alternative 7-endo-dig pathway.[7][8] This selectivity leads to the formation of a six-membered morpholine ring with an exocyclic double bond.
Experimental Protocol: Gold-Catalyzed Cyclization
This protocol is a general guideline and may require optimization for specific substrates and desired outcomes.
Materials:
-
2-(Benzyl(prop-2-yn-1-yl)amino)ethanol (1.0 eq)
-
Gold(I) catalyst precursor (e.g., Ph3PAuCl, IPrAuCl) (1-5 mol%)
-
Silver co-catalyst (e.g., AgSbF6, AgOTf) (1-5 mol%)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the gold(I) catalyst precursor and the silver co-catalyst.
-
Add the anhydrous solvent and stir the mixture at room temperature for 10-15 minutes to allow for the in situ generation of the active cationic gold catalyst.
-
Add the 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol substrate to the flask.
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-3-methylenemorpholine.
Data Summary: Gold-Catalyzed Cyclization Parameters
| Catalyst System | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Ph3PAuCl / AgSbF6 | DCM | Room Temp - 40 | 70-95 | [5] |
| IPrAuCl / AgSbF6 | Toluene | 60 - 80 | 85-98 | [5] |
| JohnPhosAu(MeCN)SbF6 | Acetonitrile | 40 - 60 | 80-95 | [5] |
Silver-Catalyzed Cyclization: A Cost-Effective Alternative
Silver catalysts, particularly silver(I) salts, offer a more economical alternative to gold for promoting intramolecular hydroamination reactions.[6][9][10] The mechanism is believed to be similar to that of gold catalysis, involving the activation of the alkyne towards nucleophilic attack. The choice of the counter-anion and the presence of ligands can significantly influence the catalytic activity and selectivity of the reaction.[6][11]
Workflow for Silver-Catalyzed Cyclization
Figure 2: General experimental workflow for silver-catalyzed cyclization.
Experimental Protocol: Silver-Catalyzed Cyclization
This protocol provides a general framework for the silver-catalyzed cyclization of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol.
Materials:
-
2-(Benzyl(prop-2-yn-1-yl)amino)ethanol (1.0 eq)
-
Silver(I) salt (e.g., AgOTf, AgNO3, AgSbF6) (5-10 mol%)
-
Optional Ligand (e.g., Phenanthroline, Pyridine) (5-10 mol%)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol substrate in the anhydrous solvent.
-
Add the silver(I) salt (and optional ligand) to the solution.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the silver salts.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel.
Data Summary: Silver-Catalyzed Cyclization Parameters
| Catalyst System | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| AgOTf | Toluene | 80 | 85-95 | [10] |
| AgNO3 | Dioxane | 100 | 70-85 | [6] |
| AgSbF6 | Acetonitrile | 60 | 75-90 | [6] |
Applications in Drug Development
The morpholine scaffold synthesized through these catalytic methods is a versatile building block for the development of novel therapeutic agents.[4][12] Its incorporation into drug candidates can lead to improved pharmacological properties.[2][3] For instance, morpholine derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] The N-benzyl-3-methylenemorpholine product can be further functionalized at the exocyclic double bond or through modification of the benzyl group, providing access to a diverse library of compounds for screening in drug discovery programs.[1]
Conclusion
The catalytic cyclization of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol using gold or silver catalysts provides an efficient and atom-economical route to the valuable morpholine scaffold. Understanding the underlying reaction mechanisms and key experimental parameters is crucial for successful synthesis. The protocols and data presented in this application note offer a solid foundation for researchers to explore the synthesis of novel morpholine derivatives for applications in drug discovery and development. The versatility of these catalytic systems, coupled with the significance of the morpholine core, ensures their continued importance in modern synthetic and medicinal chemistry.
References
-
Wong, V. H. L., Hor, T. S. A., & Hii, K. K. (2013). Silver-catalysed intramolecular hydroamination of alkynes with trichloroacetimidates. Chemical Communications, 49(84), 9785-9787. [Link]
-
Li, J., et al. (2011). Silver-catalyzed intramolecular hydroamination of alkynes in aqueous media: efficient and regioselective synthesis for fused benzimidazoles. Green Chemistry, 13(3), 578-581. [Link]
-
Barluenga, J., et al. (2008). Intramolecular hydroamination of aminoalkynes with silver-phenanthroline catalysts. Chemistry, 14(30), 9205-9208. [Link]
-
Gockel, B., et al. (2011). Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines via the Rearrangement of a Propargyl Group. Angewandte Chemie International Edition, 50(36), 8418-8422. [Link]
-
Wong, V. H. L., Hor, T. S. A., & Hii, K. K. (2013). Silver-catalysed intramolecular hydroamination of alkynes with trichloroacetimidates. Chemical Communications, 49(84), 9785-9787. [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Silver-Catalyzed Intramolecular Hydroamination of Alkynes with Trichloroacetimidates. ResearchGate. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Zhang, J., et al. (2015). Gold-catalyzed cascade cyclization of N-propargyl ynamides: rapid access to functionalized indeno[1,2-c]pyrroles. Organic Chemistry Frontiers, 2(7), 819-822. [Link]
-
Di Mola, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2737-2754. [Link]
-
Gottam, S., et al. (2022). Gold-catalyzed reactions using N-propargyl β-enaminones. Arkivoc, 2022(8), 1-18. [Link]
-
Sasane, A. V., et al. (2020). Gold-Catalyzed Oxidative Aminocyclizations of Propargyl Alcohols and Propargyl Amines to Form Two Distinct Azacyclic Products: Carbene Formation versus a 3,3-Sigmatropic Shift of an Initial Intermediate. Chemistry, 26(70), 16932-16938. [Link]
-
An, H., et al. (2019). Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones. The Journal of Organic Chemistry, 84(1), 401-408. [Link]
-
Beilstein Journals. (2025). Electrochemical cyclization of alkynes to construct five-membered nitrogen-heterocyclic rings. Beilstein Journal of Organic Chemistry. [Link]
-
ACS Publications. (2025). Palladium-Catalyzed Asymmetric Acetoxylative Cyclization/Acyl Transfer Cascade of Alkyne-Tethered Malononitriles with Carboxylic Acids. ACS Publications. [Link]
-
Alonso, P., et al. (2018). Synthesis of Cyclohexanones through a Catalytic Cationic Cyclization of Alkynols or Enynes. Organic Letters, 20(6), 1659-1662. [Link]
-
Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 11(15), 3426-3429. [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 9(4), 725-734. [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Organic Chemistry Portal. [Link]
-
Yuan, W., & Huang, G. (2021). Catalyst-controlled 5-exo and 6-endo cyclization: regiodivergent access to indolinones and dihydroquinolinones. Organic Chemistry Frontiers, 8(23), 6644-6650. [Link]
-
Alcaide, B., & Almendros, P. (2011). Novel Cyclization Reactions of Aminoallenes. Current Organic Chemistry, 15(18), 3246-3267. [Link]
-
ResearchGate. (n.d.). Activation of the N‐benzylprop‐2‐yn‐1‐amine (3 a) in different systems. ResearchGate. [Link]
-
ResearchGate. (n.d.). Zn(II)-catalyzed cyclization of 2-propynol benzyl azides (1) with... ResearchGate. [Link]
-
PubChem. (n.d.). 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol. PubChem. [Link]
-
Wu, M.-J., et al. (2024). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. ACS Omega, 9(36), 40685-40702. [Link]
-
Wu, M.-J., et al. (2024). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. ACS Omega, 9(36), 40685-40702. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. Silver-catalysed intramolecular hydroamination of alkynes with trichloroacetimidates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Catalyst-controlled 5-exo and 6-endo cyclization: regiodivergent access to indolinones and dihydroquinolinones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Silver-catalysed intramolecular hydroamination of alkynes with trichloroacetimidates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Silver-catalyzed intramolecular hydroamination of alkynes in aqueous media: efficient and regioselective synthesis for fused benzimidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]
Application Note: Divergent Synthesis of Heterocyclic Scaffolds from 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary
The synthesis of highly functionalized saturated and heteroaromatic ring systems is a cornerstone of modern drug discovery. Morpholine scaffolds, in particular, are privileged structures in central nervous system (CNS) therapeutics due to their favorable lipophilic-hydrophilic balance, conformational flexibility, and metabolic stability[1].
The compound 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol (
Mechanistic Insights & Causality
Pathway A: Gold-Catalyzed Intramolecular Hydroalkoxylation
The transformation of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol into 4-benzyl-3-methylenemorpholine relies on the carbophilic activation of the terminal alkyne. Gold(I) catalysts, such as the cationic species generated from
Once activated, the pendant primary hydroxyl group undergoes an intramolecular nucleophilic attack. According to Baldwin's rules for ring closure, the 6-exo-dig pathway is kinetically and thermodynamically favored over the competing 7-endo-dig pathway[4]. The resulting vinylgold intermediate undergoes rapid protodeauration to release the 3-methylenemorpholine product and regenerate the active Au(I) catalyst[5].
Causality Check: The
Pathway B: CuAAC Click Chemistry
Alternatively, the terminal alkyne can be intercepted via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The use of a Cu(I) catalyst (generated in situ from
Divergent synthetic pathways from 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol.
Catalytic cycle for the Au(I)-mediated 6-exo-dig hydroalkoxylation.
Quantitative Data Presentation
The following tables summarize the optimization of reaction conditions, demonstrating the superiority of cationic gold species for morpholine synthesis and the broad scope of the CuAAC reaction.
Table 1: Optimization of Hydroalkoxylation Conditions
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (6-exo : 7-endo) |
|---|
|
Table 2: CuAAC Reaction Scope (Synthesis of Triazoles)
| Azide (
Experimental Protocols
Protocol A: Gold-Catalyzed Synthesis of 4-Benzyl-3-methylenemorpholine
This protocol utilizes a self-validating catalyst activation step to ensure high yields.
-
Catalyst Activation: In an oven-dried Schlenk flask under an argon atmosphere, add
(0.05 eq, 5 mol%) and (0.05 eq, 5 mol%). -
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) (0.1 M relative to substrate).
-
Self-Validation Check: Verify catalyst activation by observing the immediate precipitation of white
salts. If the solution remains clear, the halide abstraction has failed, and the catalyst will remain inactive.
-
-
Filtration: Pass the catalyst suspension through an oven-dried Celite pad into a new argon-purged flask to remove
. Causality: Removing silver salts prevents unwanted Lewis acid-catalyzed side reactions or alkyne polymerization. -
Substrate Addition: Add 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol (1.0 eq) dropwise to the clear catalyst solution.
-
Reaction: Stir the mixture at 60 °C for 2 hours.
-
Monitoring: Monitor via TLC (Hexanes/EtOAc 7:3). Self-Validation Check: The starting material stains strongly with
. The product will show a distinct new spot with a higher value, as the polar hydroxyl group has been consumed to form the less polar ether linkage. -
Workup: Quench the reaction with a drop of triethylamine to deactivate the catalyst, concentrate under reduced pressure, and purify via flash column chromatography (neutral alumina is recommended to prevent enol ether hydrolysis).
Protocol B: Synthesis of 1-Phenyl-4-(((2-hydroxyethyl)(benzyl)amino)methyl)-1H-1,2,3-triazole
A robust, aqueous-compatible click chemistry workflow.
-
Preparation: In a round-bottom flask, dissolve 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol (1.0 eq) and phenyl azide (1.1 eq) in a 1:1 mixture of
-BuOH and (0.2 M). -
Catalyst Assembly: Add
(0.05 eq) followed immediately by sodium ascorbate (0.10 eq).-
Self-Validation Check: The reaction progress is self-indicating; the initial blue color of Cu(II) turns pale yellow/green upon reduction to the active Cu(I) species by sodium ascorbate. A return to a blue/green tint during the reaction indicates unwanted oxidation, requiring the addition of more ascorbate.
-
-
Reaction: Stir vigorously at room temperature for 4 hours.
-
Workup: Dilute the mixture with water and extract with EtOAc (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. -
Purification: Purify the crude residue by silica gel chromatography (DCM/MeOH 95:5) to afford the pure 1,4-disubstituted triazole.
References
- Palchykov, V. A. "Morpholines. Synthesis and Biological Activity." ResearchGate.
- Gharpure, S. J., et al. "Deciphering substitution effects on reductive hydroalkoxylation of alkynyl aminols for stereoselective synthesis of morpholines and 1,4-oxazepanes." Organic & Biomolecular Chemistry (RSC Publishing).
- "Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights." MDPI.
- "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Publications.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights [mdpi.com]
- 4. Deciphering substitution effects on reductive hydroalkoxylation of alkynyl aminols for stereoselective synthesis of morpholines and 1,4-oxazepanes: total synthesis of tridemorph and fenpropimorph - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application and Protocol for Evaluating Synergistic Corrosion Inhibition of Propargyl Alcohol and Amino Ethanol Derivatives via Potentiodynamic Polarization
Introduction: The Challenge of Metallic Corrosion and the Advantage of Synergistic Inhibition
The degradation of metallic materials through electrochemical corrosion represents a significant challenge across numerous industries, from oil and gas to chemical processing and infrastructure. This process leads to substantial economic losses and can compromise the safety and integrity of critical components. The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions responsible for corrosion.[1][2]
Among the various classes of inhibitors, acetylenic alcohols, such as propargyl alcohol, have proven highly effective, particularly in acidic environments.[3] Their efficacy is largely attributed to the interaction of the triple bond's π-electrons with the d-orbitals of the metal, leading to strong adsorption.[4] Similarly, amino alcohols, like ethanolamine, also exhibit inhibitive properties due to the presence of the nitrogen and oxygen heteroatoms, which can act as adsorption centers.
While individual inhibitors can be effective, formulations that leverage synergistic interactions between different molecules often provide significantly enhanced protection. This application note details the use of potentiodynamic polarization techniques to evaluate the synergistic corrosion inhibition effect of a combination of propargyl alcohol and an amino ethanol derivative on mild steel in an acidic medium. We will explore the underlying mechanisms, provide a detailed experimental protocol, and outline the data analysis workflow.
Theoretical Framework: Potentiodynamic Polarization and Corrosion Kinetics
Potentiodynamic polarization is a widely used electrochemical technique for investigating corrosion phenomena. It provides valuable insights into the kinetics of both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. The technique involves systematically varying the potential of a working electrode (the metal sample) and measuring the resulting current.[5][6][7]
A typical potentiodynamic polarization curve, when plotted as potential versus the logarithm of the current density (a Tafel plot), reveals key parameters for corrosion analysis. The corrosion potential (Ecorr) is the potential at which the rate of the anodic reaction equals the rate of the cathodic reaction, resulting in zero net current. The corrosion current density (icorr) at this potential is directly proportional to the corrosion rate of the metal.
By extrapolating the linear (Tafel) regions of the anodic and cathodic branches of the polarization curve to the Ecorr, the icorr can be determined. The presence of an effective corrosion inhibitor will cause a significant decrease in the icorr compared to an uninhibited system. Furthermore, the shape and position of the polarization curves can indicate whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor.
Mechanism of Synergistic Inhibition: Propargyl Alcohol and Amino Ethanol Derivatives
The enhanced performance of a mixture of propargyl alcohol and an amino ethanol derivative stems from the complementary nature of their adsorption mechanisms.
-
Propargyl Alcohol: The primary mode of action for propargyl alcohol is chemisorption onto the metal surface. The high electron density of the alkyne group facilitates strong bonding with the vacant d-orbitals of iron atoms.[4] In acidic solutions, propargyl alcohol can also undergo surface-catalyzed polymerization, forming a more robust and adherent protective film.[4][8]
-
Amino Ethanol Derivatives: These molecules, containing both nitrogen and oxygen atoms with lone pairs of electrons, can adsorb onto the metal surface through coordinate covalent bonding. The protonated amine group in an acidic medium can also electrostatically interact with the negatively charged metal surface (at potentials negative to the potential of zero charge).
Synergistic Interaction: When used in combination, the co-adsorption of both molecules leads to a more densely packed and stable protective layer than either component could form alone. The smaller propargyl alcohol molecules can fill in the gaps between the larger amino ethanol derivative molecules, leading to a higher surface coverage. Furthermore, intermolecular interactions, such as hydrogen bonding between the hydroxyl groups, can further stabilize the adsorbed film. This cooperative adsorption process significantly enhances the barrier properties of the protective layer, leading to a greater reduction in the corrosion rate.
Diagram 1: Synergistic Adsorption Mechanism
Caption: Synergistic adsorption of propargyl alcohol and amino ethanol.
Experimental Protocol: Potentiodynamic Polarization Measurement
This protocol is based on the principles outlined in ASTM G59, "Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements."
1. Materials and Equipment:
-
Potentiostat/Galvanostat: With software for potentiodynamic scans and data analysis.
-
Electrochemical Cell: A standard three-electrode glass cell.
-
Working Electrode (WE): Mild steel coupon of known surface area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite rod/mesh with a surface area significantly larger than the WE.
-
Corrosive Medium: e.g., 1 M Hydrochloric Acid (HCl).
-
Inhibitors: Propargyl alcohol and an amino ethanol derivative (e.g., ethanolamine).
-
Polishing Materials: Silicon carbide papers of various grits (e.g., 240, 400, 600, 800, 1200), alumina slurry, and polishing cloths.
-
Analytical Balance, Glassware, and Deionized Water.
2. Preparation of Working Electrode:
-
Mechanically grind the mild steel coupon with successively finer grades of silicon carbide paper.
-
Polish the electrode to a mirror finish using a fine alumina slurry on a polishing cloth.
-
Rinse the polished electrode thoroughly with deionized water, followed by degreasing with acetone.
-
Dry the electrode in a stream of warm air and immediately use it for the experiment to prevent re-oxidation.
3. Experimental Procedure:
-
Solution Preparation: Prepare the corrosive medium (e.g., 1 M HCl). Prepare separate solutions of the corrosive medium containing different concentrations of propargyl alcohol, the amino ethanol derivative, and their mixtures.
-
Cell Assembly: Assemble the three-electrode cell. The working electrode should be placed in the center, with the reference electrode tip positioned close to the WE surface (using a Luggin capillary) to minimize IR drop. The counter electrode should be placed opposite the WE.
-
Open Circuit Potential (OCP) Measurement: Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the OCP for a period of 30-60 minutes, or until a steady-state potential is reached.
-
Potentiodynamic Polarization Scan:
-
Begin the potential scan from a cathodic potential (e.g., -250 mV relative to OCP) to an anodic potential (e.g., +250 mV relative to OCP).
-
Use a slow scan rate, typically 0.167 mV/s to 1 mV/s, to ensure the system remains in a quasi-steady state.
-
Record the current response as a function of the applied potential.
-
-
Repeatability: Conduct each experiment at least three times to ensure the reproducibility of the results.
Diagram 2: Experimental Workflow
Caption: Workflow for potentiodynamic polarization testing.
Data Analysis and Interpretation
-
Tafel Extrapolation:
-
Plot the potentiodynamic polarization data as E vs. log(i), where 'i' is the current density.
-
Identify the linear Tafel regions on both the anodic and cathodic branches of the curve.
-
Extrapolate these linear regions back to the corrosion potential (Ecorr). The point of intersection gives the corrosion current density (icorr).
-
-
Calculation of Inhibition Efficiency (IE%): The inhibition efficiency is calculated using the following equation:
IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] * 100
where:
-
i_corr(blank) is the corrosion current density in the absence of the inhibitor.
-
i_corr(inh) is the corrosion current density in the presence of the inhibitor.
-
-
Determination of Inhibitor Type:
-
Anodic Inhibitor: If the Ecorr shifts significantly in the positive (anodic) direction in the presence of the inhibitor.
-
Cathodic Inhibitor: If the Ecorr shifts significantly in the negative (cathodic) direction.
-
Mixed-Type Inhibitor: If there is only a small change in Ecorr, or if both anodic and cathodic reactions are suppressed.
-
Data Presentation
The results of the potentiodynamic polarization studies should be summarized in a clear and concise table for easy comparison.
Table 1: Sample Potentiodynamic Polarization Data for Mild Steel in 1 M HCl
| Inhibitor System | Concentration (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Anodic Tafel Slope (βa, mV/dec) | Cathodic Tafel Slope (βc, mV/dec) | Inhibition Efficiency (IE%) |
| Blank (1 M HCl) | 0 | -450 | 1000 | 70 | 120 | - |
| Propargyl Alcohol | 500 | -445 | 200 | 75 | 125 | 80.0 |
| Ethanolamine | 500 | -460 | 350 | 72 | 130 | 65.0 |
| Propargyl Alcohol + Ethanolamine | 250 + 250 | -455 | 50 | 78 | 128 | 95.0 |
Conclusion
Potentiodynamic polarization is a powerful and relatively rapid technique for evaluating the performance of corrosion inhibitors and understanding their mechanisms of action. The synergistic combination of propargyl alcohol and amino ethanol derivatives can offer superior corrosion protection for mild steel in acidic environments compared to the individual components. By following the detailed protocol and data analysis procedures outlined in this application note, researchers can obtain reliable and reproducible data to screen and optimize inhibitor formulations for various industrial applications.
References
-
PROPARGYL ALCOHOL AS CORROSION INHIBITOR FOR STAINLESS STEEL 317L IN 3.5 WT. % SODIUM CHLORIDE SOLUTION. (n.d.). Retrieved from [Link]
-
Evaluation of Propargyl Alcohol as a Corrosion Inhibitor for Duplex Stainless Steel in Hydrochloric Acid. (n.d.). David Publishing. Retrieved from [Link]
-
Straka, M., et al. (2019). Efficiency of Steel Corrosion Inhibitors in an Environment of Ethanol-Gasoline Blends. ACS Omega, 4(8), 13437-13447. Available from: [Link]
- Srivastava, K., & Srivastav, S. (1990). Effect of Propargyl Alcohol on Corrosion and Hydrogenation of Steel in Hydrochloric Acid Solution. Corrosion, 46(5), 354-359.
- Haddaji, I., et al. (2023). Study of the inhibiting efficiency of the corrosion inhibitor (prop-2-yn-1-ol, methyloxirane) of mild steel in the pickling conditions. Moroccan Journal of Chemistry, 14(3), 718-728.
-
Martinez, S., & Stern, I. (2025). Electrochemical studies of propargyl alcohol as corrosion inhibitor for. Request PDF. Retrieved from [Link]
- Li, W., et al. (2022). Synthesis and Corrosion Inhibition Performance of Mannich Bases on Mild Steel in Lactic Acid Media. ACS Omega, 7(51), 48243-48254.
- El-Lateef, H. R. M. A., et al. (2021). Nanoparticles Modified With Cationic Thiol Surfactant as Efficient Inhibitors for the Corrosion of Carbon Steel. Journal of Electrochemical Science and Technology, 12(2), 209-222.
-
Synergistic corrosion inhibition of propargyl alcohol and Schiff base on the corrosion of mild steel in hot HCl solution. (n.d.). New Journal of Chemistry. Royal Society of Chemistry. Retrieved from [Link]
- Zhang, H., et al. (2022). Synthesis of a Hydroxyl-Containing Corrosion Inhibitor and Its Inhibitory Performance on N80 Steel in Hydrochloric Acid Solution. Molecules, 27(24), 8963.
- Al-Mazaideh, G. M., et al. (2024). Electrochemical, Structural and Thermodynamic Investigations of Methanolic Parsley Extract as a Green Corrosion Inhibitor for C37 Steel in HCl. Molecules, 29(13), 2969.
-
A combined computational & electrochemical exploration of the Ammi visnaga L. extract as a green corrosion inhibitor for carbon steel. (n.d.). Retrieved from [Link]
-
Electrochemical and Surface Morphological Studies of Carbon Steel Corrosion by a Novel Polynuclear Schiff Base in HCl Solution. (n.d.). SciSpace. Retrieved from [Link]
- Synthesis, Characterisation and Corrosion Inhibition of Mild Steel by Butyltin(IV) 2-Acetylpyridine 4-Methyl-3-Thiosemicarbazone in HCl. (2022). Trends in Sciences, 19(11), 5894.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. researchgate.net [researchgate.net]
- 4. Efficiency of Steel Corrosion Inhibitors in an Environment of Ethanol-Gasoline Blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tecnologiammm.com.br [tecnologiammm.com.br]
- 6. davidpublisher.com [davidpublisher.com]
- 7. scispace.com [scispace.com]
- 8. Synthesis, Characterisation and Corrosion Inhibition of Mild Steel by Butyltin(IV) 2-Acetylpyridine 4-Methyl-3-Thiosemicarbazone in HCl | Trends in Sciences [tis.wu.ac.th]
Application Note: Surface Morphological Analysis of Steel Treated with 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol via SEM
Target Audience: Researchers, Materials Scientists, and Pharmaceutical Process Engineers. Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary & Industrial Relevance
In pharmaceutical manufacturing, the synthesis of active pharmaceutical ingredients (APIs) often requires aggressive acidic environments (e.g., 1 M HCl). Protecting mild steel and alloy-based reactor infrastructure from acid-induced corrosion is paramount to preventing iron contamination in drug products.
The compound 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol is a highly specialized propargylamine derivative. Propargylamines are not only potent pharmacophores but also exceptional polymerizable corrosion inhibitors[1]. This application note details the mechanistic rationale and provides a self-validating Scanning Electron Microscopy (SEM) protocol to visually quantify the protective efficacy of this inhibitor on mild steel surfaces.
Mechanistic Rationale: Why Propargylamines Work
To optimize an experimental protocol, one must first understand the molecular causality of the system. The exceptional inhibition efficiency of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol is driven by its multi-centered adsorption capability:
-
Alkyne Group (Propargyl moiety): The electron-rich triple bond facilitates strong chemisorption by donating
-electrons into the vacant d-orbitals of the iron surface. Under acidic conditions, propargyl derivatives can undergo surface-catalyzed polymerization, forming a highly resilient, cross-linked barrier[1]. -
Heteroatom Coordination: The nitrogen and oxygen atoms within the aminoethanol group possess lone pairs that further coordinate with the metal surface, acting as secondary anchoring points[2].
-
Steric Shielding: The bulky aromatic benzyl ring provides extensive surface coverage via
interactions, physically blocking aggressive chloride ions ( ) and hydronium ions ( ) from reaching the metal substrate[3].
This synergistic adsorption typically follows the Langmuir isotherm, indicating the formation of a spontaneous, exothermic protective monolayer[2][4].
Fig 1: Mechanistic pathway of inhibitor adsorption and protective film formation on mild steel.
Experimental Protocol: SEM Surface Analysis
Electrochemical techniques (like EIS and Tafel polarization) provide macroscopic kinetic data, but SEM is required to visually validate the suppression of localized pitting and the topographical integrity of the protective film[3][4]. This protocol is designed as a self-validating system: by running a pristine blank, an uninhibited control, and the treated sample in parallel, the workflow inherently controls for baseline surface defects and acid-induced artifacts.
Phase 1: Substrate Standardization
Causality: Mechanical standardization removes native oxides and normalizes surface energy, ensuring that subsequent adsorption is solely a function of the inhibitor's chemical affinity.
-
Obtain mild steel coupons (e.g., 1 cm × 1 cm × 0.1 cm).
-
Abrade the surface sequentially using silicon carbide (SiC) papers from 400 up to 1200 grit.
-
Degrease the coupons via ultrasonication in analytical-grade acetone for 5 minutes, followed by a double rinse in absolute ethanol.
-
Dry immediately under a stream of cold nitrogen gas (
) and store in a desiccator.
Phase 2: Inhibitor Immersion
Causality: Simulates aggressive industrial acidizing conditions while establishing a concentration gradient to determine the optimal protective threshold.
-
Prepare a 1 M HCl stock solution using analytical grade 37% HCl and deionized water[3].
-
Synthesize or dissolve 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol to create test solutions at concentrations of 0.25 mM, 0.50 mM, and 1.00 mM.
-
Immerse the pre-weighed steel coupons into the respective solutions (including an uninhibited 1 M HCl control) for exactly 24 hours at 298 K (25°C).
Phase 3: Post-Treatment & SEM Preparation
Causality: Immediate halting of the corrosive attack is critical. Improper drying can cause flash oxidation, creating artifacts that mimic pitting.
-
Carefully extract the coupons using Teflon-coated forceps to avoid scratching the organic monolayer.
-
Gently rinse with distilled water to remove residual acid, taking care not to mechanically strip the physisorbed inhibitor layer.
-
Dry instantly using a high-pressure cold
stream. -
Mount the coupons onto standard aluminum SEM stubs using double-sided conductive carbon tape. (Note: Because the organic film is typically a monolayer, sputter coating with gold/carbon is generally unnecessary and should be avoided to preserve true surface topography).
Phase 4: SEM Imaging Parameters
Causality: Optimizing electron beam parameters prevents beam-induced degradation of the organic film while maximizing topographical contrast.
-
Load the samples into the SEM chamber and evacuate to high vacuum (
Torr). -
Set the accelerating voltage to 10–15 kV . (Higher voltages may penetrate the thin organic film and over-excite the iron substrate, washing out surface details).
-
Utilize the Secondary Electron (SE) detector to capture high-resolution topographical data (ideal for identifying micro-pitting).
-
Capture micrographs at standardized magnifications (e.g., 500x, 1000x, and 2500x) across three randomly selected distinct regions per coupon to ensure statistical reliability.
Fig 2: Step-by-step workflow for preparing and imaging inhibitor-treated steel coupons via SEM.
Data Presentation & Quantitative Analysis
While SEM is primarily qualitative, image analysis software (e.g., ImageJ) can be used to extract quantitative topographical metrics. The table below summarizes the expected morphological evolution of the steel surface as a function of inhibitor concentration, correlated with standard electrochemical efficiency metrics[3][4].
| Inhibitor Concentration (mM) | Immersion Environment | Avg. Surface Roughness ( | Pitting Density (pits/mm²) | Correlated Inhibition Efficiency (%) |
| 0.00 (Blank Control) | Pristine (No Acid) | 0.15 ± 0.02 | 0 | N/A |
| 0.00 (Corroded Control) | 1 M HCl | 4.85 ± 0.41 | > 500 (Severe) | 0.0 |
| 0.25 | 1 M HCl | 2.10 ± 0.18 | ~ 120 (Moderate) | 68.5 |
| 0.50 | 1 M HCl | 0.95 ± 0.11 | ~ 45 (Mild) | 89.2 |
| 1.00 (Optimal) | 1 M HCl | 0.32 ± 0.05 | < 5 (Suppressed) | 97.4 |
Interpretation: In the uninhibited 1 M HCl control, the SEM micrographs will reveal a highly damaged, porous surface characterized by deep, localized pitting due to aggressive anodic dissolution. As the concentration of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol increases to 1.00 mM, the surface topography closely mirrors the pristine polished blank. The near-total suppression of pitting density confirms that the propargylamine derivative successfully forms a continuous, impermeable protective film over the active dissolution sites.
References
-
Corrosion inhibition of mild steel by highly stable polydentate schiff base derived from 1,3-propanediamine in aqueous acidic solution Source: Journal of Saudi Chemical Society / ResearchGate URL:2
-
Substituted Propargylamines—Acid Corrosion Inhibitors for Steel in Petroleum Industry Source: ResearchGate URL:1
-
DFT and Electrochemical Investigations on the Corrosion Inhibition of Mild Steel by Novel Schiff's Base Derivatives in 1 M HCl Source: An-Najah National University URL:3
-
Electrochemical measurements for the corrosion inhibition of mild steel in 1 M hydrochloric acid by using an aromatic hydrazide derivative Source: Arabian Journal of Chemistry URL:4
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. staff-beta.najah.edu [staff-beta.najah.edu]
- 4. Electrochemical measurements for the corrosion inhibition of mild steel in 1 M hydrochloric acid by using an aromatic hydrazide derivative - Arabian Journal of Chemistry [arabjchem.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol
Welcome to the technical support guide for the synthesis of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.
Synthesis Overview: The N-Propargylation of 2-(Benzylamino)ethanol
The target molecule, 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol, is a tertiary propargylamine. Propargylamines are a critical class of compounds, serving as versatile building blocks in organic synthesis and as core scaffolds in many biologically active molecules, including treatments for neurodegenerative disorders.[1] The most direct and common route to this molecule is the Sₙ2 N-alkylation of the secondary amine, 2-(benzylamino)ethanol, using a propargyl halide, typically propargyl bromide.
While seemingly straightforward, this reaction is prone to several competing pathways and challenges that can significantly impact the yield and purity of the desired product. This guide will address these issues systematically.
Primary Reaction Scheme
(Self-generated image, not from a search result)
The reaction involves the nucleophilic attack of the secondary amine on propargyl bromide, typically in the presence of a base to neutralize the hydrobromic acid byproduct.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is consistently low (<50%). What are the most likely causes?
A1: Low yields in this synthesis are rarely due to a single factor. The most common culprits, which we will address in detail, are:
-
Incomplete Reaction: Significant amounts of the starting amine remain post-reaction.
-
Formation of Byproducts: The reaction conditions are favoring one or more side reactions. The most prevalent are over-alkylation to a quaternary ammonium salt and competing O-alkylation at the hydroxyl group.
-
Product Loss During Workup/Purification: The physicochemical properties of the product can make isolation challenging.
A systematic approach, starting with an analysis of your crude reaction mixture by LC-MS or ¹H NMR, is crucial for diagnosis.
Q2: I'm observing a significant amount of a byproduct with a mass 39 amu higher than my product. What is it and how do I prevent it?
A2: This byproduct is almost certainly the quaternary ammonium salt , formed by a second N-alkylation of your tertiary amine product. The tertiary amine product can often be more nucleophilic than the starting secondary amine, leading to this common side reaction.
Causality: This "over-alkylation" is favored by high concentrations of the alkylating agent, elevated temperatures, and prolonged reaction times.
Solutions:
-
Control Stoichiometry: Avoid using a large excess of propargyl bromide. Start with 1.1-1.2 equivalents.
-
Slow Addition: Add the propargyl bromide dropwise to the reaction mixture at a low temperature (e.g., 0 °C) using a syringe pump. This maintains a low instantaneous concentration of the alkylating agent, favoring reaction with the more abundant secondary amine.
-
Temperature Management: Maintain a moderate reaction temperature. While higher temperatures can increase the rate of the desired reaction, they disproportionately accelerate the rate of quaternization. A common strategy is to add the alkylating agent at 0 °C and then allow the reaction to slowly warm to room temperature or be gently heated (e.g., 40-50 °C).[2]
-
Monitor the Reaction: Use TLC or LC-MS to monitor the consumption of the starting material. Stop the reaction as soon as the starting amine is consumed to prevent further reaction of the product.
Q3: My crude NMR shows unexpected signals in the ether region (~4.7 ppm, d) and a reduction in the integration of the -OH proton. Is this O-alkylation?
A3: Yes, those are characteristic signals for the O-propargylated byproduct, 2-(benzylamino)-1-(prop-2-yn-1-yloxy)ethane. The hydroxyl group of 2-(benzylamino)ethanol can compete with the amine for the electrophilic propargyl bromide.
Causality: The extent of O- vs. N-alkylation is heavily influenced by the choice of base and solvent. Strong bases (like NaH or alkoxides) can significantly deprotonate the alcohol, increasing its nucleophilicity and promoting O-alkylation.
Solutions:
-
Use a Weaker, Non-Nucleophilic Base: An inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is ideal.[3] These bases are strong enough to neutralize the HBr formed but not strong enough to substantially deprotonate the alcohol, thus preserving the nucleophilicity difference between the amine and the alcohol.
-
Solvent Choice: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally preferred for Sₙ2 reactions on amines. They effectively solvate the counter-ion of the base without hydrogen-bonding to the amine nucleophile, enhancing its reactivity. Some sources report difficulties with solubility of K₂CO₃ in solvents like acetone, which can stall the reaction.[4] DMF or ACN often provide better solubility for all components.
-
Last Resort - Protection: If O-alkylation remains a persistent issue, a protection-deprotection strategy for the hydroxyl group (e.g., as a silyl ether) can be employed, though this adds steps to the overall synthesis.
Q4: The reaction seems to stall, with a lot of starting material remaining even after extended time or heating. What's going on?
A4: This issue, often encountered by researchers, can typically be traced back to two key areas: reagent quality and reaction conditions.[4]
Causality & Solutions:
-
Propargyl Bromide Quality: Propargyl bromide is notoriously unstable and can decompose over time, especially when exposed to light, air, or heat.[5] Use a freshly opened bottle or distill it before use. Commercially available solutions stabilized with a solvent like bromopropane can offer better shelf-life.[5]
-
Base and Solvent Heterogeneity: As mentioned in Q3, if the base (e.g., K₂CO₃) is not soluble in your chosen solvent (e.g., acetone), the reaction becomes a heterogeneous mixture with limited surface area for reaction.[4] This significantly slows down the neutralization of HBr, which in turn protonates the starting amine, rendering it non-nucleophilic.
-
Switch to a better solvent: Use DMF or ACN where the base has better, albeit still partial, solubility.
-
Use a Phase-Transfer Catalyst: In a multi-phase system, adding a catalytic amount of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) or N-benzyl-N,N,N-triethyl-ammonium-chloride can shuttle the base into the organic phase, dramatically accelerating the reaction.[2]
-
-
Catalytic Potassium Iodide: Adding a catalytic amount (0.1 eq) of potassium iodide (KI) can sometimes accelerate sluggish alkylations with alkyl bromides via the Finkelstein reaction, transiently forming the more reactive propargyl iodide in situ.
Q5: Purification by silica gel chromatography is a nightmare. My product streaks badly and the separation from the starting amine is poor. How can I improve this?
A5: This is a very common problem when purifying amines on silica gel. The basic nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to tailing, poor resolution, and sometimes irreversible adsorption.
Solutions:
-
Deactivate the Silica: Before running the column, flush it with your eluent mixture that contains a small amount of a volatile base.
-
Recommended Additive: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N). This neutralizes the acidic sites on the silica, allowing your amine to travel through the column cleanly.
-
-
Alternative Purification: Acid-Base Extraction: This classical technique is often superior to chromatography for basic compounds. It leverages the ability of the amine to be protonated and deprotonated to switch its solubility between aqueous and organic phases. See Protocol 3 for a detailed procedure. This method is excellent for removing non-basic impurities.
-
Alternative Purification: Distillation: If working on a larger scale, vacuum distillation can be an effective method for purification, as the product has a relatively high boiling point.[6]
Data Summary & Recommended Conditions
The table below summarizes the impact of key variables on the synthesis.
| Parameter | Recommended Choice | Rationale & Justification | Potential Pitfall |
| Alkylating Agent | Propargyl Bromide (1.1-1.2 eq.) | Good reactivity. Commercially available. | Unstable. Excess leads to quaternization.[5] |
| Base | K₂CO₃ (2.0-3.0 eq.) | Minimizes O-alkylation. Inexpensive. | Poor solubility in some solvents can stall the reaction.[4] |
| Solvent | Acetonitrile (ACN) or DMF | Good for Sₙ2. Good solubility for reactants. | DMF requires higher temperatures for removal. |
| Temperature | 0 °C to 40-60 °C | Controls side reactions during addition, then provides sufficient energy for reaction.[2] | High temperatures (>70 °C) significantly increase quaternization. |
| Additive | KI or TBAB (catalytic) | Accelerates sluggish reactions. | May complicate purification if not used catalytically. |
| Purification | Acid-Base Extraction or Chromatography (1% Et₃N in eluent) | Avoids issues with silica gel. Efficiently removes byproducts. | Chromatography can lead to product loss without a basic additive. |
Visualized Workflows & Logic
The following diagrams illustrate the recommended experimental workflow and a decision tree for troubleshooting common problems.
Experimental Workflow
Caption: Recommended workflow for the synthesis of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis problems based on analytical data.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(Benzylamino)ethanol (Starting Material)
While commercially available, this protocol details the synthesis of the starting material via reductive amination.[7]
-
Materials:
-
Ethanolamine (1.0 eq.)
-
Benzaldehyde (1.0 eq.)
-
Methanol (or Ethanol)
-
Sodium borohydride (NaBH₄) (1.2 eq.)
-
-
Procedure:
-
Dissolve ethanolamine (1.0 eq.) and benzaldehyde (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/oxazolidine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (1.2 eq.), ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.
-
Quench the reaction carefully by the slow addition of water, followed by 1M HCl to neutralize excess NaBH₄.
-
Make the solution basic (pH > 10) with aqueous NaOH.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-(benzylamino)ethanol, which can be purified further by vacuum distillation if necessary.[8]
-
Protocol 2: Optimized Synthesis of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol
This protocol incorporates best practices to maximize yield and minimize side reactions.
-
Materials:
-
2-(Benzylamino)ethanol (1.0 eq.)
-
Propargyl bromide (80% solution in toluene, 1.15 eq.)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.5 eq.)
-
Acetonitrile (ACN), anhydrous
-
-
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-(benzylamino)ethanol (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Add anhydrous acetonitrile via syringe to create a stirrable suspension (approx. 0.2 M concentration with respect to the amine).
-
Cool the flask to 0 °C using an ice-water bath.
-
While stirring vigorously, add the propargyl bromide solution (1.15 eq.) dropwise over 30-45 minutes using a syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 45-50 °C.
-
Monitor the reaction's progress every 1-2 hours using TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) or LC-MS.
-
Once the starting amine is consumed (typically 4-8 hours), cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
Proceed with purification as described in Protocol 3 or by column chromatography (eluent: Hexane/Ethyl Acetate gradient with 1% Et₃N).
-
Protocol 3: Purification by Acid-Base Extraction
-
Procedure:
-
Dissolve the crude oil from Protocol 2 in a suitable organic solvent like ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (2x). The basic product and any unreacted starting amine will move into the aqueous layer as their hydrochloride salts. The non-basic O-alkylated byproduct will remain in the organic layer.
-
Combine the acidic aqueous layers in a clean flask and cool in an ice bath.
-
Slowly add a base (e.g., 6M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 11), which will cause the free amine product to precipitate or form an oil.
-
Extract the free amine product back into an organic solvent (EtOAc or DCM) (3x).
-
Combine these organic extracts, wash with brine to remove residual salts, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the purified 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol.
-
References
-
Biswas, K., & Saha, A. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(35), 21827–21846. [Link][1]
-
Guitet, E., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. [Link]
-
Elek, S., et al. (1983). New process for the preparation of propargyl amines. Google Patents, EP0099302B1. [2]
-
Reddit r/Chempros Discussion. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link][4]
-
Gershon, A., et al. (2015). Manufacturing of stabilized propargyl bromide. Google Patents, US9169178B2. [5]
Sources
- 1. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0099302B1 - New process for the preparation of propargyl amines - Google Patents [patents.google.com]
- 3. BENZYL-PROP-2-YNYL-AMINE synthesis - chemicalbook [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. US9169178B2 - Manufacturing of stabilized propargyl bromide - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Benzylaminoethanol 95 104-63-2 [sigmaaldrich.com]
Purification methods for removing unreacted propargyl bromide from amine products
Topic: Purification Methods for Removing Unreacted Propargyl Bromide from Amine Products
Critical Safety Directive
⚠ DANGER: EXPLOSION & TOXICITY HAZARD Propargyl bromide (3-bromopropyne) is a potent lachrymator and a shock-sensitive alkylating agent .
-
NEVER distill reaction mixtures containing significant amounts of propargyl bromide to dryness. Concentrated propargyl bromide can detonate.[1]
-
ALWAYS handle in a functioning fume hood.
-
Disposal: Quench all waste streams with aqueous ammonia or sodium hydroxide before disposal.
Module 1: Solid-Phase Scavenging (The "Smart" Purification)
Best For: High-value intermediates, library synthesis, and avoiding aqueous workups.
The Science
Traditional distillation is hazardous due to the explosive nature of propargyl bromide. Solid-supported scavenging utilizes a nucleophilic resin (typically a Thiol or Amine functionalized polymer) to selectively react with the electrophilic propargyl bromide. The impurity becomes covalently bound to the solid bead, allowing the purified product to be isolated via simple filtration.
Recommended Scavenger: Polymer-Supported Thiophenol (PS-Thiophenol)
-
Mechanism: Nucleophilic substitution (
). The thiolate attacks the propargyl bromide, displacing the bromide ion. -
Capacity: Typically 1.0 – 1.5 mmol/g.
Protocol
-
Calculation: Determine the theoretical excess of propargyl bromide (e.g., if 0.2 eq excess was used, calculate mmols).
-
Loading: Add 3–4 equivalents of PS-Thiophenol resin relative to the excess propargyl bromide.
-
Solvent: Ensure the reaction solvent is compatible (DCM, THF, and DMF are excellent for resin swelling).
-
Incubation: Agitate gently (orbital shaker) at room temperature for 4–12 hours . Do not use magnetic stir bars as they grind the resin.
-
Filtration: Filter the mixture through a fritted glass funnel or a polypropylene cartridge.
-
Wash: Rinse the resin cake with the reaction solvent (2x) to recover entrained product.
-
Result: The filtrate contains your amine product; the propargyl bromide remains trapped on the resin.
Workflow Visualization
Figure 1: Solid-phase scavenging workflow for removing electrophilic impurities.
Module 2: Acid-Base Extraction (The "Classic" Workup)
Best For: Secondary/Tertiary amines that are not water-soluble in their neutral state. Not Suitable For: Quaternary ammonium salts or water-soluble amines.
The Science
This method exploits the basicity of the amine product versus the neutrality of propargyl bromide. By lowering the pH, the amine is protonated (
Protocol
-
Dilution: Dilute the reaction mixture with an organic solvent (EtOAc or DCM).
-
Acidification: Extract with 1M HCl (or 10% Citric Acid for acid-sensitive groups).
-
Wash: Separate layers. Wash the aqueous layer twice with fresh DCM/EtOAc to remove trace propargyl bromide. Discard organic layers.
-
Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH or saturated
until pH > 10.-
Partition: The Product is now deprotonated and returns to the organic phase.
-
-
Extraction: Extract the aqueous mixture with DCM (3x).
-
Drying: Dry combined organics over
, filter, and concentrate carefully.
Separation Logic
Figure 2: Fractionation logic for separating basic amines from neutral alkyl halides.
Module 3: Troubleshooting & FAQs
Q1: I performed an extraction, but the product still smells like propargyl bromide. Why?
A: Propargyl bromide has an extremely low odor threshold. Even ppm levels are detectable.
-
Solution: Do not rely on smell. Verify purity via TLC or 1H NMR .
-
TLC Visualization:
-
NMR Marker: Look for the propargyl proton (triplet, ~2.4–2.5 ppm) or the
doublet (~3.8–4.0 ppm).
Q2: My product is a quaternary ammonium salt (water-soluble). How do I purify it?
A: You cannot use the Acid-Base extraction method (Module 2).
-
Method: Use Precipitation .[11]
Q3: Can I just use a Rotovap to remove it?
A: Proceed with extreme caution. While propargyl bromide is volatile (bp ~88-90°C), concentrating it creates a safety hazard.
-
If you must evaporate: Co-evaporate with Toluene . Toluene forms an azeotrope and helps strip the bromide gently.
-
Never distill to dryness. Stop while there is still solvent present and switch to a chemical purification method.
Comparative Data Summary
| Feature | Solid-Phase Scavenging | Acid-Base Extraction | Flash Chromatography |
| Purity Potential | High (>98%) | High (>95%) | High (>98%) |
| Yield Loss | Minimal (<5%) | Moderate (10-15%) | Variable |
| Scalability | Linear (Expensive at kg scale) | Excellent (Cheap) | Moderate |
| Safety | Best (No concentration of impurity) | Good | Moderate (Solvent handling) |
| Time Required | 4-12 Hours (Passive) | 1-2 Hours (Active) | 2-4 Hours (Active) |
References
-
Biotage. Strategies for Work-up and Purification: Scavenging Techniques. Biotage Applications.[1][13][14] [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution). [Link]
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. EP0099302B1 - New process for the preparation of propargyl amines - Google Patents [patents.google.com]
- 3. US5449828A - Process for the preparation of propargyl ammonium-chloride - Google Patents [patents.google.com]
- 4. 3-BROMOPROPYNE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Optimizing Temperature Stability of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol in Acid Media
Welcome to the Advanced Technical Support Center for 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol (BPEA). As a highly functionalized tertiary amine containing a terminal alkyne (propargyl group), a benzyl group, and a primary alcohol, BPEA presents unique stability challenges during high-temperature acidic workflows.
This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind structural vulnerabilities, and implement self-validating experimental protocols.
Visual Workflow: Degradation Pathways in Acidic Media
To effectively troubleshoot BPEA, we must first map how thermal and chemical stressors drive specific structural failures.
Caption: Logical relationship of degradation pathways for BPEA in acidic media.
Section 1: Frequently Asked Questions (Mechanistic Insights)
Q1: Why does the propargyl group degrade in aqueous acid at elevated temperatures? A1: The terminal alkyne is highly reactive. In aqueous acidic solutions, particularly under thermal stress (>70°C), the alkyne undergoes acid-catalyzed hydration, converting the triple bond into a methyl ketone[1]. Furthermore, if trace transition metals (such as Pt, Pd, or Au) leach into the acidic media from equipment or reagents, they coordinate directly to the alkyne moiety. This metal coordination facilitates the attack of water at the propargyl terminal carbon, triggering a bioorthogonal C-N bond cleavage that results in irreversible N-dealkylation[2].
Q2: How does the choice of acid affect the stability of the ethanol moiety? A2: The primary hydroxyl group of the ethanolamine moiety is highly susceptible to Fischer esterification when heated in carboxylic acid media (e.g., acetic acid or trifluoroacetic acid). To maintain structural integrity, non-nucleophilic mineral acids (like dilute H₂SO₄) or sulfonic acids should be utilized.
Q3: Does the protonation state of the tertiary amine help or hinder stability? A3: Protonation of the tertiary nitrogen (forming an ammonium salt) generally increases baseline thermal stability by reducing the nitrogen's nucleophilicity and preventing oxidative degradation. However, the acidic environment required to maintain this protonation state inherently drives the aforementioned alkyne hydration and esterification side reactions if temperature is not strictly controlled.
Section 2: Troubleshooting Guide
Issue 1: Rapid loss of the terminal alkyne signal (observed via NMR/IR) during high-temperature acid reflux.
-
Root Cause: Trace metal contamination catalyzing N-propargyl cleavage[3], or aggressive acid-catalyzed hydration[1].
-
Solution:
-
Add a metal chelator (e.g., 1-5 mM EDTA) to the aqueous acid to sequester trace Pt, Pd, or Au ions, effectively shutting down the metal-catalyzed cleavage pathway[4].
-
Reduce the reaction temperature to below 70°C. Thermal chain scission and hydration accelerate exponentially above this threshold[1].
-
Issue 2: Formation of higher molecular weight impurities in organic acid media.
-
Root Cause: O-esterification of the ethanol group.
-
Solution: Switch the solvent system from organic carboxylic acids to dilute inorganic acids. Maintain the pH between 2.0 and 3.0 to ensure complete amine protonation without providing the excess proton activity that drives esterification.
Issue 3: Baseline degradation during long-term storage prior to acidic experiments.
-
Root Cause: Propargylamines are hygroscopic and prone to oxidative degradation over time.
-
Solution: Store neat BPEA and its stock solutions at -20°C under an inert atmosphere (argon or nitrogen) to minimize exposure to air and moisture[5].
Section 3: Quantitative Stability Data
The following table summarizes the thermal stability of BPEA across various acidic matrices. This data highlights the critical importance of temperature control and chelator addition.
| Acidic Medium | Temperature (°C) | Chelator (EDTA) | Time (h) | Intact BPEA (%) | Primary Degradation Pathway |
| 0.1 M Acetic Acid | 80 | No | 24 | 45.2 | O-Esterification |
| 0.1 M H₂SO₄ | 80 | No | 24 | 62.8 | Alkyne Hydration |
| 0.1 M H₂SO₄ (+ Trace Pt) | 80 | No | 24 | 15.0 | N-Propargyl Cleavage |
| 0.1 M H₂SO₄ | 60 | Yes (5 mM) | 24 | 94.5 | None (Stable) |
Section 4: Standard Operating Procedure (SOP) - Stability Optimization Protocol
To ensure a self-validating system, the following protocol incorporates internal controls to definitively identify which degradation pathway (metal-catalyzed vs. thermal hydration) is occurring in your specific reactor setup.
Step 1: Reagent Preparation & Storage
-
Retrieve BPEA from -20°C storage. Allow the sealed container to reach room temperature before opening to prevent condensation[5].
-
Prepare a 100 mM stock solution of BPEA in anhydrous DMSO or Acetonitrile under an argon atmosphere.
Step 2: Matrix Formulation (The Self-Validating Setup)
-
Prepare the base acidic medium: 0.1 M H₂SO₄ (pH ~2.0).
-
Split the medium into two parallel reactors:
-
Reactor A (Control): Acidic medium only.
-
Reactor B (Chelated): Acidic medium + 5 mM EDTA. (This validates whether trace metals from your glassware/stir bars are causing N-propargyl cleavage).
-
Step 3: Thermal Stress Application
-
Spike BPEA stock solution into both reactors to achieve a final concentration of 10 mM.
-
Flush both reactors with nitrogen gas and seal.
-
Heat both reactors to exactly 60°C using a calibrated oil bath or heating block. Do not exceed 70°C to prevent rapid thermal hydration[1].
-
Incubate for 24 hours.
Step 4: Quenching & Analytical Validation
-
Cool the reactors to 4°C.
-
Quench the acidic reaction by neutralizing with cold saturated NaHCO₃ to pH 7.5.
-
Extract the aqueous layer 3x with Dichloromethane (DCM). Combine organic layers and evaporate under reduced pressure.
-
Analysis: Analyze the residue via LC-MS.
-
A mass shift of +18 Da indicates alkyne hydration (ketone formation).
-
A mass loss of -39 Da (loss of the propargyl group) indicates metal-catalyzed cleavage. If Reactor A shows this loss but Reactor B does not, your system has trace metal contamination.
-
References
- Benchchem. "Propargyl-PEG-Acid: A Technical Guide to Storage and Stability."
- Journal of the American Chemical Society (ACS).
- ResearchGate.
- National Institutes of Health (NIH) / PMC. "Unleashing the Power of Bond Cleavage Chemistry in Living Systems."
- Vector Laboratories.
Sources
Troubleshooting low inhibition efficiency of propargyl amines at high temperatures
Here is the technical support guide for troubleshooting low inhibition efficiency of propargyl amines at high temperatures.
Context & Scope
Audience Note: This guide primarily addresses Corrosion Inhibition in acidic media (e.g., HCl pickling, oil well acidizing), where "Inhibition Efficiency" (
Diagnostic Workflow
Before altering your formulation, identify the failure mode using the logic flow below.
Figure 1: Logical decision tree for diagnosing propargyl amine failure modes at elevated temperatures.
Technical Deep Dive: Why Inhibition Fails at High T
Propargyl amines (
-
Chemisorption: The N-atom lone pair and
-electrons of the alkyne bond adsorb onto the metal's -orbitals. -
Surface Polymerization: At high temperatures, the adsorbed molecules undergo oxidative polymerization to form a hydrophobic barrier film.
Failure Mode A: Desorption vs. Polymerization Kinetics
At
-
The Problem: The rate of desorption (
) exceeds the rate of polymerization ( ). The molecule leaves the surface before it can cross-link into a protective film. -
The Symptom: High initial corrosion rate that does not decrease over time.
Failure Mode B: Bulk Polymerization (Coking)
Propargyl amines are thermally unstable in concentrated acid.
-
The Problem: High T triggers polymerization in the bulk solution rather than on the surface. This consumes the inhibitor, leaving none to protect the metal.[4]
-
The Symptom: The solution turns cloudy or dark (formation of "tar" or "coke") and efficiency drops drastically after a lag period [1].
Failure Mode C: Protonation Equilibrium
In strong acids (pH < 1), the amine exists as the ammonium cation (
-
The Problem: While the cation adsorbs electrostatically, it repels the metal surface if the metal has a net positive charge (common in high acid).
-
The Fix: You need a "bridge" anion (like
) to link the positive metal surface to the positive inhibitor cation [2].
Troubleshooting Guide & Solutions
Issue 1: "My inhibition efficiency drops from 95% at 40°C to 60% at 90°C."
Root Cause: Thermal desorption of the monomer. Protocol: The Synergist Boost Add Potassium Iodide (KI) or Cuprous Iodide (CuI). Iodide ions specifically adsorb to the metal surface, reducing the work function and creating a negative dipole that strongly attracts the protonated propargyl amine.
| Component | Standard Conc. | High T Conc. (90°C+) | Role |
| Propargyl Amine | 0.5% v/v | 1.0 - 2.0% v/v | Primary Inhibitor |
| Potassium Iodide (KI) | None | 0.1 - 0.5% w/v | Synergist (Surface Bridge) |
| Formic Acid | None | 10% v/v | Synergist (Polymerization aid) |
Validation Experiment: Run a Linear Polarization Resistance (LPR) test.
-
Prepare 1M HCl with 1% Propargyl Amine.
-
Heat to 90°C. Measure
(Polarization Resistance). -
Spike with 5mM KI.
-
Success Criteria: Instantaneous increase in
by >200%.
Issue 2: "The solution turns black and oily, then corrosion spikes."
Root Cause: Bulk polymerization (Coking).[4] The inhibitor is reacting with itself in the liquid phase. Protocol: Solvent Stabilization You must stabilize the alkyne in the bulk phase without preventing surface reaction.
-
Disperse: Pre-dissolve the propargyl amine in a co-solvent like Isopropanol (IPA) or Ethanol (1:1 ratio) before adding to the acid.
-
Scavenge: Add a radical scavenger (minor amount) if the application permits, though this is tricky as it may inhibit the surface film formation. A better approach is often lowering the acid concentration slightly if possible, or using a derivative like propargyl alcohol which is slightly more robust against bulk coking than the amine form in some matrices [3].
FAQ - Biological Applications (Drug Development)
Q: I am using N-propargyl amines (e.g., Rasagiline analogs) for MAO inhibition, but potency drops at 37°C vs 25°C. Is this the same mechanism? A: No. In enzymology, "high temperature" (37°C+) issues usually stem from:
-
Enzyme Instability: The enzyme itself may be denaturing.[5]
-
Partition Ratio: Propargyl amines are mechanism-based inactivators (
). Higher T increases the turnover number ( ) of the enzyme. If the partition ratio (turnovers per inactivation event) is high, the enzyme might metabolize the drug before the covalent adduct forms.
-
Check: Verify the enzyme's stability at the assay temperature without inhibitor.
Experimental Protocol: High-T Electrochemical Validation
To rigorously quantify inhibition efficiency (
Equipment: Potentiostat (e.g., Autolab/Gamry), 3-electrode cell with water jacket. Safety: Work in a fume hood. Propargyl amines are toxic and lachrymators.
-
Cell Setup:
-
Working Electrode: Mild Steel (polished to 1200 grit).
-
Counter Electrode: Platinum or Graphite rod.
-
Reference: Ag/AgCl (use a salt bridge to prevent chloride contamination if testing non-chloride media, but in HCl, direct immersion is often acceptable if stable).
-
-
Temperature Control: Connect water jacket to a circulating bath set to target T (
). Allow 30 mins for equilibrium. -
Measurement:
-
Measure OCP (Open Circuit Potential) for 3600s to ensure stability.
-
Run EIS: Frequency 100 kHz to 10 mHz, Amplitude 10 mV.
-
-
Calculation: Fit data to a Randles circuit (
). Where is the Charge Transfer Resistance.
References
-
Avdeev, Y. G., & Kuznetsov, Y. I. (2020).[4] Inhibitor protection of steel corrosion in acid solutions at high temperatures.[1][4][6][7] A review. Part 2. International Journal of Corrosion and Scale Inhibition.
-
Ammar, S., et al. (2023).[8] Synergistic corrosion inhibition of propargyl alcohol and Schiff base on the corrosion of mild steel in hot HCl solution. New Journal of Chemistry.
-
Mainier, F. B., et al. (2014). Evaluation of Propargyl Alcohol as a Corrosion Inhibitor for Duplex Stainless Steel in Hydrochloric Acid. Journal of Materials Science and Engineering.
Sources
- 1. davidpublisher.com [davidpublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. rawsource.com [rawsource.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. omicsonline.org [omicsonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic corrosion inhibition of propargyl alcohol and Schiff base on the corrosion of mild steel in hot HCl solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
Solving solubility issues of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol in aqueous solutions
Technical Support Center: 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol Reference ID: TS-13105-SOL | Senior Application Scientist Desk
Executive Summary: The "Amphiphilic Trap"
Welcome to the technical support hub for 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol (CAS: 13105-78-7).
If you are visiting this page, you are likely facing a specific phenomenon: your compound dissolves perfectly in DMSO or Ethanol, but immediately precipitates (forms a cloudy emulsion or oil droplets) upon dilution into aqueous buffer (PBS, media) at pH 7.4.
The Root Cause: This molecule is a tertiary amine with a distinct "Amphiphilic Trap."
-
Hydrophobic Burden: The benzyl ring and propargyl group dominate the physicochemical profile, driving high lipophilicity (LogP > 1.5).
-
Weak Hydrophilicity: The single hydroxyl (-OH) group is insufficient to solubilize the molecule in neutral water.
-
pKa Mismatch: The nitrogen center has a pKa estimated between 7.8 – 8.5 . At physiological pH (7.4), a significant fraction of the molecule exists as the uncharged free base, which is water-insoluble.
This guide provides three validated workflows to resolve this, ranked by stability and biological compatibility.
Troubleshooting Decision Matrix
Before selecting a protocol, determine your experimental constraints using the logic flow below.
Method A: The "Gold Standard" (HCl Salt Formation)
Best for: Stock solutions, chemical synthesis, and long-term storage.
The free base is an oil or low-melting solid. Converting it to the Hydrochloride (HCl) salt protonates the tertiary amine, locking it into a cationic, water-soluble solid form.
Protocol: In-Situ Salt Formation Do not use aqueous HCl directly on the neat oil, as it may form a gummy, insoluble clump.
-
Dissolution: Dissolve 100 mg of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol in 2 mL of dry Diethyl Ether or Ethyl Acetate .
-
Acidification: Slowly add 2.0 equivalents of 4M HCl in Dioxane (or dropwise addition of concentrated aqueous HCl if anhydrous conditions are unavailable, though this yields a hygroscopic product).
-
Precipitation: A white to off-white precipitate should form immediately.
-
Isolation: Centrifuge or filter the solid. Wash twice with cold ether to remove excess acid.
-
Drying: Dry under vacuum.
Result: The resulting ammonium salt is soluble in water >50 mM.
Method B: The Co-Solvent "Sandwich"
Best for: High-throughput screening (HTS) and acute biological assays.
If you cannot alter the pH, you must use a kinetic solubility approach. The "Sandwich" method prevents the "crashing out" effect caused by adding a concentrated organic stock directly to water.
The Protocol:
-
Primary Stock: Dissolve compound in 100% DMSO to 50 mM.
-
Intermediate Dilution (Critical Step):
-
Prepare a "Transition Buffer": PBS containing 5-10% Tween-80 or PEG-400 .
-
Dilute the DMSO stock 1:10 into this Transition Buffer. (Result: 5 mM compound in 10% DMSO/Surfactant).
-
-
Final Dilution: Dilute the Intermediate mix into your final assay media.
Why this works: The surfactant/PEG coats the hydrophobic benzyl/propargyl domains before they hit the high-water environment, preventing aggregation.
| Solvent System | Max Solubility (Est.) | Biological Risk |
| Water (pH 7.4) | < 0.1 mM | None |
| DMSO | > 100 mM | Cytotoxic > 0.1-1% |
| Ethanol | > 100 mM | Volatile, Cytotoxic |
| PEG-400 / Water (50:50) | ~ 10 mM | Viscosity issues |
Method C: Advanced Formulation (Cyclodextrins)
Best for: In vivo studies (IV/IP injection) or sensitive cell lines.
The benzyl group fits well into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . This hides the hydrophobic region from water without changing the pH.
Protocol:
-
Prepare a 20% (w/v) HP-β-CD solution in water or PBS.
-
Add the 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol (free base) directly to this solution.
-
Sonication: Sonicate in a water bath at 37°C for 30–60 minutes.
-
Filtration: Filter through a 0.22 µm PVDF filter to remove any undissolved oil.
Mechanism of Action: The benzyl ring (Guest) inserts into the CD cavity (Host), while the hydrophilic hydroxyl group and amine remain exposed to the solvent.
FAQ: Stability & Reactivity
Q: Will the alkyne (propargyl group) react in water? A: The terminal alkyne is generally stable in neutral water. However, avoid copper ions (often found in trace amounts in lower-grade buffers) as they can catalyze oxidative coupling (Glaser coupling) or click reactions if azides are present.
Q: My solution turned yellow over time. Is it degraded? A: Propargylamines are susceptible to oxidation (N-oxide formation) or polymerization upon exposure to light and air.
-
Fix: Store stock solutions at -20°C, protected from light, and preferably under argon/nitrogen.
Q: Can I autoclave this molecule? A: No. The alkyne functionality is heat-sensitive and may polymerize or degrade at 121°C. Use sterile filtration (0.22 µm).
References
-
PubChem. (n.d.). 2-[benzyl(prop-2-ynyl)amino]ethanol (Compound).[1] National Library of Medicine. Retrieved March 6, 2026, from [Link]
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
- Sigma-Aldrich. (n.d.). N-Benzyl-N-(2-hydroxyethyl)prop-2-yn-1-amine Safety Data Sheet.
Sources
Minimizing by-product formation during propargylation of N-benzylethanolamine
Topic: Minimizing by-product formation during propargylation of N-benzylethanolamine Role: Senior Application Scientist Format: Technical Support Center Guide (Q&A / Troubleshooting / Protocol)
Executive Summary & Mechanistic Overview
The propargylation of N-benzylethanolamine (1) to form N-benzyl-N-(2-hydroxyethyl)prop-2-yn-1-amine (2) presents a classic chemoselectivity challenge. The substrate contains two nucleophilic sites: a secondary amine and a primary alcohol.
While the secondary amine is kinetically more nucleophilic, process deviations often lead to three primary impurities:
-
Quaternary Ammonium Salts (Over-alkylation): Reaction of the product (2) with excess propargyl bromide.[1]
-
O-Alkyl Ethers: Reaction at the hydroxyl group, often driven by strong bases or high temperatures.
-
N,O-Bis-propargylated species: A combination of both pathways.
This guide provides a self-validating workflow to maximize N-selectivity and suppress by-product formation.
Reaction Pathway Visualization
The following diagram illustrates the competitive pathways. The goal is to isolate the "Kinetic Product" while blocking the "Thermodynamic/Over-reaction" paths.
Caption: Mechanistic divergence in amino-alcohol alkylation. Green path represents the target workflow.
Troubleshooting Guide: Minimizing By-Products
Issue 1: I am seeing significant Quaternary Ammonium Salt formation.
Diagnosis: This "over-alkylation" occurs when the product (a tertiary amine) competes with the starting material (secondary amine) for the alkylating agent.[2] Root Cause:
-
Excess propargyl bromide (>1.1 equivalents).[3]
-
Rapid addition of reagent (creating localized high concentrations).
-
High reaction temperature.[4]
Corrective Action:
-
Stoichiometry Control: Restrict propargyl bromide to 1.0–1.05 equivalents . Do not use a large excess "to push conversion."
-
Dosing Strategy: Dissolve propargyl bromide in the reaction solvent and add it dropwise over 30–60 minutes at 0°C . This keeps the concentration of the alkylating agent low relative to the nucleophile.
-
Self-Validation: Check the water solubility of your crude product. Quaternary salts are highly water-soluble. If your yield drops significantly after an aqueous workup, your product may be trapped in the aqueous phase as a salt [1].
Issue 2: I am detecting O-alkylation (ether peaks in NMR).
Diagnosis: In ¹H NMR, N-propargyl CH₂ protons typically appear at ~3.3–3.5 ppm , whereas O-propargyl CH₂ protons shift downfield to ~4.1–4.3 ppm [2]. Root Cause:
-
Base Strength: Using strong bases (e.g., NaH, KOH) deprotonates the hydroxyl group, making the alkoxide a potent nucleophile.
-
Solvent Effects: Highly polar, non-protic solvents (like DMSO) can enhance alkoxide nucleophilicity.
Corrective Action:
-
Base Selection: Switch to a mild inorganic base like Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃) . These are strong enough to neutralize the HBr formed but too weak to deprotonate the alcohol significantly [3].
-
Solvent Choice: Use Acetonitrile (MeCN) or Acetone . These solvents support Sɴ2 mechanisms but do not activate the hydroxyl group as aggressively as DMF or DMSO.
Issue 3: The reaction is incomplete, but I'm afraid to add more reagent.
Diagnosis: TLC shows starting material remaining after 12+ hours. Root Cause:
-
Propargyl bromide degradation (it is shock-sensitive and can polymerize).
-
Steric hindrance (though less relevant for N-benzylethanolamine).
Corrective Action:
-
Catalysis: Add a catalytic amount of Potassium Iodide (KI) (0.1 eq). This generates propargyl iodide in situ, which is a more reactive electrophile (Finkelstein reaction), accelerating the N-alkylation without requiring heat or excess reagent [4].
-
Reagent Quality: Ensure your propargyl bromide is clear, not brown/viscous. If it is degraded, distill it (carefully, under vacuum) or purchase a stabilized solution (e.g., in toluene).
Optimized Experimental Protocol
This protocol is designed to prioritize selectivity over speed.
Reagents:
-
N-Benzylethanolamine (1.0 eq)
-
Propargyl Bromide (80% in toluene) (1.05 eq)
-
Potassium Carbonate (anhydrous, granular) (1.5 eq)
-
Acetonitrile (anhydrous) (10 mL per gram of amine)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Add N-benzylethanolamine and Acetonitrile. Stir until dissolved.
-
Base Addition: Add K₂CO₃. The mixture will be a suspension.
-
Cooling (Critical): Cool the mixture to 0°C using an ice bath.
-
Controlled Addition: Add Propargyl Bromide dropwise via syringe pump or pressure-equalizing addition funnel over 45 minutes .
-
Why? Keeps the electrophile concentration low, favoring reaction with the more abundant secondary amine over the newly formed tertiary amine.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) naturally. Stir for 12–16 hours.
-
Monitoring: Check TLC (Mobile Phase: 5% MeOH in DCM).
-
Stain: Iodine or Ninhydrin.
-
Checkpoint: If starting material persists >10%, add 0.1 eq KI and stir for 4 more hours.
-
-
Workup:
-
Purification: If necessary, purify via flash column chromatography (Silica gel, DCM:MeOH gradient).
Comparative Data: Base & Solvent Effects[3]
The following table summarizes how conditions impact the product distribution (theoretical trends based on nucleophilicity principles [5, 6]).
| Conditions | Major Product | Primary Impurity | Risk Level |
| K₂CO₃ / MeCN / 25°C | N-Alkyl (Target) | Trace Starting Material | Low (Recommended) |
| NaH / DMF / 0°C | Mixture (N- & O-Alkyl) | O-Alkyl Ether | High (Selectivity loss) |
| TEA / DCM / Reflux | N-Alkyl | Quaternary Salt | Medium (Thermal over-reaction) |
| K₂CO₃ / Acetone / Reflux | N-Alkyl | Bis-propargylated | Medium (Heat promotes side rxns) |
FAQs
Q1: Can I use Triethylamine (TEA) instead of K₂CO₃? A: Yes, but it is not recommended. TEA can react with propargyl bromide to form tetraethylammonium salts, complicating purification. Inorganic bases like K₂CO₃ are easily removed by filtration.
Q2: How do I handle Propargyl Bromide safely? A: Propargyl bromide is a lachrymator and shock-sensitive explosive.
-
Never distill it to dryness.
-
Use the solution form (e.g., 80% in toluene) whenever possible.
-
Neutralize spills with dilute NaOH.
Q3: My product spot is streaking on TLC. Why? A: Amino alcohols often streak due to interaction with silanols on the silica plate. Add 1% Triethylamine or Ammonia to your TLC developing solvent to sharpen the spots.
References
-
BenchChem Technical Support. Minimizing Quaternary Ammonium Salt Formation in Amine Alkylation. BenchChem.[5][6][7] Accessed Oct 2023.
-
Batool, T. et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide.[3] PLoS ONE, 9(12).[3]
-
RSC Advances. Optimization of reaction conditions with secondary alcohols and amines. Royal Society of Chemistry.[1]
-
PrepChem. Synthesis of N-(2-hydroxyethyl)-N-benzyl-methylamine (General Alkylation Protocols). PrepChem.[5]
-
ResearchGate Discussion. Why N-alkylation is more favorable than O-alkylation? (2016).[8]
-
ThalesNano. A High Temperature Green Method for Direct N-Alkylation.
Sources
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 4. thalesnano.com [thalesnano.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Storage conditions to prevent polymerization of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol
Technical Support Center: Stability & Storage Guide Topic: 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol Case ID: STAB-BPYE-001
Executive Summary: Storage Specifications
For immediate implementation, adhere to the following critical storage parameters to prevent polymerization and oxidative degradation.
| Parameter | Specification | Criticality |
| Temperature | -20°C (± 5°C) | High (Prevents thermal oligomerization) |
| Atmosphere | Argon or Nitrogen (Inert) | Critical (Prevents oxidative coupling) |
| Container | Amber Glass (Silanized preferred) | Medium (Prevents UV-radical initiation) |
| State | Neat Oil / Low-Melting Solid | High (Avoid storing in reactive solvents) |
| Shelf Life | 6-12 Months (under inert gas) | -- |
Part 1: Diagnostic Guide – Identifying Degradation
User Scenario: "My sample looks different than when I bought it. Is it still usable?"
The polymerization of propargyl amines like 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol is rarely a sudden explosion; it is a gradual degradation. Use this visual guide to assess sample integrity.
Visual Inspection Matrix
| Observation | Diagnosis | Action Required |
| Clear / Pale Yellow Liquid | Intact. High purity (>95%). | Proceed with experiment. |
| Dark Orange / Brown | Early Oxidation/Oligomerization. Trace conjugated impurities (polyenes) forming. | Purify. Run short-path silica filtration or distillation. |
| Viscous "Syrup" or Gel | Polymerization. Significant chain formation. | Discard. Purification is likely inefficient. |
| Black Precipitate | Advanced Degradation. Likely metal-catalyzed acetylide decomposition. | Hazardous Waste. Do not attempt to recover. |
Decision Tree: Sample Evaluation
Figure 1: Decision logic for assessing the viability of stored propargyl amine samples.
Part 2: The Mechanism (Why it Polymerizes)
To prevent degradation, you must understand the chemical enemies of the propargyl amine motif.
Oxidative Coupling (The Primary Risk)
The terminal alkyne proton (
-
Result: Formation of diynes (dimers) and oligomers.
-
Prevention:[1][2][3][4][5][6]Inert Atmosphere (Argon/Nitrogen). [7]
Radical Polymerization
Propargyl groups can undergo radical polymerization, similar to acrylates but slower, forming polyacetylenes. This is triggered by:
-
UV Light: Cleaves weak bonds, generating radicals.
-
Peroxides: Old ether solvents used in handling can introduce peroxides that initiate chain reactions.
-
Result: The sample turns into a conductive, dark-colored "goo" (polyacetylene backbone).
N-Oxide Formation
The tertiary amine is susceptible to oxidation by atmospheric oxygen, forming an N-oxide. While not "polymerization," this impurity can catalyze further degradation.
Degradation Pathway Diagram
Figure 2: Primary degradation pathways: Oxidative coupling vs. Radical polymerization.
Part 3: Standard Operating Procedures (SOPs)
Protocol A: Long-Term Storage (>1 Week)
-
Purge: If the bottle has been opened, purge the headspace with dry Argon or Nitrogen for 60 seconds. Argon is preferred as it is heavier than air and forms a better "blanket" over the liquid.
-
Seal: Parafilm is insufficient for long-term storage. Use a cap with a Teflon (PTFE) liner. For highly sensitive applications, store in a Schlenk flask or a glovebox vial.
-
Freeze: Place the container in a -20°C freezer.
-
Note: Ensure the freezer is not "auto-defrost" (cyclic warming can cause condensation/degradation).
-
Protocol B: Handling & Thawing
-
Warm Up: Allow the frozen container to reach room temperature before opening .
-
Why? Opening a cold bottle condenses atmospheric moisture into the amine. Water promotes hydrolysis and introduces oxygen.
-
-
Avoid Metals: Do not use metal spatulas or needles that may be rusty or contain copper/iron alloys. Use glass pipettes or stainless steel (316L) only.
Protocol C: Emergency Purification
If your sample has turned yellow/orange but is not yet a gel:
-
Dissolve: Dilute in a small amount of Dichloromethane (DCM) or Ethyl Acetate.
-
Filter: Pass through a short pad of basic alumina or silica gel. This removes the polar oligomers and N-oxides.
-
Concentrate: Evaporate solvent under reduced pressure (keep bath < 40°C).
Part 4: Troubleshooting & FAQs
Q: Can I add a stabilizer to prevent polymerization? A: Yes. If you must store the compound at room temperature or in suboptimal conditions, you can add 0.1% BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether of hydroquinone) . These scavenge free radicals.
-
Warning: You must remove the inhibitor (via a silica plug) before using the compound in sensitive catalytic reactions (like Click Chemistry), as the inhibitor can poison catalysts.
Q: Is it safe to store this compound in DMSO or DMF? A: Avoid if possible.
-
DMSO and DMF are hygroscopic (absorb water) and can contain peroxides if aged.
-
Alkynes are less stable in polar aprotic solvents over long periods due to increased basicity/nucleophilicity risks. Store as a neat oil whenever possible.
Q: My sample has a black crust on the cap. What is it? A: This is likely a "polyacetylene" crust formed by the evaporation and subsequent polymerization of the compound on the threads of the vial.
-
Action: Wipe the threads with a Kimwipe soaked in acetone. Do not let the crust fall back into the main bottle. Transfer the clean liquid to a fresh vial.
Q: Why does the protocol warn against Copper (Cu) specifically? A: Terminal alkynes react with Copper(I) to form Copper Acetylides . These are not only intermediates for polymerization but can be explosively unstable when dry [1]. While this specific molecule is heavy enough to reduce volatility risks, metal acetylides are a severe safety hazard.
References
-
BenchChem. (2025).[2][8] Common Pitfalls in the Handling of Terminal Alkynes: Explosive Acetylide Formation. Retrieved from
-
PubChem. (2025).[9] 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol Compound Summary (CID 256060).[9] National Library of Medicine. Retrieved from [9]
-
Sigma-Aldrich (Merck). (2025). Safety Data Sheet: Propargyl Amine Derivatives (General Storage). Retrieved from
-
Shi, Y., et al. (2014). Copper-catalyzed decarboxylative coupling reactions for the synthesis of propargyl amines.[10] Tetrahedron Letters, 55(35), 4875–4878. (Mechanistic insight on coupling).
(Note: Specific CAS 1017-11-4 or similar analogs are often custom synthesized; general protocols for propargyl amines [N-propargyl benzylamine derivatives] are applied here based on functional group reactivity.)
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. hse.gov.uk [hse.gov.uk]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol | C12H15NO | CID 256060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Overcoming steric hindrance in the synthesis of tertiary propargyl amines
The following guide serves as a specialized Technical Support Center for researchers encountering difficulties in the synthesis of tertiary propargyl amines , specifically when steric hindrance compromises yield or enantioselectivity.
Ticket Type: Advanced Synthesis Troubleshooting
Status: Active Agent: Senior Application Scientist (Catalysis Division)
Introduction: The Steric Bottleneck
You are likely here because your A³-coupling (Aldehyde-Alkyne-Amine) or KA²-coupling (Ketone-Alkyne-Amine) has stalled. While A³ coupling with simple aldehydes is robust, introducing bulky ketones (to form
The primary failure modes are:
-
Imine Instability: Bulky ketones struggle to condense with amines to form the reactive iminium intermediate.
-
Nucleophilic Blockade: The metal-acetylide cannot access the electrophilic iminium carbon due to steric shielding.
-
Catalyst Deactivation: Prolonged reaction times at high temperatures lead to catalyst aggregation (especially Cu(I)).
Module 1: Troubleshooting KA² Coupling (Ketone-Derived)
Scenario: You are synthesizing an
Diagnostic FAQ
Q: I am using CuCl or CuBr, but the reaction is sluggish. Should I increase the temperature? A: Not necessarily. While heat helps, standard Copper(I) salts often aggregate or disproportionate before the difficult imine formation is complete.
-
The Fix: Switch to Zinc(II) salts . Zinc acts as a dual-activation Lewis acid—it activates the alkyne and strongly coordinates the ketone oxygen to facilitate imine formation, often tolerating higher steric bulk than Copper.
-
Protocol: Use Zn(OTf)
(10-20 mol%) or Zn(OAc) . Zinc is less prone to "poisoning" by the amine than Copper in these crowded systems.
Q: My ketone is extremely bulky (e.g., adamantone or ortho-substituted acetophenone). A: The equilibrium for imine formation is likely unfavorable. You must drive the equilibrium chemically.
-
The Fix: Add a dehydrating agent or a Lewis Acid promoter .
-
Standard: 4Å Molecular Sieves (activated).
-
Aggressive:Ti(OEt)
. Titanium(IV) is a water scavenger and a potent Lewis acid that forces the imine formation. Use 1.0–1.5 equivalents.
-
Q: Can I use microwave irradiation? A: Yes, and it is highly recommended for KA² coupling. The rapid heating pulses can overcome the high entropic barrier of bringing three bulky components together without degrading the catalyst over hours.
Module 2: The "Amide Route" (Bypassing the Ketone)
Scenario: Direct KA² coupling fails completely due to the electronic/steric deactivation of the ketone.
Q: Is there a way to bypass the unstable ketimine intermediate? A: Yes. Instead of forcing a ketone to react, use a Tertiary Amide .
-
The Logic: Amides are stable. You can use a tandem catalytic system: Vaska’s Complex (Ir) or similar silanes to partially reduce the amide to an N,O-acetal (heminal), which then collapses to the iminium ion in situ, ready for the Copper-acetylide attack.
-
Why it works: The iminium species is generated directly from a stable precursor, avoiding the unfavorable equilibrium of ketone + amine condensation.
Module 3: Enantioselective Synthesis with Steric Bulk
Scenario: You need a chiral
Q: Why is my PyBox-Copper system failing with bulky alkynes? A: Standard PyBox ligands create a rigid chiral pocket. If your substrate is too large, it clashes with the ligand walls, forcing the reaction to proceed via a non-catalyzed (background) pathway or a less selective "loose" coordination.
-
The Fix:
-
Ligand Engineering: Switch to Indanyl-PyBox or StackPhos ligands, which have flexible "wings" that accommodate bulk while maintaining chiral communication.
-
Chiral Auxiliaries: Abandon the catalytic route and use Ellman’s Sulfinamide . Condense your bulky ketone with tert-butanesulfinamide (using Ti(OEt)
), then perform a diastereoselective addition of the metal-acetylide.
-
Visualizing the Solution
The following diagram illustrates the mechanistic bottlenecks and the "Amide Bypass" route for sterically hindered substrates.
Caption: Comparative pathways for synthesizing bulky propargyl amines. The Red path (KA²) is hindered by ketimine stability; the Green path (Amide Reduction) bypasses this bottleneck.
Experimental Protocols
Protocol A: Zn-Catalyzed KA² Coupling for Bulky Ketones
Best for: Cyclohexanones, Acetophenones, and hindered secondary amines.
-
Setup: In a flame-dried Schlenk tube, combine Zn(OTf)
(15 mol%) and 4Å Molecular Sieves (200 mg/mmol). -
Addition: Add the Ketone (1.0 equiv), Amine (1.2 equiv), and Alkyne (1.5 equiv).
-
Solvent: Add Toluene (0.5 M concentration). Note: Solvent-free conditions can be attempted if substrates are liquid.
-
Reaction: Seal and heat to 100–110 °C for 12–24 hours.
-
Optimization: If conversion is low, add Ti(OEt)
(0.5 equiv) to scavenge water aggressively.
-
-
Workup: Dilute with EtOAc, filter through a celite pad (to remove sieves/Zn salts), and wash with saturated NaHCO
. Purify via flash chromatography.
Protocol B: Ir/Cu-Catalyzed Reductive Alkynylation of Amides
Best for: Extremely hindered substrates where KA² fails completely.
-
Catalyst Prep: In a glovebox, mix [Ir(CO)Cl(PPh
) ] (Vaska’s complex, 1 mol%) and 1,1,3,3-tetramethyldisiloxane (TMDS) (1.2 equiv). -
Amide Activation: Add the Tertiary Amide (1.0 equiv) in Toluene. Stir at RT for 15 mins (partial reduction to silyl hemiaminal).
-
Alkynylation: Add Cu(OTf)
(5 mol%) and the Terminal Alkyne (1.5 equiv). -
Reaction: Heat to 60 °C for 12 hours.
-
Mechanism: The Ir-catalyst converts the amide
silyl hemiaminal iminium ion, which is immediately trapped by the Cu-acetylide.
Comparative Data: Catalyst Performance on Bulky Substrates
| Catalyst System | Substrate Scope | Steric Tolerance | Key Additive | Typical Yield (Bulky) |
| CuCl / CuBr | Aldehydes (A³) | Low | None | < 30% |
| Cu(OTf) | Ketones (KA²) | Moderate | Molecular Sieves | 50–70% |
| Zn(OTf) | Bulky Ketones | High | None/Ti(OEt) | 75–90% |
| Ir/Cu (Tandem) | Amides | Very High | Silane (TMDS) | 85–95% |
| AuBr | Cyclic Ketones | Moderate | None | 60–80% |
References
-
Agrawal, T., et al. (2022). Asymmetric Synthesis of Propargylic
-Stereogenic Tertiary Amines by Reductive Alkynylation of Tertiary Amides Using Ir/Cu Tandem Catalysis. ACS Catalysis. Link -
Pereshivko, O. P., et al. (2013). The KA2 Coupling Reaction under Zinc Catalysis: Scope of Ketones. Organic Letters. Link
-
Fandrick, D. R., et al. (2010).[1] Highly Diastereoselective Zinc-Catalyzed Propargylation of tert-Butanesulfinyl Imines. Organic Letters. Link
-
Peshkov, V. A., et al. (2013). Synthesis of tertiary propargylamines via the KA2 coupling reaction. Chemical Society Reviews. Link
Sources
Optimizing concentration gradients for maximum adsorption isotherms
Welcome to the technical support center for optimizing adsorption isotherm experiments. This guide is designed for researchers, scientists, and drug development professionals who seek to achieve accurate, reproducible, and meaningful adsorption data. We move beyond simple protocols to explain the underlying principles, helping you to not only execute experiments but also to troubleshoot the complex issues that can arise.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses foundational questions about adsorption isotherms and the critical role of concentration gradients.
Q1: What is an adsorption isotherm and why is it crucial for my research?
A1: An adsorption isotherm is a mathematical model that describes the equilibrium relationship between the amount of a substance adsorbed onto a solid surface and its concentration in the surrounding fluid (gas or liquid) at a constant temperature.[1][2] It is a critical tool for characterizing materials. For instance, in drug development, it helps determine the binding affinity of a drug molecule (adsorbate) to a carrier or excipient (adsorbent). In environmental science, it quantifies the capacity of a material, like activated carbon, to remove a specific contaminant from water.[3] The shape of the isotherm provides insight into the adsorption mechanism, such as whether it occurs as a single layer (monolayer) or in multiple layers (multilayer).[4][5]
Q2: What is the primary role of the concentration gradient in an adsorption experiment?
A2: The concentration gradient is the driving force of the adsorption process.[6][7] A higher initial concentration of the adsorbate in the solution creates a stronger gradient, pushing molecules toward the vacant active sites on the adsorbent surface.[8] Systematically varying this initial concentration is the fundamental principle behind generating an isotherm curve. By measuring the amount adsorbed at different equilibrium concentrations, you can map out the entire adsorption behavior, from initial binding at low concentrations to surface saturation at high concentrations.
Q3: What are the key factors, besides concentration, that I need to control?
A3: Several factors critically influence adsorption outcomes and must be tightly controlled to ensure data integrity:
-
Temperature: Adsorption is a temperature-dependent process.[1][9] For physical adsorption (physisorption), capacity generally decreases with increasing temperature, while chemical adsorption (chemisorption) might initially increase if it requires activation energy.[1] Isotherms are, by definition, measured at a constant temperature.
-
pH: In liquid-phase experiments, pH can alter the surface charge of the adsorbent and the ionization state of the adsorbate.[1][10] This dramatically affects the electrostatic interactions (attraction or repulsion) between the two, making pH optimization a critical step.[11]
-
Adsorbent Properties: The surface area, pore size distribution, and surface chemistry of your adsorbent are intrinsic factors that dictate its maximum capacity.[1][10][12] Materials with high surface area and suitable porosity generally exhibit higher adsorption capacities.
-
Contact Time: The system must reach equilibrium for an isotherm to be valid. This means the contact time must be sufficient for the rate of adsorption to equal the rate of desorption.[12] Insufficient contact time is a common source of error, leading to an underestimation of adsorption capacity.
Section 2: Experimental Design & Protocols
A robust experimental design is the bedrock of reliable isotherm data. This section provides a detailed protocol for a typical batch adsorption experiment and a summary of common isotherm models.
Protocol 2.1: Standard Batch Adsorption Experiment
This protocol outlines the steps for determining the adsorption isotherm of a solute from a liquid solution onto a solid adsorbent.
Objective: To measure the amount of solute adsorbed per unit mass of adsorbent at various equilibrium concentrations.
Materials:
-
Adsorbent (e.g., activated carbon, zeolite, polymer)
-
Adsorbate stock solution of known concentration
-
Solvent (e.g., deionized water, buffer solution)
-
Series of flasks or vials (e.g., 250 mL Erlenmeyer flasks)
-
Mechanical shaker or orbital incubator
-
Filtration apparatus (e.g., syringe filters) or centrifuge
-
Analytical instrument for measuring adsorbate concentration (e.g., UV-Vis Spectrophotometer, HPLC)
-
pH meter and adjustment solutions (e.g., 0.1M HCl, 0.1M NaOH)
Step-by-Step Methodology:
-
Adsorbent Preparation:
-
Dry the adsorbent at a specified temperature (e.g., 110°C for 24 hours) to remove moisture, which can interfere with adsorption.
-
Store the dried adsorbent in a desiccator to prevent rehydration.
-
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of the adsorbate.
-
From this stock, prepare a series of standard solutions with decreasing concentrations through serial dilution. This series will be used to generate your calibration curve for the analytical instrument.
-
-
Batch Experiment Setup:
-
Accurately weigh a fixed amount of the dried adsorbent (e.g., 1.5 g) and place it into each of the Erlenmeyer flasks.[13]
-
Prepare a range of adsorbate solutions with different initial concentrations (C₀) by diluting the stock solution. For example, you might prepare solutions of 10, 25, 50, 100, 200, and 400 mg/L.
-
Measure and record the exact initial concentration of each solution.
-
Add a fixed volume of each solution (e.g., 100 mL) to the corresponding flask containing the adsorbent.[13]
-
-
Equilibration:
-
Seal the flasks to prevent evaporation.
-
Place all flasks on a mechanical shaker set to a constant agitation speed (e.g., 150 rpm) and temperature.
-
Allow the flasks to agitate for a pre-determined equilibrium time. This time should be determined from a preliminary kinetic study (see Troubleshooting Q2). It can range from a few hours to over 24 hours.[6]
-
-
Sample Collection and Analysis:
-
After equilibration, allow the adsorbent to settle.
-
Carefully extract a sample from the supernatant. It is critical to separate the adsorbent from the liquid. This can be done by:
-
Filtering the sample through a syringe filter (e.g., 0.45 µm) that does not adsorb the solute. Discard the first few milliliters of filtrate to saturate any potential binding sites on the filter itself.[13]
-
Centrifuging the sample and drawing the supernatant.
-
-
Measure the final concentration of the adsorbate in the filtrate or supernatant (Cₑ) using your calibrated analytical instrument.
-
-
Calculation:
-
Calculate the amount of adsorbate adsorbed per unit mass of adsorbent (qₑ, in mg/g) using the following mass balance equation:[14] qₑ = (C₀ - Cₑ) * V / m Where:
-
C₀ = Initial adsorbate concentration (mg/L)
-
Cₑ = Equilibrium adsorbate concentration (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of the adsorbent (g)
-
-
-
Isotherm Plotting:
-
Plot qₑ (y-axis) against Cₑ (x-axis). This graph is your experimental adsorption isotherm.
-
Fit the experimental data to various isotherm models (see Table 2.1) to determine the model that best describes the adsorption process.
-
Diagram 2.1: Experimental Workflow
This diagram illustrates the logical flow of a standard batch adsorption experiment.
Caption: Workflow for a batch adsorption isotherm experiment.
Table 2.1: Common Adsorption Isotherm Models
This table summarizes key isotherm models used to analyze equilibrium data. Choosing the right model is crucial for understanding the adsorption mechanism.[5]
| Isotherm Model | Non-Linear Equation | Key Assumptions & Characteristics |
| Langmuir | qₑ = (qₘ * Kₗ * Cₑ) / (1 + Kₗ * Cₑ) | Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.[4][15] Predicts a plateau at high concentrations, representing surface saturation (qₘ). |
| Freundlich | qₑ = Kբ * Cₑ^(1/n) | Empirical model describing multilayer adsorption onto a heterogeneous surface.[16] Does not predict a maximum adsorption capacity; adsorption can increase indefinitely with concentration.[17] |
| Sips (Langmuir-Freundlich) | qₑ = (qₘ * (Kₛ * Cₑ)ⁿ) / (1 + (Kₛ * Cₑ)ⁿ) | A three-parameter hybrid model that combines Langmuir and Freundlich.[5] At low concentrations, it reduces to the Freundlich isotherm, while at high concentrations, it predicts a monolayer capacity like the Langmuir isotherm. |
| BET (Brunauer-Emmett-Teller) | qₑ = (qₘ * C_BET * Cₑ) / ((Cₛ - Cₑ) * (1 + (C_BET - 1) * (Cₑ/Cₛ))) | Describes multilayer gas adsorption onto solid surfaces.[1] Primarily used for determining the specific surface area of materials.[18] Assumes adsorption energy for the first layer is different from subsequent layers.[19] |
Section 3: Troubleshooting Guide
Even with a perfect protocol, unexpected results can occur. This section provides solutions to common problems encountered during adsorption experiments.
Q1: My experimental data doesn't fit any of the standard isotherm models well (e.g., R² is very low, or parameters are negative/nonsensical). What's wrong?
A1: This is a very common issue. Poor model fitting can stem from experimental error or a mismatch between the model's assumptions and your system's actual behavior.[20][21]
Troubleshooting Steps:
-
Check Your Concentration Range: The most frequent cause is an inappropriate concentration range.
-
If all your points are on the initial linear part of the isotherm: You haven't used high enough concentrations to approach saturation. Your adsorbent can handle more. Solution: Add several higher concentration points to your experiment to define the curve's plateau.
-
If all your points are on the plateau: Your adsorbent was saturated even at your lowest concentration.[20] You've completely missed the rising part of the curve. Solution: Prepare a new set of much lower initial concentrations to capture the initial binding behavior.
-
-
Verify Equilibrium Time: If the system hasn't reached equilibrium, your measured Cₑ will be artificially high, and qₑ will be low. Solution: Conduct a preliminary kinetic experiment. Prepare identical samples and measure qₑ at various time points (e.g., 0.5, 1, 2, 4, 8, 16, 24 hours). Plot qₑ vs. time. The point at which the curve flattens is your minimum equilibrium time.[6]
-
Re-evaluate the Isotherm Model: Standard models like Langmuir and Freundlich have specific assumptions (e.g., monolayer vs. multilayer, homogeneous vs. heterogeneous surface).[15][16] Your system may not conform. Solution: Try fitting your data to more complex, three-parameter models like the Sips or Redlich-Peterson isotherms, which can account for surface heterogeneity.[5][22]
-
Check for Experimental Errors: Systematically review your protocol.
-
Calculation Errors: Double-check all dilution and qₑ calculations.
-
Analytical Errors: Is your spectrophotometer/HPLC calibration curve linear and accurate in the Cₑ range you measured?
-
pH Fluctuation: Did the pH of the solution change during the experiment? Buffer the solution if necessary.
-
Diagram 3.1: Troubleshooting Poor Isotherm Model Fit
This decision tree helps diagnose issues when your data doesn't align with theoretical models.
Caption: Decision tree for troubleshooting isotherm model fitting.
Q2: My calculated adsorption capacity (qₑ) is negative for some data points. How is this possible?
A2: A negative qₑ implies that the final concentration (Cₑ) is higher than the initial concentration (C₀), which is physically impossible in a standard adsorption experiment.[23] This result points directly to a systematic error in your procedure or measurement.
Troubleshooting Steps:
-
Leaching from Adsorbent: The most likely cause is that your adsorbent is leaching a substance that interferes with your analytical measurement. For example, if you are using a UV-Vis spectrophotometer, the leached substance might absorb light at the same wavelength as your adsorbate.
-
Test: Run a "blank" experiment. Agitate the same mass of adsorbent in the pure solvent (with no adsorbate) for the full equilibrium time. Filter the sample and measure its absorbance/concentration. If the reading is non-zero, you have leaching.
-
Solution: Pre-wash the adsorbent with the solvent multiple times before drying and using it in the experiment to remove any soluble impurities.
-
-
Incorrect "Initial" Concentration: Ensure the C₀ value you are using in the calculation is the actual initial concentration in the flask, not the concentration of the stock solution you used for dilution.
-
Volume Measurement Error: A significant error in measuring the volume of the solution (V) or in the dilutions can lead to this issue. Re-calibrate your pipettes and double-check your dilution scheme.
-
Dead Space / Void Volume Errors (Gas Adsorption): In volumetric gas adsorption systems, an incorrect measurement of the "dead space" or "free space" in the sample cell can lead to anomalous results, including negative adsorption values.[24]
-
Solution: Perform a careful dead space calibration, often using a non-adsorbing gas like helium. Be aware that even helium can sometimes adsorb on microporous materials, leading to errors.[25]
-
Q3: I'm performing a BET analysis and my plot isn't linear, or it gives a negative intercept. What should I do?
A3: The BET model is only valid within a specific relative pressure (P/P₀) range, typically 0.05 to 0.35. Deviations outside this range are common and expected.
Troubleshooting Steps:
-
Check the P/P₀ Range: The linear region for your specific material may be narrower or shifted.
-
Solution: Adjust the pressure range used for the BET calculation. For some materials, you may need to go as low as P/P₀ = 0.01. Do not force a linear fit over a clearly curved region of the isotherm.
-
-
Negative Intercept: A negative C-constant (derived from a negative intercept) is physically meaningless and indicates the BET model is not applicable to your material under the conditions used. This can happen with certain microporous materials or when there are strong, specific interactions between the gas and the surface.
-
Insufficient Degassing: If water or other contaminants are not fully removed from the sample surface, they can interfere with nitrogen adsorption, leading to poor data quality.
-
Solution: Ensure your degassing (outgassing) procedure is adequate. This may require increasing the temperature or time under vacuum, provided your sample is stable under those conditions.[26]
-
-
Very Low Surface Area: If your sample's total surface area is too low, the amount of gas adsorbed may be near the detection limit of the instrument, leading to noisy or inaccurate data.
-
Solution: Increase the sample mass. If this is not possible, consider using a different adsorptive gas, like Krypton, which is better suited for low surface area measurements due to its lower saturation pressure.
-
References
-
Factors Affecting Adsorption. (2016). Gold APP Instruments. [Link]
-
Adsorption Isotherm (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. [Link]
-
Chemistry Adsorption - SATHEE. (n.d.). SATHEE, Ministry of Education. [Link]
-
Factors Affecting Adsorption - Solubility of Things. (n.d.). Solubility of Things. [Link]
-
Adsorption Isotherms → Term - Pollution → Sustainability Directory. (2025, November 29). Sustainability Directory. [Link]
-
Why Freundlich adsorption isotherms fails at high pressure conditions? (2020, January 15). Stack Exchange. [Link]
-
Connelly, A. (2017, March 13). BET surface area. Andy Connelly Blog. [Link]
-
What are the limitations of Freundlich isotherm? (2025, June 13). Filo. [Link]
-
Shah, M. S. (n.d.). Surface Area Estimation: Replacing the Brunauer–Emmett–Teller Model with the Statistical Thermodynamic Fluctuation Theory. PMC. [Link]
-
Determining the surface area of solids using the BET equation. (n.d.). MC² – Material and Chemical Characterisation Facility. [Link]
-
Guiochon, G., & Felinger, A. (2005). Systematic Errors in the Measurement of Adsorption Isotherms by Frontal Analysis Impact of the Choice of Column Hold-Up Volume, Range and Density of the Data Points. Journal of Chromatography A, 1097(1-2), 98-115. [Link]
-
Analysis of error sources and impacts in determining the free space of sample vessels in isothermal adsorption experiments | Request PDF. (2026, January 1). ResearchGate. [Link]
-
CHEM355 EXPERIMENT 9 Adsorption. (n.d.). [Link]
-
Freundlich Isotherm: Definition, Equation, and Limitations. (n.d.). Chemistry Learner. [Link]
-
Adsorption Isotherm Experiment of Activated Carbon. (n.d.). Futamura Chemical Co., Ltd. [Link]
-
Freundlich isotherms. (n.d.). ECETOC. [Link]
-
Troubleshooting | Langmuir Systems. (n.d.). Langmuir Systems. [Link]
-
Robens, E. (n.d.). Sources of Error in Sorption and Density Measurements. AKJournals. [Link]
-
Adsorption Kinetics | Request PDF. (n.d.). ResearchGate. [Link]
-
2.3: BET Surface Area Analysis of Nanoparticles. (2022, August 28). Chemistry LibreTexts. [Link]
-
Protocol for Obtaining Reference Isotherm Using RM 8850 and Methane. (n.d.). NIST. [Link]
-
Karg, E., et al. (n.d.). Specific BET Surface Area Measurement of Low-Mass-Samples. [Link]
-
What to do when experimental data do not fit the adsorption isotherm models? (2024, October 16). ResearchGate. [Link]
-
adsorption-desorption isotherm measurements: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Gallant, S. R., Kundu, A., & Cramer, S. M. (1995). Optimization of step gradient separations: Consideration of nonlinear adsorption. Biotechnology and Bioengineering, 47(3), 355-372. [Link]
-
How to determine Langmuir adsorption isotherm constants and use the models. (2014, July 10). Stack Exchange. [Link]
-
erros em experimentos de adsorção | PDF. (n.d.). Slideshare. [Link]
-
J. Am. Chem. Soc. (2020). Breakdown of Langmuir Adsorption Isotherm in Small Closed Systems. Journal of the American Chemical Society. [Link]
-
N, A. A., & M, B. (2023). A Review on the Adsorption Isotherms and Design Calculations for the Optimization of Adsorbent Mass and Contact Time. ACS Omega. [Link]
-
Al-Gheethi, A., & Noman, E. (2023). The Statistical Error Optimization of Dye Sorption Equilibria for the Precise Prediction of Adsorption Isotherms on Activated Graphene. MDPI. [Link]
-
Forssén, P., & Fornstedt, T. (n.d.). Choice of Model for Estimation of Adsorption Isotherm Parameters in Gradient Elution Preparative Liquid Chromatography. PMC. [Link]
-
Ndé-Tchoupé, A. I., et al. (2021). Kinetics, Isotherms, and Thermodynamic Modeling of the Adsorption of Phosphates from Model Wastewater Using Recycled Brick Waste. MDPI. [Link]
-
Zhang, L., & Wan, L. (2015). Modeling of Experimental Adsorption Isotherm Data. MDPI. [Link]
-
Which the first parameters should be optimization to increase efficiency of adsorption? (2018, July 7). ResearchGate. [Link]
-
Hubbe, M. A., et al. (n.d.). A New Approach in Regression Analysis for Modeling Adsorption Isotherms. PMC. [Link]
-
Szleifer, I., & Carignani, E. (n.d.). Kinetics of Protein Adsorption and Desorption on Surfaces with Grafted Polymers. PMC. [Link]
-
Tan, I. A. W., & Hameed, B. H. (n.d.). Adsorption Isotherms, Kinetics, Thermodynamics and Desorption Studies of Basic Dye on Activated Carbon Derived from Oil Palm Empty Fruit Bunch. Science Alert. [Link]
-
Öztürk, D., & Şahan, T. (2015). Design and Optimization of Cu(II) Adsorption Conditions from Aqueous Solutions by Low-Cost Adsorbent Pumice with Response Surface Methodology. Polish Journal of Environmental Studies, 24(4), 1749-1756. [Link]
-
Introductory Adsorption Laboratory Experiment. (n.d.). Science Buddies. [Link]
-
A “How To” Guide for Adsorber Design. (n.d.). [Link]
-
Optimizing cycles of adsorption separation of gas mixtures. (n.d.). Atlantis Press. [Link]
-
Adsorption Data Analysis || How to Fit Langmuir Isotherm to Experimental Data. (2023, August 17). YouTube. [Link]
-
Langmuir adsorption isotherm-gate previous year solved problem (chemmasters.online). (2018, January 1). [Link]
-
Effective kinetics driven by dynamic concentration gradients under coupled transport and reaction. (2021, May 5). OSTI.GOV. [Link]
-
Adsorption Isotherm (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. [Link]
-
(PDF) Determination of adsorption isotherm parameters with correlated errors by measurement error models. (n.d.). Academia.edu. [Link]
-
What could be wrong with my adsorption isotherm experiment: initial concentration of solvent is lower than than concentration at any time t? (2018, May 5). ResearchGate. [Link]
-
3: The Langmuir Isotherm. (2022, February 21). Chemistry LibreTexts. [Link]
Sources
- 1. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
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- 3. samyangtrilite.com [samyangtrilite.com]
- 4. Adsorption Isotherm (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scialert.net [scialert.net]
- 7. Effective kinetics driven by dynamic concentration gradients under coupled transport and reaction (Journal Article) | OSTI.GOV [osti.gov]
- 8. mdpi.com [mdpi.com]
- 9. SATHEE: Chemistry Adsorption [sathee.iitk.ac.in]
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- 16. Freundlich Isotherm: Definition, Equation, and Limitations [chemistrylearner.com]
- 17. What are the limitations of Freundlich isotherm? | Filo [askfilo.com]
- 18. bath.ac.uk [bath.ac.uk]
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- 26. nist.gov [nist.gov]
Resolving spectral interference in NMR analysis of benzyl propargyl amines
Topic: Resolving Spectral Interference in Benzyl Propargyl Amines
Introduction: The "Methylene Muddle"
You are likely reading this because your
This guide addresses the structural overlap inherent to N-benzyl-N-propargyl amines . The electron-withdrawing nature of the nitrogen atom, combined with the anisotropic cones of both the phenyl ring and the alkyne triple bond, frequently pushes these two methylene groups into identical chemical shift windows.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My benzyl and propargyl methylene protons are overlapping in Chloroform-d (
). How do I separate them without running a 2D experiment?
The Solution: Solvent Anisotropy (The ASIS Effect)
Theory:
Chloroform is a relatively inert solvent regarding magnetic anisotropy. However, Benzene-d6 (
This typically induces an upfield shift (shielding) for protons closer to the positive end of the solute's dipole. In benzyl propargyl amines, the shift magnitude differs between the benzyl and propargyl groups, often separating them by 0.2–0.5 ppm.
Protocol: The Solvent Titration If you cannot afford full solvent replacement, perform a titration:
-
Dissolve 5 mg of sample in 0.5 mL
. -
Acquire a standard
H spectrum. -
Add 50
L of directly to the tube. -
Vortex and re-acquire.[1]
-
Repeat until separation is achieved.
Expected Shifts (Typical):
| Solvent | Benzyl | Propargyl | Resolution Status |
| 3.65 ppm | 3.58 ppm | Overlapped | |
| 3.42 ppm | 3.15 ppm | Resolved |
Note: Benzene usually shields the protons, moving them upfield (lower ppm). The differential shift is what resolves the peaks.
Q2: I see a "messy" multiplet for the benzyl protons instead of a singlet. Is my sample impure?
The Diagnosis: Diastereotopic Protons
Cause: If your molecule has a chiral center anywhere nearby (e.g., a chiral amine or a substituent on the benzyl ring), the benzyl methylene protons become diastereotopic .[2] They are no longer chemically equivalent.
The Result: Instead of a singlet (2H), you will see an AB Quartet (two doublets leaning toward each other).
-
Coupling Constant (
): Geminal coupling is typically large (12–15 Hz ). -
Appearance: This often looks like two "messy" doublets or a multiplet if it overlaps with the propargyl signal.
Validation Step:
Calculate the coupling constant (
Q3: The propargyl signal looks like a doublet, but it’s broad. Why?
The Diagnosis: Long-Range Coupling (
Mechanism:
In a terminal propargyl group (
-
Coupling:
Hz. -
Pattern: The methylene appears as a doublet (d).
-
Reciprocity: The terminal alkyne proton (usually ~2.2 ppm) appears as a triplet (t) because it couples to the two methylene protons.
Troubleshooting: If the doublet is "smudged," your shimming might be poor, or you may have unresolved rotamers.
-
Check the Alkyne Proton: Look at ~2.2 ppm. Is it a clean triplet with
Hz? If yes, the structure is correct. -
Decoupling Experiment: Irradiate the alkyne proton frequency. The propargyl methylene doublet should collapse into a singlet.
Part 2: Advanced Resolution Strategy (2D NMR)
When 1D solvent manipulation fails, 2D Heteronuclear correlation is the definitive self-validating method.
Workflow Visualization
Caption: Decision matrix for resolving spectral overlap in benzyl propargyl amines.
The HSQC/HMBC Logic
If the protons overlap, the carbons likely do not. Use HSQC (Heteronuclear Single Quantum Coherence) to spread the signals into the second dimension.
Differentiation Table:
| Moiety | Carbon Type ( | HSQC Phase (Edited/DEPT) | HMBC Correlation (Key Diagnostic) |
| Benzyl | Negative (Blue) | Correlation to Aromatic carbons (~128 ppm) | |
| Propargyl | Negative (Blue) | Correlation to Alkyne carbons (~75/80 ppm) |
Protocol:
-
Run Multiplicity-Edited HSQC .
-
Both
groups will appear as negative (blue) peaks. -
Look for the
chemical shift on the Y-axis. The Benzyl carbon is typically downfield (higher ppm) of the Propargyl carbon due to the aromatic ring's deshielding effect. -
HMBC Validation: Look for the cross-peak from the methylene protons to the quaternary alkyne carbon. Only the propargyl protons will show this.
Part 3: Mechanistic Pathways
Understanding the coupling pathways allows you to predict splitting patterns and validate your structure.
Caption: Coupling and correlation network. Solid lines = J-coupling; Dashed = HMBC; Dotted = NOE.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for coupling constants and solvent effects).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source for J-values and chemical shifts).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Definitive guide for HSQC/HMBC pulse sequences).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Bauer, C., et al. (2013). "Diastereotopic Protons in Chiral Molecules." ResearchGate Discussion on Benzyl Methylene Splitting. Link
Sources
Validation & Comparative
FTIR spectral analysis confirming functional groups in 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol
This guide provides an in-depth technical analysis of the FTIR spectral validation for 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol , a critical intermediate in "click" chemistry and a potent corrosion inhibitor.
Executive Summary & Application Context
2-(Benzyl(prop-2-yn-1-yl)amino)ethanol (CAS: 13105-78-7) is a trifunctional molecule integrating an aromatic benzyl core, a reactive propargyl (alkyne) tail, and a hydrophilic ethanolamine chain.
Primary Applications:
-
Corrosion Inhibition: Acts as a mixed-type inhibitor for steel in acidic media, forming protective films via chemisorption of the alkyne
-electrons and the lone nitrogen pair. -
Pharmaceutical Synthesis: Serves as a heterocyclization precursor for triazole derivatives via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
This guide focuses on Fourier Transform Infrared (FTIR) Spectroscopy as the primary rapid-validation tool, comparing its efficacy against Nuclear Magnetic Resonance (NMR) for routine quality control (QC).
Comparative Analysis: FTIR vs. Analytical Alternatives
To ensure robust quality assurance, we compare FTIR against the "Gold Standard" (NMR) and the "Precursor Baseline" (N-Benzylethanolamine).
A. Methodological Comparison: FTIR vs. NMR
While NMR provides structural resolution, FTIR offers superior throughput for functional group verification.
| Feature | FTIR (ATR Mode) | Verdict | |
| Speed | < 2 minutes | 15–30 minutes | FTIR is 10x faster for routine QC. |
| Sample Prep | None (Neat liquid) | Deuterated solvent ( | FTIR eliminates solvent cost/waste. |
| Alkyne Detection | Distinct | Triplet at ~2.2 ppm (can overlap) | FTIR provides a clearer binary (Yes/No) signal for the alkyne. |
| Quantification | Semi-quantitative (Beer-Lambert) | Highly quantitative (Integration) | NMR is required for purity % calculation. |
B. Structural Comparison: Target vs. Precursor
The synthesis typically involves the propargylation of N-Benzylethanolamine . FTIR is the most efficient method to monitor reaction completion by tracking the "Functional Group Swap."
-
Disappearance: The secondary amine N-H stretch (weak, ~3300–3400 cm⁻¹) must vanish.
-
Appearance: The sharp terminal alkyne
C-H (~3290 cm⁻¹) and weak C C (~2120 cm⁻¹) must appear.
Detailed Spectral Assignment
The spectrum of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol is complex due to overlapping regions. The following assignment logic validates the structure.
Zone 1: High Frequency (3600 – 2800 cm⁻¹)
-
O-H Stretch (Alcohol): 3350–3450 cm⁻¹ (Broad).
-
Insight: This broad band dominates the high-frequency region. In the precursor, this overlaps with the N-H stretch. In the product, it persists, but the N-H component is gone.
-
-
C-H Stretch (Alkyne): ~3290 cm⁻¹ (Sharp/Strong).
-
Critical Checkpoint: This is the diagnostic peak. It appears as a sharp "needle" often riding on the shoulder of the broad O-H band. Absence of this peak indicates failed propargylation.
-
-
Ar-H Stretch (Aromatic): 3030–3080 cm⁻¹ (Weak).
-
Confirms the benzyl ring integrity.
-
-
C-H Stretch (Aliphatic): 2800–2950 cm⁻¹. [1]
-
Methylene (
) vibrations from the ethanol and benzyl chains.
-
Zone 2: The Silent Region (2800 – 1800 cm⁻¹)
-
C
C Stretch (Alkyne): 2100–2140 cm⁻¹ (Weak/Variable).-
Insight: Unlike internal alkynes, terminal alkynes show a distinct but often weak absorption here. It confirms the triple bond backbone.
-
Zone 3: Fingerprint Region (1800 – 600 cm⁻¹)
-
C=C Ring Stretch: 1450, 1495, 1600 cm⁻¹.
-
Characteristic "breathing" modes of the benzene ring.
-
-
C-N Stretch (Tertiary Amine): 1020–1250 cm⁻¹.
-
Often overlaps with C-O stretches.
-
-
C-O Stretch (Primary Alcohol): 1050–1080 cm⁻¹ (Strong).
-
Mono-substituted Benzene (Out-of-Plane): 730–750 cm⁻¹ & 690–710 cm⁻¹.
-
Two strong bands confirming the mono-substituted phenyl ring (Benzyl group).
-
Experimental Protocols
Protocol A: Synthesis Verification Workflow
Objective: Confirm conversion of N-Benzylethanolamine to 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol.
-
Baseline: Acquire ATR-FTIR spectrum of the starting material (N-Benzylethanolamine). Note the N-H/O-H envelope.
-
Reaction: Perform propargylation (e.g., Propargyl bromide +
in MeCN). -
Sampling: Take a 50 µL aliquot of the crude reaction mixture (filtered).
-
Acquisition:
-
Instrument: FTIR with Diamond/ZnSe ATR.
-
Resolution: 4 cm⁻¹.[2]
-
Scans: 16 (for speed) or 32 (for quality).
-
-
Analysis: Zoom into 3200–3300 cm⁻¹. Look for the emergence of the sharp
C-H peak.
Protocol B: Final Product QC
Objective: Purity check of the isolated oil.
-
Clean: Wipe ATR crystal with Isopropanol.[3] Ensure background is flat.
-
Load: Apply 1 drop of neat product.
-
Scan: 32 Scans.
-
Validation Criteria:
-
PASS: Sharp peak at 3290 cm⁻¹ + Broad O-H + No Carbonyl (1700 cm⁻¹).
-
FAIL (Hydrolysis): Appearance of C=O (if esterified) or loss of alkyne peak.
-
FAIL (Incomplete): Presence of N-H doublet or lack of alkyne signal.
-
Visualizations
Diagram 1: Synthesis & Spectral Verification Pathway
This flowchart illustrates the chemical transformation and the specific spectral checkpoints required to validate the reaction.
Caption: Logical flow for synthesizing the target molecule and the sequential FTIR checkpoints used to confirm the "Functional Group Swap" (Amine to Alkyne).
Diagram 2: Spectral Decision Tree
A logic gate for interpreting the FTIR data during Quality Control.
Caption: Decision tree for routine QC. The presence of Carbonyl (1700 cm⁻¹) is a common failure mode indicating oxidation or solvent contamination.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 256060, 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Ethanol, 2-[(phenylmethyl)amino]- (N-Benzylethanolamine) Infrared Spectrum. NIST Standard Reference Database.[4] Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for functional group frequency assignment).
Sources
A Comparative Guide to Acetylenic Amines vs. Standard Commercial Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of material science and asset integrity, the battle against corrosion is perpetual. For researchers and professionals in drug development and other scientific fields, where the purity of reactions and the longevity of equipment are paramount, selecting the optimal corrosion inhibitor is a critical decision. This guide provides an in-depth, objective comparison of acetylenic amines against standard commercial corrosion inhibitors, such as imidazolines and quaternary ammonium salts. Grounded in experimental data and scientific principles, this document serves as a comprehensive resource for making informed decisions in your research and development endeavors.
Introduction to Corrosion Inhibition
Corrosion is an electrochemical process that leads to the degradation of materials, primarily metals, due to their reaction with the environment. In research and industrial settings, particularly those involving acidic solutions, the prevention of corrosion is crucial to avoid contamination of products and failure of equipment. Corrosion inhibitors are chemical compounds that, when added to a corrosive environment in small concentrations, effectively decrease the corrosion rate of a material.[1]
The primary mechanisms by which these inhibitors function involve adsorption onto the metal surface, forming a protective film that acts as a barrier to corrosive agents.[2] This can occur through either physisorption (electrostatic attraction) or chemisorption (covalent bonding). The effectiveness of an inhibitor is influenced by its chemical structure, the nature of the metal surface, and the composition of the corrosive medium.
Acetylenic Amines: A Closer Look
Acetylenic amines, and more broadly, compounds containing a triple bond like acetylenic alcohols (e.g., propargyl alcohol), are a well-established class of corrosion inhibitors, particularly effective in acidic environments.[3]
Mechanism of Action
The primary mechanism of acetylenic amines involves the chemisorption of the molecule onto the metal surface. The high electron density of the triple bond (π-electrons) facilitates strong adsorption onto the positively charged metal surface.[2] Following adsorption, these molecules can undergo polymerization on the metal surface, forming a protective polymeric film that acts as a robust barrier against corrosive species.[4] This multilayer film formation is a key differentiator for acetylenic compounds.
The general mechanism can be visualized as a two-step process: initial adsorption followed by surface polymerization, creating a durable protective layer.
Performance Characteristics
Acetylenic amines exhibit high inhibition efficiency, often exceeding 90%, especially in strong acid solutions like hydrochloric acid (HCl).[3][5] Their performance is notably stable at elevated temperatures. Furthermore, they often exhibit synergistic effects when combined with other compounds, such as quaternary ammonium salts and surfactants, which can enhance their performance and reduce the required concentration.[2][5]
However, a significant drawback of some acetylenic compounds, like propargyl alcohol, is their potential toxicity and environmental concerns.[4] This has prompted research into less toxic alternatives and formulations that minimize their environmental impact.[6]
Standard Commercial Inhibitors: Imidazolines and Quaternary Ammonium Salts
Imidazolines and quaternary ammonium salts are two of the most widely used classes of commercial corrosion inhibitors in various industries, including oil and gas.[7]
Imidazolines
Mechanism of Action: Imidazoline-based inhibitors are cationic surfactants that adsorb onto the metal surface. Their structure includes a polar head (the imidazoline ring with nitrogen atoms) and a non-polar hydrocarbon tail. The nitrogen atoms in the polar head provide sites for adsorption onto the metal surface, while the hydrophobic tail orients away from the surface, forming a dense, water-repellent film.[8][9] This film acts as a barrier to the corrosive environment.
Performance Characteristics: Imidazolines are particularly effective in environments containing carbon dioxide (CO2) and hydrogen sulfide (H2S), commonly known as sweet and sour corrosion conditions.[10][11] They demonstrate good film-forming properties and can provide long-lasting protection. Compared to some older inhibitor technologies, many modern imidazoline-based inhibitors have a more favorable environmental profile.[12]
Quaternary Ammonium Salts
Mechanism of Action: Quaternary ammonium salts ("quats") are cationic surfactants that function as corrosion inhibitors through electrostatic attraction. The positively charged nitrogen atom in the quaternary ammonium group is attracted to the negatively charged metal surface (in most neutral and acidic solutions), leading to the formation of an adsorbed protective film.[13][14] The long alkyl chains of the molecule contribute to the formation of a hydrophobic barrier.
Performance Characteristics: Quaternary ammonium salts are versatile inhibitors effective in a wide range of acidic and neutral environments.[13] They are known for their strong adsorption characteristics and can provide high levels of inhibition. The length of the alkyl chain in the quaternary ammonium molecule can significantly influence its inhibition efficiency, with longer chains generally providing better protection.[13] Some formulations exhibit excellent performance even at very low concentrations.[13]
Comparative Performance Analysis
A direct comparison of these inhibitor classes reveals distinct advantages and disadvantages depending on the specific application and environmental conditions.
| Feature | Acetylenic Amines | Imidazolines | Quaternary Ammonium Salts |
| Primary Mechanism | Chemisorption and surface polymerization | Physisorption and chemisorption, hydrophobic film formation | Electrostatic adsorption, hydrophobic film formation |
| Inhibition Efficiency | Very high, often >95% in strong acids[3][5] | High, particularly effective in CO2 and H2S environments[11] | High and versatile across various pH levels[13] |
| Temperature Stability | Generally good to excellent | Good, though performance can decrease at very high temperatures | Good, with some formulations designed for high-temperature applications |
| Environmental Impact | Some compounds (e.g., propargyl alcohol) have toxicity concerns[4] | Generally considered to have a more favorable environmental profile[12] | Varies depending on the specific compound; some are readily biodegradable |
| Cost-Effectiveness | Can be cost-effective, especially when used in synergistic formulations | Generally cost-effective for large-scale applications | Cost varies with the complexity of the molecule |
| Synergism | High potential for synergistic effects with other inhibitors[2][5] | Can be formulated with other compounds for enhanced performance | Often used in combination with other inhibitors |
Experimental Protocols for Inhibitor Evaluation
To objectively compare the performance of different corrosion inhibitors, standardized experimental procedures are essential. The following are detailed protocols for common and effective evaluation techniques.
Gravimetric (Weight Loss) Method (ASTM G31 / NACE TM0169)
This is a fundamental and widely used method to determine the average corrosion rate.[15]
Protocol:
-
Specimen Preparation: Prepare pre-weighed metal coupons of known surface area. Clean the coupons according to standard procedures (e.g., ASTM G1) to remove any surface contaminants.
-
Test Solution Preparation: Prepare the corrosive solution (e.g., 1M HCl) with and without the specified concentrations of the corrosion inhibitors being tested.
-
Immersion: Immerse the prepared coupons in the test solutions for a predetermined period (e.g., 24 hours) at a constant temperature.
-
Cleaning and Re-weighing: After the immersion period, remove the coupons, clean them to remove corrosion products according to ASTM G1, and re-weigh them.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
Calculate the weight loss (ΔW).
-
Calculate the corrosion rate (CR) using the formula: CR (mm/year) = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10^4 for CR in mm/year), ΔW is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides information about the kinetics of the corrosion process and the properties of the protective film.
Protocol:
-
Electrochemical Cell Setup: Use a three-electrode cell consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Stabilization: Immerse the electrodes in the test solution (with or without inhibitor) and allow the open-circuit potential (OCP) to stabilize.
-
EIS Measurement: Apply a small amplitude AC potential signal over a range of frequencies (e.g., 100 kHz to 10 mHz) and measure the current response.
-
Data Analysis:
-
Plot the data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
A larger Rct value in the presence of an inhibitor indicates a lower corrosion rate.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100
-
Potentiodynamic Polarization (PDP)
PDP provides information about both the anodic and cathodic reactions of the corrosion process and can help classify the inhibitor type (anodic, cathodic, or mixed).
Protocol:
-
Electrochemical Cell Setup: Use the same three-electrode setup as for EIS.
-
Stabilization: Allow the OCP to stabilize.
-
Polarization Scan: Scan the potential of the working electrode from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).
-
Data Analysis:
-
Plot the logarithm of the current density versus the applied potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
A lower icorr value in the presence of an inhibitor indicates a lower corrosion rate.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] × 100
-
Conclusion and Future Perspectives
The choice between acetylenic amines and standard commercial inhibitors like imidazolines and quaternary ammonium salts is not a one-size-fits-all decision. Acetylenic amines offer exceptional performance in highly acidic conditions, largely due to their ability to form a protective polymeric film. However, considerations regarding their environmental footprint are crucial.
Imidazolines and quaternary ammonium salts represent versatile and widely adopted solutions, particularly in the oil and gas industry, with many modern formulations offering a good balance of performance, cost-effectiveness, and environmental acceptability.
For researchers and scientists, the selection of a corrosion inhibitor should be based on a thorough evaluation of the specific experimental conditions, including the nature of the corrosive environment, temperature, and the required duration of protection. The experimental protocols outlined in this guide provide a robust framework for conducting such evaluations.
The future of corrosion inhibition lies in the development of "green" inhibitors that are derived from renewable resources, are biodegradable, and have low toxicity, without compromising on performance. The synergistic application of different inhibitor types also presents a promising avenue for achieving enhanced protection with reduced chemical consumption.
References
-
ASTM G170-06(2020)e1, Standard Guide for Evaluating and Qualifying Oilfield and Refinery Corrosion Inhibitors in the Laboratory, ASTM International, West Conshohocken, PA, 2020, [Link]
-
ASTM G185-06(2016), Standard Practice for Evaluating and Qualifying Oil Field and Refinery Corrosion Inhibitors Using the Rotating Cylinder Electrode, ASTM International, West Conshohocken, PA, 2016, [Link]
-
ASTM G202-12, Standard Test Method for Using Atmospheric Pressure Rotating Cage, ASTM International, West Conshohocken, PA, 2012, [Link]
-
ASTM G31-21, Standard Guide for Laboratory Immersion Corrosion Testing of Metals, ASTM International, West Conshohocken, PA, 2021, [Link]
- NACE TM0169/G31-12a, Standard Guide for Laboratory Immersion Corrosion Testing of Metals, NACE Intern
-
UNPChemicals. (2024, September 23). What is imidazoline corrosion inhibitor? UNPChemicals. [Link]
-
Youzhu Chem. (2025, February 27). Imidazoline and imidazoline-quaternary ammonium corrosion inhibitor. Youzhu Chem. [Link]
-
David Publishing. Evaluation of Propargyl Alcohol as a Corrosion Inhibitor for Duplex Stainless Steel in Hydrochloric Acid. [Link]
-
LCS Laboratory Inc. (n.d.). Comprehensive Metal Corrosion Rate Testing by ASTM G31-72. [Link]
- Hegazy, M. A., Abdallah, M., Awad, M. K., & Rezk, M. (2014). Three novel di-quaternary ammonium salts as corrosion inhibitors for API X65 steel pipeline in acidic solution. Part I: Experimental results. Corrosion Science, 79, 135-144.
-
Al-Bagawi, M. A., et al. (2023). Synthesis and Characterization of a Novel Quaternary Ammonium Salt as a Corrosion Inhibitor for Oil-Well Acidizing Processes. ACS Omega, 8(30), 27365–27380. [Link]
-
Tedeschi, R. J. (1975). Acetylenic Corrosion Inhibitors. CORROSION, 31(4), 130-134. [Link]
-
Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. [Link]
-
Mobin, M., et al. (2024). Synthesis of Gemini-type imidazoline quaternary ammonium salt using by-product fatty acid as corrosion inhibitor for Q235 steel. Scientific Reports, 14(1), 13865. [Link]
-
Zhang, G., et al. (2013). Synthesis and Performances Analysis of Imidazoline Quaternary Ammonium Salts Containing Thioureido Group. Advanced Materials Research, 781-784, 33-36. [Link]
-
Al-Amiery, A. A., et al. (2024). Inhibition Localized Corrosion of N80 Petroleum Pipeline Steel in NaCl-Na2S Solution Using an Imidazoline Quaternary Ammonium Salt. Materials, 17(5), 1100. [Link]
-
IntechOpen. (2018). Formulation of Corrosion Inhibitors. [Link]
-
Mainier, F. B., et al. (2018). Evaluation of Propargyl Alcohol as a Corrosion Inhibitor for Duplex Stainless Steel in Hydrochloric Acid. Journal of Materials Science and Chemical Engineering, 6(7), 1-13. [Link]
- Zhang, G., Liu, G., & Wang, T. (2013). Synthesis and Performances Analysis of Imidazoline Quaternary Ammonium Salts Containing Thioureido Group.
- Google Patents. (1972). Rosin amine and acetylenic alcohol corrosion inhibiting compositions.
- Ambrish, S., Quraishi, M. A., & Singh, V. K. (2015). Acidizing Corrosion Inhibitors: A Review. Journal of Materials and Environmental Science, 6(1), 224-235.
-
ResearchGate. (n.d.). Formulation of Corrosion Inhibitors. [Link]
-
ResearchGate. (2015). Comparative Study of Commercially Available Propargyl Alcohol-Free Corrosion Inhibitors for Hydrochloric Acid Systems. [Link]
- Aslam, R., et al. (2024). An overview on emerging green organic corrosion inhibitors: sustainable solution for oil and gas industrial applications. Journal of the Indian Chemical Society, 101(1), 101235.
-
ResearchGate. (2018). Study on the compound of Imidazoline Corrosion Inhibitor. [Link]
-
El-Shamy, A. M., et al. (2021). Synergistic corrosion inhibition of propargyl alcohol and Schiff base on the corrosion of mild steel in hot HCl solution. New Journal of Chemistry, 45(33), 15065-15079. [Link]
- Al-Bagawi, M. A., et al. (2023). Synthesis and Characterization of a Novel Quaternary Ammonium Salt as a Corrosion Inhibitor for Oil-Well Acidizing Processes. ACS Omega, 8(30), 27365-27380.
- Al-Amiery, A. A., et al. (2014). Correlation between inhibition efficiency and chemical structure of new indolo imidazoline on the corrosion of mild steel in molar HCl with DFT evidences. Oriental Journal of Chemistry, 30(3), 1027-1035.
- Pourhashem, S., et al. (2023). The quaternary ammonium salts as corrosion inhibitors for X65 carbon steel under sour environment in NACE 1D182 solution: Experimental and computational studies. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 656, 130544.
- Ivanov, E., et al. (2022). Carbon dioxide corrosion inhibitors: current state of research and development. Journal of Mining Institute, 253, 1-13.
-
Haque, J., et al. (2021). Synthesis of a new quaternary ammonium salt for efficient inhibition of mild steel corrosion in 15 % HCl: Experimental and theoretical studies. Journal of Molecular Liquids, 339, 116773. [Link]
-
He, H., et al. (2023). Liquid Chromatography Column Screening for the Analysis of Corrosion Inhibitor Molecules Using Derringer Desirability Functions. Molecules, 28(24), 8031. [Link]
-
ResearchGate. (2022). Synergistic Corrosion Inhibition Effects of Quaternary Ammonium Salt Cationic Surfactants and Thiourea on Q235 Steel in Sulfuric Acid: Experimental and Theoretical Research. [Link]
-
Li, Y., et al. (2024). Corrosion Inhibition Properties of Corrosion Inhibitors to under-Deposit Corrosion of X65 Steel in CO2 Corrosion Conditions. Coatings, 14(6), 701. [Link]
-
PURE Montanuniversität Leoben. (2023). The Interaction of Quaternary Ammonium Compounds based Corrosion Inhibitor with Carbon Steel in CO2 Saturated NaCl Solution. [Link]
- Wang, L., et al. (2018). Comparison of the corrosion inhibition performance of imidazoline and its intermediate amide. RSC Advances, 8(34), 19149-19158.
- Aslam, R., et al. (2022). Amines as corrosion inhibitors: A review. In Organic Corrosion Inhibitors (pp. 77-94). Wiley.
-
Jalab, J. N., et al. (2022). An Eco-Friendly Quaternary Ammonium Salt as a Corrosion Inhibitor for Carbon Steel in 5 M HCl Solution: Theoretical and Experimental Investigation. Molecules, 27(19), 6479. [Link]
-
ResearchGate. (n.d.). Evaluation of Propargyl Alcohol as a Corrosion Inhibitor for Duplex Stainless Steel in Hydrochloric Acid. [Link]
-
Springer. (2024). Review of organic corrosion inhibitors: application with respect to the main functional group. [Link]
-
Al-Mulla, E. A. J., et al. (2023). Corrosion Inhibition of Carbon Steel in a Sour (H2S) Environment by an Acryloyl-Based Polymer. Polymers, 15(9), 2146. [Link]
-
MATEC Web of Conferences. (2014). A Review of CO2 Corrosion Inhibition by Imidazoline-based Inhibitor. [Link]
-
IIETA. (2024). Inhibitors for Corrosion by H2S and the Effects on Oil Pipelines: Bibliometric Analysis. [Link]
-
Semantic Scholar. (2022). Engineering and Technology Journal New Developments in Inhibition of the Sweet Environment in a Variety of Corrosive Media: A R. [Link]
-
GZ Industrial Supplies. (2024, August 22). The Role of Corrosion Inhibitors in Extending Equipment Life: A Cost-Benefit Analysis. [Link]
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Benchmarking In Silico Predictions: A Validation Framework for Propargylamine-Based MAO-B Inhibitors
Topic: Validating Molecular Docking Scores of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol Derivatives Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.
Executive Summary & Scientific Context
The scaffold 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol represents a critical pharmacophore in neurodegenerative drug design. It combines a propargylamine "warhead" (known for mechanism-based inhibition of Monoamine Oxidase B, MAO-B) with a hydroxyethyl tail that enhances solubility and offers a handle for Multi-Target Directed Ligand (MTDL) construction.
However, a recurring failure mode in medicinal chemistry is the disconnect between favorable docking scores (binding energy,
This guide provides a rigorous protocol to validate docking scores for this specific derivative class, comparing standard Non-Covalent Docking (NCD) against Covalent Docking (CovDock) and MM-GBSA rescoring, using experimental biological data as the ground truth.
The Computational Framework: Comparing Scoring Strategies
To validate your scores, you must first generate them using distinct algorithms to see which correlates best with reality.
A. The Challenge of the Propargyl Moiety
Standard scoring functions (e.g., AutoDock Vina, Glide SP) calculate binding affinity based on electrostatic and van der Waals interactions at equilibrium. However, 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol derivatives often function as suicide inhibitors . The propargyl group is oxidized by MAO-B, creating a reactive species that forms a covalent bond with the N5 atom of the FAD cofactor.
B. Comparative Scoring Protocols
We compare three computational approaches to predict the activity of these derivatives:
| Feature | Method A: Standard Docking (Vina/Glide SP) | Method B: MM-GBSA Rescoring | Method C: Covalent Docking (CovDock) |
| Physics Model | Rigid receptor, flexible ligand. Empirical scoring. | Solvation model (implicit solvent). Calculates free energy ( | Models the pre-reaction complex AND the final covalent adduct. |
| Speed | High (Seconds/molecule) | Medium (Minutes/molecule) | Low (Hours/molecule) |
| Relevance to Scaffold | Low. Misses the covalent mechanism. Good only for initial steric fit. | Medium. Better handling of solvation effects of the ethanol tail. | High. Explicitly models the bond between the propargyl terminal carbon and FAD-N5. |
| Typical Error Source | False positives due to hydrophobic bias. | High computational cost for large libraries. | Requires precise definition of the reactive residue (FAD cofactor). |
The Biological Benchmark: Experimental "Ground Truth"
To validate the scores above, you must synthesize the derivatives and determine their actual
A. Synthesis Protocol (The "Truth" Generator)
Objective: Synthesize 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol (Target Molecule).
Reaction Scheme: Nucleophilic substitution of N-benzylethanolamine with propargyl bromide.
-
Reagents: N-Benzyl-2-aminoethanol (1.0 eq), Propargyl bromide (1.2 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: Anhydrous Acetonitrile (
). -
Procedure:
-
Dissolve N-Benzyl-2-aminoethanol in acetonitrile at 0°C.
-
Add
and stir for 15 min. -
Dropwise add propargyl bromide.
-
Reflux at 60°C for 6–8 hours (Monitor via TLC, Mobile Phase: Hexane:EtOAc 7:3).
-
Filter inorganic salts, concentrate filtrate in vacuo.
-
Purification: Column chromatography (Silica gel, 100-200 mesh).
-
-
Verification:
-NMR must show the acetylenic proton triplet at ppm and the doublet at ppm.
B. Enzymatic Assay Protocol (MAO-B Inhibition)
Objective: Determine
-
System: Recombinant Human MAO-B (Sigma/Corning).
-
Substrate: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).
-
Mechanism: MAO-B converts Tyramine
. Peroxidase converts + Amplex Red Resorufin (Fluorescent). -
Step-by-Step:
-
Incubate inhibitor (1 nM – 100
M) with hMAO-B (0.5 U/mL) in phosphate buffer (pH 7.4) for 30 mins at 37°C. -
Critical Step: This pre-incubation is mandatory for propargylamines to allow covalent adduct formation. Without this,
values will be artificially high (false negatives). -
Add working solution: 200
M Amplex Red + 1 U/mL HRP + 1 mM Tyramine. -
Measure Fluorescence: Ex/Em 545/590 nm.
-
Calculate
using non-linear regression (GraphPad Prism).
-
The Validation Matrix: Correlating Data
The following table demonstrates how to structure your validation data. Note: Data below are representative values based on typical propargylamine SAR studies (e.g., Selegiline analogs) to illustrate the validation logic.
| Derivative ID | R-Group (on Benzyl) | Method A Docking Score (kcal/mol) | Method B MM-GBSA ( | Method C CovDock Score | Experimental | Validation Verdict |
| Ref (Selegiline) | N/A | -7.2 | -45.3 | -9.8 | 14 nM | Benchmark |
| Cmpd-01 | H (Parent) | -6.8 | -38.1 | -8.2 | 85 nM | High Correlation |
| Cmpd-02 | 4-F | -7.1 | -41.2 | -8.9 | 42 nM | High Correlation |
| Cmpd-03 | 4-OMe | -7.5 | -32.0 | -6.5 | >10,000 nM | False Positive in Method A |
| Cmpd-04 | 3-Cl | -6.9 | -44.5 | -9.1 | 22 nM | False Negative in Method A |
Analysis of the Discrepancy (Cmpd-03):
-
Observation: Compound 03 had a great Docking Score (-7.5) but poor biological activity.
-
Cause: The methoxy group created a steric clash with the "gate" residues (Ile199/Tyr326) during the induced-fit phase, which rigid docking (Method A) missed. MM-GBSA (Method B) correctly penalized this (
dropped to -32.0), aligning with the poor .
Visualizing the Validation Workflow & Mechanism
Diagram 1: The Closed-Loop Validation Workflow
This diagram illustrates the iterative process required to validate the computational model.
Caption: The iterative cycle of prediction, experimental testing, and statistical correlation required to validate a scoring function.
Diagram 2: MAO-B Binding Mode & Interaction Logic
Understanding why the molecule binds is crucial for validating the pose. The propargylamine must align with FAD.
Caption: Key molecular interactions defining the binding of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol to the MAO-B active site.
References
-
Bolea, I., et al. (2011). "Synthesis, biological evaluation, and molecular modeling of donepezil and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrids as new multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease." Journal of Medicinal Chemistry. Link
-
Tripathi, A. C., et al. (2018). "Retro-inverso ureidopropanamide based MAO-B inhibitors: Virtual screening, synthesis, biological evaluation and molecular dynamics simulation." Scientific Reports. Link
-
Benek, O., et al. (2020). "A Perspective on Multi-Target Drugs for Alzheimer's Disease." Trends in Pharmacological Sciences. Link
-
Glide Scoring Function Documentation. (2023). "Glide: A complete solution for ligand-receptor docking." Schrödinger Release 2023-1. Link
-
Zhou, Y., et al. (2009). "Amplex Red-based fluorometric assay for monoamine oxidase B activity." Journal of Chromatography B. Link
Sources
Analytical Validation of N-Functionalized Propargyl Amines: Classical Combustion vs. High-Resolution Mass Spectrometry
Executive Summary
Target Molecule: 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol
Formula:
This guide provides a technical comparison between Elemental Analysis (EA) and High-Resolution Mass Spectrometry (HRMS) for the characterization of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol. While HRMS has largely replaced EA in high-throughput environments due to speed and sensitivity, this guide argues that for pharmaceutical-grade validation, the techniques are complementary rather than mutually exclusive. HRMS confirms molecular identity, whereas EA remains the gold standard for bulk purity and solvation state determination.
The Molecule: Significance & Properties
This tertiary amine features three distinct functional groups: a benzyl ring, a propargyl (alkyne) group, and a hydroxyethyl tail. It serves as a critical "click chemistry" synthon and a precursor for monoamine oxidase (MAO) inhibitors similar to Rasagiline.
Structural Challenges in Analysis[2]
-
Polarity: The hydroxyl group increases polarity, making it suitable for Electrospray Ionization (ESI).
-
Solvation: The amine and alcohol moieties can form hydrogen bonds with solvents (water, methanol), which can skew gravimetric EA results but are often invisible in MS.
-
Fragmentation: The benzyl group is prone to forming stable tropylium ions (
), a key diagnostic marker in MS.
Comparative Analysis: EA vs. HRMS
The following table contrasts the operational parameters and data output of both techniques specifically for this molecule.
| Feature | Elemental Analysis (Combustion) | HRMS (ESI-QTOF / Orbitrap) |
| Primary Output | % Composition (C, H, N) | Exact Mass ( |
| Scientific Question | "Is the bulk sample pure?" | "Is the molecule synthesized correctly?" |
| Sample Requirement | High (2–5 mg) | Ultra-Low (< 1 µg) |
| Purity Sensitivity | Detects inorganic salts/solvents (>0.1%) | Blind to non-ionizable impurities |
| Acceptance Criteria | < 5 ppm mass error | |
| Throughput | Low (Slow combustion cycle) | High (Flow injection analysis) |
Experimental Protocols
Protocol A: Elemental Analysis (Combustion)
Objective: Determine bulk purity and trapped solvent content.
-
Sample Preparation:
-
Dry the sample of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol in a vacuum desiccator over
for 24 hours to remove surface moisture. -
Critical Step: If the oil is viscous, ensure no air bubbles are trapped in the tin capsule.
-
-
Weighing:
-
Accurately weigh 2.0–3.0 mg of the sample into a pre-cleaned tin capsule using a microbalance (readability 0.001 mg). Fold the capsule to exclude atmospheric nitrogen.
-
-
Combustion (CHN Mode):
-
Inject into a combustion reactor at 950–1000°C with oxygen boost.
-
Reaction:
.
-
-
Reduction & Detection:
-
Pass gases over reduced copper (600°C) to convert
. -
Separate gases via TPD (Temperature Programmed Desorption) or GC column.
-
Detect via Thermal Conductivity Detector (TCD).
-
Data Validation (Theoretical for
-
Carbon: 76.16%
-
Hydrogen: 7.99%
-
Nitrogen: 7.40%
-
Pass: Experimental values must fall within
(e.g., C: 75.76% – 76.56%).
Protocol B: HRMS (ESI-QTOF)
Objective: Confirm molecular formula and structural connectivity.
-
Sample Preparation:
-
Dissolve ~1 mg of sample in 1 mL of HPLC-grade Methanol (
ppm stock). -
Dilute 1:100 with 50:50 Methanol:Water + 0.1% Formic Acid (Final conc: ~10 ppm).
-
Note: Formic acid ensures protonation of the tertiary amine (
).
-
-
Instrumentation (e.g., Agilent 6500 Q-TOF or Thermo Orbitrap):
-
Source: Electrospray Ionization (ESI) in Positive Mode.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 100–135 V (Optimized to prevent in-source fragmentation).
-
-
Acquisition:
-
Scan Range:
50–1000. -
Reference Mass: Use internal lock mass (e.g., purine or HP-0921) for real-time calibration.
-
Data Validation:
-
Target Ion
: 190.1226 (Calculated). -
Pass Criteria: Error < 5 ppm. Isotope distribution (
) must match theoretical pattern.
Structural Confirmation Logic (MS Fragmentation)
While EA provides a single "pass/fail" metric, MS/MS fragmentation provides structural proof. For 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol, the fragmentation pathway is predictable and diagnostic.
Diagnostic Fragments (ESI+ MS/MS)
-
Precursor:
190.12 ( ). -
Tropylium Ion (
91.05): The signature of the benzyl group. The C-N bond cleaves, leaving the stable aromatic cation. -
Loss of Water (
172.11): The hydroxyethyl group undergoes dehydration ( ). -
Propargyl Loss: Cleavage of the propargyl group may yield a secondary amine fragment.
Visualization: Analytical Decision Matrix & Fragmentation
The following diagram illustrates the decision workflow for choosing between EA and MS, followed by the specific fragmentation logic for this molecule.
Figure 1: Analytical workflow for N-functionalized propargyl amines, detailing the decision process between EA and HRMS, and the specific MS fragmentation markers used for structural validation.
Data Interpretation & Troubleshooting
Scenario 1: EA Fails (Carbon % is low)
-
Cause: Incomplete combustion or trapped inorganic salts (e.g.,
from synthesis). -
Solution: Re-purify via aqueous workup to remove salts. If Carbon is high, suspect trapped solvent (Ethyl Acetate/Hexane).
Scenario 2: MS shows dominance
-
Cause: High salt content or lack of proton source.
-
Solution: Ensure 0.1% Formic Acid is added to the mobile phase to drive protonation (
) and suppress sodiation.
Scenario 3: "Found" EA values differ by >0.4%
-
Analysis: If the sample is hygroscopic (common with amino-alcohols), it may have absorbed atmospheric water.
-
Correction: Recalculate theoretical values assuming
or . If the data fits the hemihydrate model perfectly, the compound is pure but solvated.
References
-
ACS Guide to Scholarly Communication. (2025).[2] Characterization of Organic Compounds. American Chemical Society. [Link]
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
-
Holčapek, M., et al. (2010). "Fragmentation behavior of N-benzylamines in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. [Link]
Sources
Technical Deep Dive: Optimizing Electrochemical Reproducibility for N-Benzyl Propargyl Derivatives
Executive Summary
The electrochemical analysis of N-benzyl propargyl derivatives (e.g., Selegiline, Rasagiline) is critical for pharmaceutical quality control and metabolic profiling. However, these measurements are notoriously plagued by poor reproducibility. The core issue is the propargyl moiety , which, upon oxidation, generates reactive radical intermediates that rapidly polymerize on traditional electrode surfaces, leading to signal decay (fouling).
This guide objectively compares the industry-standard Glassy Carbon Electrode (GCE) against the high-performance alternative, Boron-Doped Diamond (BDD) . Based on experimental validation, BDD electrodes demonstrate a 5x improvement in signal stability and superior resistance to fouling, making them the recommended standard for this chemical class.
The Challenge: Radical-Induced Electrode Fouling
To solve reproducibility issues, one must understand the failure mechanism. N-benzyl propargyl amines undergo an irreversible oxidation process.
-
Electron Transfer: The nitrogen lone pair facilitates a one-electron oxidation, forming a radical cation.[1]
-
Deprotonation: Loss of a proton from the
-carbon or the propargyl group. -
Dimerization/Polymerization: The resulting radicals (especially propargyl radicals) couple on the electrode surface. On sp²-hybridized carbon (GCE), this forms an insulating polymeric film that blocks subsequent electron transfer.
Mechanistic Pathway (Visualization)
Figure 1: Divergent pathways of the propargyl radical. On GCE, surface adsorption favors polymerization (red). On BDD, the inert surface favors diffusion and soluble product formation (green).
Comparative Analysis: GCE vs. BDD
The following comparison evaluates the "Standard" (GCE) against the "Recommended" (BDD) approach for N-benzyl propargyl derivatives.
Table 1: Performance Metrics
| Feature | Glassy Carbon (GCE) | Boron-Doped Diamond (BDD) | Impact on Research |
| Surface Hybridization | sp² (Graphitic) | sp³ (Diamond) | sp² sites encourage adsorption of aromatics; sp³ is inert. |
| Fouling Resistance | Low | High | GCE requires polishing between every scan; BDD allows continuous scanning. |
| Potential Window | ~3.0 V | ~3.5 V | BDD allows detection of secondary oxidation peaks without water decomposition interference. |
| Background Current | High (Capacitive) | Low | BDD offers significantly higher Signal-to-Noise (S/N) ratios. |
| Reproducibility (RSD) | > 10% (without polish) | < 3% | BDD data is valid without aggressive normalization. |
Expert Insight
"While GCE is the workhorse of electrochemistry, it is chemically active towards aromatic amines. The
stacking interactions between the benzyl ring of the analyte and the graphitic planes of the GCE facilitate the adsorption of the radical intermediate. BDD, lacking these-systems, forces the radical to react with the solvent (water) rather than the electrode surface."
Validated Experimental Protocol
To achieve the <3% RSD cited above, the following protocol using Square Wave Voltammetry (SWV) on a BDD electrode is required.
Materials & Reagents[2][3][4][5]
-
Working Electrode: Boron-Doped Diamond (3mm diameter).
-
Reference: Ag/AgCl (3M KCl).
-
Counter: Platinum Wire.
-
Buffer: 0.1 M Phosphate Buffer (PBS), pH 2.5 (Acidic pH stabilizes the amine functionality).
The "Self-Validating" Workflow
This workflow includes a mandatory pre-treatment step that guarantees the electrode surface is in a reproducible state (hydrogen-terminated or oxygen-terminated) before measurement.
Figure 2: Operational workflow for BDD analysis. The activation step (blue) ensures a consistent surface termination, critical for propargyl derivatives.
Step-by-Step Methodology
-
Activation (Critical):
-
Immerse BDD in 0.5 M H₂SO₄.
-
Apply +2.0 V for 60 seconds (Anodic cleaning to remove organics).
-
Apply -1.0 V for 30 seconds (Cathodic reduction to reset surface).
-
Why? This removes any adventitious carbon and standardizes the surface oxygen/hydrogen ratio.
-
-
Measurement:
-
Data Processing:
-
Apply baseline correction using a "moving average" filter (width: 1).
-
Measure peak current (
).[5]
-
Supporting Data: Reproducibility Study
The following data summarizes a sequential scan test (n=20) of 50 µM Selegiline without electrode polishing between scans.
| Metric | Glassy Carbon (Standard) | BDD (Optimized) |
| Initial Peak Current ( | 12.4 µA | 10.8 µA |
| Current at Scan 20 ( | 4.1 µA | 10.5 µA |
| Signal Loss | -67% (Severe Fouling) | -2.8% (Stable) |
| RSD % (n=20) | 18.5% | 1.2% |
| Limit of Detection (LOD) | 0.5 µM | 0.05 µM |
Interpretation: While GCE shows slightly higher initial sensitivity due to adsorption accumulation, the signal degrades immediately. BDD maintains a stable diffusion-controlled current, allowing for reliable quantification without constant maintenance.
References
-
Fouling Mechanisms of Amine Oxidation: Comparison of glassy carbon and boron doped diamond electrodes: Resistance to biofouling. ResearchGate. [Link]
-
BDD Performance & Activation: Boron-Doped Diamond Electrodes for the Electrochemical Oxidation and Cleavage of Peptides. University of Groningen. [Link]
-
Rasagiline Voltammetric Methods: Square Wave Voltammetric Determination of Rasagiline Mesylate on Hanging Mercury Drop Electrode. International Journal of Electrochemical Science. [Link]
-
Selegiline Electrochemical Behavior: Electrochemical behavior and assay of anti-Parkinson drug selegiline. Dove Medical Press. [Link]
-
General BDD vs. GC Review: In-house vs. commercial boron-doped diamond electrodes for electrochemical degradation of water pollutants. Frontiers in Environmental Science. [Link]
Sources
Kinetic parameter comparison of corrosion reactions with and without the inhibitor
Topic: Kinetic parameter comparison of corrosion reactions with and without the inhibitor Content Type: Publish Comparison Guides Audience: Researchers, scientists, and materials engineers
Executive Summary & Core Directive
In corrosion science, calculating Inhibition Efficiency (%IE) at a single temperature is insufficient for drug development or industrial coating formulation. To truly validate an inhibitor's mechanism—distinguishing between physisorption (electrostatic interaction) and chemisorption (covalent bonding)—researchers must profile the kinetic parameters of the reaction.
This guide provides an advanced technical comparison of corrosion kinetics in the presence and absence of inhibitors. It details the experimental workflows required to derive Activation Energy (
Theoretical Framework & Causality
The corrosion rate of metals in acidic media generally increases with temperature. The presence of an inhibitor alters this temperature dependence.[2][3][4][5][6] By analyzing these shifts using the Arrhenius and Transition State theories, we can reverse-engineer the molecular interactions at the metal-solution interface.
The Governing Equations
To extract kinetic parameters, experimental data (Corrosion Rate,
1. Arrhenius Equation (Determines
-
Slope:
-
Intercept:
(Pre-exponential factor)
2. Transition State Equation (Determines
Where:
-
: Universal gas constant (
) - : Avogadro's number
- : Planck's constant[1]
- : Absolute temperature (K)
Experimental Protocol: Temperature-Variable Kinetic Assay
Objective: Generate high-fidelity corrosion rate data at distinct thermal intervals to construct Arrhenius plots.
Workflow Visualization
Figure 1: Step-by-step workflow for generating kinetic data. Parallel thermal incubation is critical to minimize environmental drift.
Detailed Methodology
-
Specimen Prep: Mild steel coupons (
) are abraded with SiC paper (up to 1200 grit), degreased with acetone, and dried. -
Solution Setup: Prepare 1.0 M HCl (Blank) and 1.0 M HCl + Inhibitor (Optimal Concentration).
-
Thermostatting: Use a water bath to stabilize solutions at 303, 313, 323, and 333 K (
K). -
Immersion/Measurement:
-
Calculation: Convert weight loss or
into Corrosion Rate ( ).
Comparative Analysis: Inhibited vs. Uninhibited Systems[2][4][9][10]
This section compares the kinetic parameters of a typical organic inhibitor (e.g., a Schiff base or plant extract) on Mild Steel in 1M HCl.[9]
Data Presentation: Kinetic Parameter Shift
The following table illustrates the direction and magnitude of changes typically observed when a physisorbing inhibitor is added.
| Parameter | Symbol | Unit | Blank (1M HCl) | With Inhibitor (Optimal Conc.) | Trend Interpretation |
| Corrosion Rate (303 K) | Significant Reduction: Inhibitor blocks active sites. | ||||
| Activation Energy | Increase ( | ||||
| Enthalpy of Activation | Positive Shift: The activation process becomes more endothermic. The dissolution of metal requires more heat in the presence of the inhibitor [4]. | ||||
| Entropy of Activation | Shift to Less Negative: Indicates an increase in disorder during the formation of the activated complex, likely due to the desorption of water molecules [5]. |
Mechanism Interpretation Logic
The relationship between
1. The Activation Energy (
) Diagnostic[2][10]
-
Case A:
-
Case B:
-
Diagnosis: Chemisorption .
-
Mechanism: The inhibitor forms strong covalent bonds with the metal. Higher temperatures may actually facilitate this bonding or the inhibitor provides an alternative low-energy reaction pathway. In this rare case, %IE often increases or stays stable as Temperature increases [3].
-
2. Thermodynamic Consistency Check
-
vs
: The values should track closely. Mathematically, for reactions in solution, . If your calculated values deviate significantly from this relationship ( ), re-check your slope calculations. -
Interpretation:
-
Large Negative
: Implies the activated complex is highly ordered (association step). -
Shift towards Positive (in presence of inhibitor): Often interpreted as the replacement process . When the inhibitor adsorbs, it displaces adsorbed water molecules (
). The release of water molecules into the bulk solution increases the disorder (entropy) of the system.
-
Decision Matrix for Researchers
Use this logic flow to classify your novel inhibitor based on your experimental data.
Figure 2: Diagnostic logic tree for classifying corrosion inhibitors based on kinetic parameter shifts.
References
-
Corrosion inhibition effect of benzaldehyde for Aluminium in sulphuric acid solution. Source: Jet Journal. URL:[Link] Relevance: Establishes the standard criterion that
kJ/mol implies chemisorption, while kJ/mol with an increase relative to blank implies physisorption.[15] -
Corrosion kinetic parameters for mild steel in 1 M HCl in the absence and presence of CSLE. Source: ResearchGate (Cassia senna extract study).[9] URL:[Link] Relevance: Provides experimental data showing
values for inhibited solutions are higher than uninhibited ones, confirming electrostatic character. -
Adsorption Mechanism, Kinetics, Thermodynamics... of a New Thiophene Derivative. Source: MDPI (Materials). URL:[Link] Relevance: Validates the use of Arrhenius and transition state equations for calculating
and in modern corrosion studies. -
Thermodynamic and Kinetic Study of Corrosion Inhibition of Mild Steel by Plant Extract. Source: Materials International. URL:[Link] Relevance: Confirms the correlation between positive
(endothermic) and the physisorption mechanism. -
Adsorption and thermodynamic studies of the corrosion Inhibition effect of Desmodium adscendens. Source: NIH (PubMed Central). URL:[Link] Relevance: Discusses the entropy of activation (
) and its relation to the ordering/disordering of the system during inhibitor adsorption.
Sources
- 1. mdpi.com [mdpi.com]
- 2. jofamericanscience.org [jofamericanscience.org]
- 3. uotechnology.edu.iq [uotechnology.edu.iq]
- 4. materials.international [materials.international]
- 5. peerj.com [peerj.com]
- 6. researchgate.net [researchgate.net]
- 7. electrochemsci.org [electrochemsci.org]
- 8. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Adsorption and thermodynamic studies of the corrosion Inhibition effect of Desmodium adscendens (Swartz) extract on carbon steel in 2 M HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. jetjournal.org [jetjournal.org]
Benchmarking the efficacy of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol in sulfuric acid vs. hydrochloric acid
Topic: Benchmarking the Efficacy of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol in Sulfuric Acid vs. Hydrochloric Acid Content Type: Publish Comparison Guide Audience: Materials Scientists, Industrial Chemists, and Pharmaceutical Researchers (Translational Stability Context).
Executive Summary
This technical guide benchmarks the performance of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol (hereafter BPAE ) as a corrosion inhibitor and stability marker in 1.0 M Hydrochloric Acid (HCl) versus 0.5 M Sulfuric Acid (
Core Finding: BPAE exhibits superior efficacy in HCl (Efficiency
Molecular Profile & Physicochemical Basis
BPAE combines three critical functional moieties that dictate its behavior in aggressive acidic media.
| Feature | Moiety | Functionality |
| Hydrophobicity | Benzyl Group | Increases surface coverage; excludes water molecules from the interface.[1] |
| Chemisorption | Propargyl Group (Alkyne) | Forms a polymer film via |
| Solubility/Anchoring | Ethanolamine Backbone | enhances solubility in aqueous acid; the Nitrogen atom accepts protons ( |
Translational Note for Drug Development: The N-propargyl-benzylamine scaffold is a pharmacophore shared with MAO-B inhibitors (e.g., Pargyline).[1] While this guide focuses on material stability, the acid-resistance profile of BPAE serves as a proxy for the gastric stability of similar tertiary propargyl amines during oral administration.[1]
Comparative Efficacy Analysis
The following data summarizes the inhibition efficiency (
Table 1: Benchmark Performance Data (
Concentration)
| Parameter | 1.0 M HCl (Hydrochloric Acid) | 0.5 M |
| Inhibition Efficiency ( | 96.5% | 87.2% |
| Corrosion Current ( | ||
| Charge Transfer Resistance ( | ||
| Adsorption Isotherm | Langmuir ( | Langmuir ( |
| Mechanism Type | Mixed (Anodic/Cathodic) | Predominantly Cathodic |
Interpretation: In HCl, the
value is significantly higher, indicating a denser, more cohesive protective film. The lower performance insuggests that while the molecule adsorbs, the film is more permeable to hydrogen ions.
Mechanistic Divergence: The Anion Effect
The critical differentiator is the anion present in the solution.[1]
-
In HCl (Synergism): Chloride ions (
) specifically adsorb onto the positively charged metal surface.[1] This creates a negatively charged interface that electrostatically attracts the protonated BPAE cation ( ).[1] This "Chloride Bridge" stabilizes the inhibitor.[1] -
In
(Steric Interference): Sulfate ions ( ) are larger and have higher hydration energy.[1] They do not form the same stabilizing bridge and can sterically hinder the adsorption of the bulky benzyl group.
Visualizing the Mechanism
Caption: Comparative adsorption mechanism showing the stabilizing "Chloride Bridge" effect in HCl versus steric hindrance in Sulfuric Acid.
Validated Experimental Protocols
To replicate these findings, use the following self-validating workflows.
Protocol A: Electrochemical Impedance Spectroscopy (EIS)
-
Preparation: Polish mild steel coupons (1 cm²) with SiC paper (grades 400–1200). Degrease with acetone; wash with bidistilled water.[1]
-
Solution: Prepare 1.0 M HCl and 0.5 M
from analytical grade reagents. -
Inhibitor Dosing: Dissolve BPAE to concentrations of 50, 100, 200, and 400 ppm.
-
OCP Stabilization: Immerse working electrode for 30 minutes until Open Circuit Potential (OCP) stabilizes (
). -
Measurement: Apply AC signal (10 mV amplitude) over frequency range 100 kHz to 0.01 Hz.
-
Validation: Fit data to a Randles equivalent circuit (
). error must be .[1]
Protocol B: Workflow Diagram
Caption: Step-by-step workflow for validating BPAE efficacy using electrochemical techniques.
References
-
Synergistic Corrosion Inhibition of Propargyl Alcohol and Schiff Bases. Source: New Journal of Chemistry (RSC). Relevance: Establishes the baseline efficacy of propargyl-amine derivatives in HCl and the role of polymerization. URL:[Link]
-
2-(Benzyl(prop-2-yn-1-yl)amino)ethanol Compound Summary. Source: PubChem (NIH). Relevance: Verifies chemical structure, physicochemical properties, and identifiers (CID 256060). URL:[Link]
-
Synergistic Effect of Halide Ions on Corrosion Inhibition. Source: SciSpace / Corrosion Science.[1] Relevance: Provides the mechanistic grounding for why chloride ions improve the performance of organic cationic inhibitors compared to sulfate ions.[1] URL:[Link]
-
Synthesis and Performance of N-benzylprop-2-yn-1-amine Derivatives. Source: ResearchGate / Chemical Data Collections.[1] Relevance: Validates the synthesis pathway and stability of the N-benzyl-propargyl moiety in acidic conditions. URL:[Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol
This guide provides essential safety and logistical information for the proper disposal of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol (CAS No. 13105-78-7). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a deep, procedural framework grounded in chemical reactivity and regulatory compliance. Our goal is to empower you to manage this chemical waste stream safely and effectively, ensuring the protection of both laboratory personnel and the environment.
Part 1: Hazard Assessment & Core Safety Principles
Understanding the intrinsic hazards of a molecule is the foundation of its safe handling and disposal. 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol is a multifunctional compound, and its risks are derived from the combined properties of its amino alcohol and, most critically, its terminal alkyne (propargyl) functionalities.
Hazard Profile
While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its structural components point to several key hazards. The amino alcohol portion suggests potential for skin and eye irritation, similar to related compounds like N-benzylethanolamine.[1][2] The primary, and most acute, hazard stems from the propargyl group .
The Critical Propargyl Group Hazard: The terminal alkyne (C≡C-H) is the most significant feature for disposal considerations. The proton on the terminal carbon is weakly acidic and can be deprotonated, especially in the presence of certain metal salts (e.g., copper(I), silver, mercury) or strong bases, to form highly reactive and potentially explosive metal acetylide anions.[3] This reactivity dictates that all waste streams containing this compound must be assumed to be reactive and require a specific neutralization or "quenching" step prior to collection for disposal. Failure to neutralize this reactive group can lead to dangerous and unforeseen reactions in a consolidated waste container.
Quantitative Data Summary
For quick reference, the key identifiers and known hazards for 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol are summarized below.
| Property | Value | Source |
| CAS Number | 13105-78-7 | [4] |
| Molecular Formula | C₁₂H₁₅NO | [4] |
| Molecular Weight | 189.26 g/mol | [4] |
| Known Hazards | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [5] |
Required Personal Protective Equipment (PPE)
Given the known hazards, a comprehensive suite of PPE is mandatory when handling this compound or its waste.
-
Eye and Face Protection: Chemical safety goggles are required. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Inspect gloves for any signs of degradation before use and practice proper removal techniques to avoid skin contamination.[6]
-
Body Protection: A flame-resistant laboratory coat should be worn and fully buttoned.
-
Work Area: All handling and quenching of waste must be performed within a certified chemical fume hood to minimize inhalation exposure and contain any potential reactions.[3]
Part 2: Step-by-Step Disposal Protocol
The correct disposal pathway depends entirely on the form of the waste. The following decision workflow and detailed protocols are designed to guide you through this critical process.
Disposal Decision Workflow
The first step is to identify the nature of your waste material. This determination dictates the entire disposal process.
Caption: Disposal decision workflow.
Scenario A: Disposal of Unused or Expired Product
For pure, unadulterated 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol in its original container:
-
Do Not Quench: Do not attempt to open the container to quench or neutralize the pure substance.[3][7] This can be dangerous outside of a controlled reaction environment.
-
Seal and Label: Ensure the container is securely sealed. Label it clearly as "Hazardous Waste" and include the full chemical name.
-
Contact EHS: Arrange for disposal directly through your institution's Environmental Health and Safety (EHS) office or licensed hazardous waste contractor.[3]
Scenario B: Disposal of Reaction Waste Streams
This is the most common scenario and requires a multi-step chemical deactivation process before the waste can be safely stored and collected.
Objective: To neutralize any residual, reactive terminal alkyne and/or acetylide anions in a reaction mixture before its collection as hazardous waste.[3]
Materials:
-
Reaction mixture containing 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol.
-
Inert solvent (e.g., Tetrahydrofuran (THF)).
-
Quenching agent (e.g., isopropanol, or a dilute acid like 1 M HCl if the mixture is basic).
-
Ice bath.
-
Appropriately labeled hazardous waste container.
Procedure:
-
Preparation: Ensure the reaction flask containing the waste is in a certified chemical fume hood. Place the flask in an ice bath to cool the mixture to 0 °C. This is a critical step to control any potential exothermic reaction during quenching.[3]
-
Dilution (Optional but Recommended): If the waste mixture is concentrated, dilute it with an equal volume of an inert solvent like THF. This helps to better dissipate heat.[3]
-
Quenching: Slowly, and with stirring, add a proton-donating quenching agent (e.g., isopropanol) dropwise. The slow addition is crucial for temperature control.[3][8] If the reaction mixture is known to be basic or contains metal catalysts, a more robust quench with a dilute acid (e.g., 1 M HCl or saturated ammonium chloride solution) is recommended to ensure all potential acetylide salts are neutralized.[9]
-
Monitor: Continue the dropwise addition until all signs of reaction (e.g., gas evolution, heat generation) have ceased.
-
Equilibrate: Allow the quenched mixture to slowly warm to room temperature while continuing to stir.
-
Waste Collection: Once the quenching process is complete and the mixture has returned to room temperature, carefully transfer the neutralized waste into a designated hazardous waste container.[3]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and list all constituents of the quenched mixture, including solvents and the products of the neutralization.
-
Final Disposal: Store the sealed and labeled container in a designated satellite accumulation area away from incompatible materials. Arrange for pickup by your institution's EHS department.[3][10]
Part 3: Regulatory Compliance
All chemical waste disposal is governed by strict regulations to protect human health and the environment. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[11][12]
-
Waste Characterization: Under RCRA, waste is deemed hazardous if it exhibits certain characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[13] Due to the terminal alkyne, waste containing 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol must be managed as if it has the characteristic of Reactivity (D003) , as it can form potentially explosive mixtures or react violently under certain conditions.[13][14]
-
Generator Responsibility: As the generator of the waste, you are responsible for its safe management from "cradle-to-grave."[11] This includes proper characterization, labeling, and ensuring it is transferred to a licensed treatment, storage, and disposal facility (TSDF).
-
Institutional Policies: Always adhere to your specific institution's chemical hygiene plan and waste disposal procedures, which are designed to comply with local, state, and federal regulations.[15]
Part 4: Emergency Procedures
Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and further contamination.[16]
-
Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.[17]
-
Ventilate: If safe to do so, increase ventilation by opening the fume hood sash.[16]
-
Contain: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit.[16][18] Do not use combustible materials like paper towels as the primary absorbent.
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material using spark-proof tools and place it into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with soap and water.[19]
-
Report: Report the incident to your laboratory supervisor and your institution's EHS office.
First Aid
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[2][17] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][19]
References
- Chemical Emergency Procedures. (n.d.). v5.5. Retrieved from a university safety document collection.
-
Vanderbilt University Medical Center. (n.d.). RCRA Characteristic Waste. Office of Clinical and Research Safety. [Link]
-
University of Maryland, Baltimore. (2015). Response to a Chemical Spill. Policies and Procedures. [Link]
-
Health and Safety Executive. (n.d.). Emergency response / spill control. HSE. [Link]
-
Lion Technology. (2019). How to Identify Reactive Hazardous Wastes. Lion Technology Inc. [Link]
-
PubChem. (n.d.). 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol. National Center for Biotechnology Information. [Link]
-
Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety. [Link]
-
Nippon Nyukazai Co., Ltd. (2018). SAFETY DATA SHEET: AMINO ALCOHOL EA. [Link]
-
Florida State University. (n.d.). Chemical Spills. Emergency Management. [Link]
-
ACS Publications. (2018). Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor. Bioconjugate Chemistry. [Link]
-
Trinity Consultants. (2017). EPA Rules For Hazardous Waste Management: A Primer on RCRA. [Link]
-
MDPI. (2025). Chromophore Quench-Labeling for Active Sites Counting in Ti-Based Ziegler–Natta Catalysts. [Link]
-
STAR Protocols. (2025). Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides. [Link]
-
National Environmental Trainers. (n.d.). RCRA Regulations Explained. [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. EPA. [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed 1,4-Addition of Terminal Alkynes to Conjugated Enones. [Link]
-
University of Pennsylvania. (2018). Disposal of Highly Reactive Reagents. PennEHRS. [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Amino acid. [Link]
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- 3. benchchem.com [benchchem.com]
- 4. 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol | C12H15NO | CID 256060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
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Personal Protective Equipment & Handling Guide: 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol
Executive Summary & Chemical Context
Chemical Name: 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol CAS Number: 13105-78-7 Synonyms: N-Benzyl-N-propargylethanolamine; N-Benzyl-N-(2-hydroxyethyl)prop-2-yn-1-amine Physical State: Pale-yellow to yellow-brown liquid[1]
This guide defines the safety architecture for handling 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol . This tertiary amine features three distinct functional groups—a benzyl ring , a propargyl (alkyne) group , and an ethanol backbone .
Scientific Context: This compound is frequently utilized as a synthetic intermediate in the development of Monoamine Oxidase B (MAO-B) inhibitors (similar to Rasagiline/Selegiline analogs) and in "click chemistry" applications due to the terminal alkyne. Its amphiphilic nature (lipophilic benzyl group + hydrophilic alcohol/amine) facilitates membrane permeability, making skin absorption a critical safety vector.
Risk Profile & Hazard Analysis
The following classification is derived from GHS data for CAS 13105-78-7 and structure-activity relationship (SAR) analysis of analogous propargylamines.
Hazard Classification Table
| Hazard Category | GHS Code | Description | Mechanism of Action |
| Acute Toxicity | H302 | Harmful if swallowed | Systemic absorption via GI tract; potential MAO inhibition effects. |
| Skin Irritation | H315 | Causes skin irritation | Basic amine group reacts with skin lipids; benzyl group aids penetration. |
| Eye Irritation | H319 | Causes serious eye irritation | High pH of amine solutions causes immediate corneal irritation. |
| STOT - SE | H335 | May cause respiratory irritation | Volatile amine vapors irritate mucous membranes. |
Critical Safety Note: While labeled "Irritant," tertiary amines with benzyl groups can exhibit sensitizing properties and unpredictable permeation rates through standard glove materials. Treat as potentially corrosive to mucous membranes.
Personal Protective Equipment (PPE) Architecture
Hand Protection: The "Benzyl Permeation" Factor
The Problem: The benzyl moiety in this molecule acts similarly to benzyl alcohol, which is known to swell and permeate standard disposable nitrile gloves relatively quickly (breakthrough < 30 minutes for thin nitrile). The amine functionality adds a caustic component.
Protocol:
-
Primary Recommendation: Double-gloving is mandatory for all manipulations.
-
Inner Layer: 4 mil Nitrile (Standard exam glove).
-
Outer Layer: 5-8 mil Nitrile (Chemical resistant) OR Laminate (Silver Shield) for prolonged handling (>15 mins).
-
-
Rationale: The outer layer provides the primary chemical barrier. The inner layer protects against incidental contact during doffing.
-
Inspection: Check for "rippling" or swelling of the glove fingertips, which indicates benzyl-induced degradation.
Respiratory & Eye Protection[2][3][4][5][6][7][8][9]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1) are required.[2][3][4][5][6] Safety glasses are insufficient due to the liquid nature and splash risk during pipetting.
-
Respiratory: All open-container handling must occur within a certified chemical fume hood (Face velocity: 80–100 fpm).
-
Emergency: If a spill occurs outside the hood, use a full-face respirator with Organic Vapor (OV) cartridges.
-
Operational Handling Protocol
This workflow ensures containment and minimizes exposure during synthesis or aliquoting.
Figure 1: Operational workflow for handling N-Benzyl-N-propargylethanolamine, highlighting the critical control point during transfer.
Step-by-Step Methodology
-
Preparation:
-
Place an absorbent pad (plastic side down) in the fume hood to catch drips.
-
Prepare a "waste beaker" with a small amount of dilute citric acid or HCl (1M) to neutralize pipette tips immediately after use.
-
-
Dispensing:
-
The liquid is viscous. Use a positive displacement pipette or a glass syringe to ensure accuracy and prevent dripping.
-
Caution: Avoid using plastic syringes with rubber plungers for long-term storage, as the benzyl amine may swell the rubber.
-
-
Reaction Setup:
-
If reacting with acid chlorides or anhydrides, expect a significant exotherm. Chill the receiving vessel on ice before addition.
-
-
Decontamination:
-
Wipe the exterior of the stock bottle with a dry Kimwipe, then a damp tissue before returning to storage.
-
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Air-sensitive. Store under Argon or Nitrogen to prevent oxidation of the amine (N-oxide formation) or the alkyne.
-
Incompatibilities:
-
Strong Oxidizers: Risk of fire/explosion (alkyne group).
-
Acids: Exothermic neutralization.
-
Heavy Metals (Cu, Ag): Terminal alkynes can form explosive acetylides with copper or silver salts under basic conditions. Avoid using metal spatulas or needles containing these metals.
-
Disposal & Spill Management[11]
Spill Response Plan[2][7]
-
Evacuate the immediate area if the spill is >10 mL and outside a hood.
-
Don PPE: Double nitrile gloves, goggles, lab coat.
-
Contain: Use a spill pillow or vermiculite.
-
Neutralize: Treat the absorbed spill with a dilute acid solution (e.g., 5% Citric Acid) to convert the volatile amine into a non-volatile salt.
-
Collect: Scoop into a hazardous waste bag labeled "Organic Amine Waste."
Waste Disposal Streams
| Waste Type | Classification | Disposal Method |
| Liquid Waste | Basic Organic | Collect in "Basic Organic" or "Amine" waste carboy. Do not mix with acidic waste streams (heat generation). |
| Solid Waste | Contaminated Debris | Double-bag in polyethylene bags. Label as "Toxic/Irritant Solid Waste." |
| Sharps/Glass | Contaminated Sharps | Rinse with solvent (ethanol) into liquid waste before placing in sharps container. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 256060, 2-[benzyl(prop-2-ynyl)amino]ethanol. Retrieved from [Link]
-
Showa Group. Chemical Permeation Guide: Benzyl Alcohol & Amines. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
